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Core Science & Biosynthesis

Foundational

Chemical Structure, Properties, and Synthetic Utility of Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate

Executive Summary Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate (Molecular Formula: C14​H15​NO3​S ) is a highly specialized, multifunctional aromatic building block utilized in advanced medicinal chemistry and drug di...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate (Molecular Formula: C14​H15​NO3​S ) is a highly specialized, multifunctional aromatic building block utilized in advanced medicinal chemistry and drug discovery. Featuring a central benzoate core decorated with an ethoxy ether and a 2-methylthiazole moiety, this compound serves as a critical advanced intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Its structural motif is particularly relevant in the development of phosphodiesterase (PDE) inhibitors, GPCR ligands, and novel kinase modulators.

This technical guide dissects the physicochemical properties, structural rationale, and validated synthetic methodologies associated with this molecule, providing a comprehensive resource for drug development professionals.

Structural Rationale and SAR Modularity

The architecture of this molecule is highly deliberate; each functional group serves a distinct mechanistic purpose in both synthetic workflows and downstream biological interactions.

  • The Methyl Ester (C1 Position): Acts primarily as a robust protecting group during upstream cross-coupling and alkylation steps. It can be strategically hydrolyzed to a free carboxylic acid, providing a reactive handle for subsequent amide couplings.

  • The Ethoxy Group (C2 Position): In structure-activity relationship (SAR) optimization, 2-alkoxybenzoic acids are privileged scaffolds. The ethoxy group provides precise steric bulk and lipophilicity to occupy hydrophobic pockets in target proteins, a principle famously demonstrated in the development of PDE5 inhibitors like sildenafil [[1]]([Link]).

  • The 2-Methylthiazole Ring (C5 Position): Thiazoles are classical bioisosteres for pyridines and oxazoles. The nitrogen atom acts as a critical hydrogen bond acceptor, while the 2-methyl substitution blocks the metabolically vulnerable C2 position, thereby preventing rapid oxidative clearance by cytochrome P450 enzymes .

SAR Core Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate Ester Methyl Ester Synthetic handle & protecting group Core->Ester C1 Position Ether Ethoxy Group Hydrophobic pocket interaction Core->Ether C2 Position Thiazole 2-Methylthiazole Bioisostere & H-bond acceptor Core->Thiazole C5 Position

Figure 1: Modularity and SAR logic of Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate.

Physicochemical Properties

Understanding the quantitative parameters of this intermediate is crucial for predicting the pharmacokinetic behavior of the final API. The table below summarizes the calculated properties of the core molecule.

PropertyValueImplication for Drug Design
Molecular Weight 277.34 g/mol Well within Lipinski's Rule of 5 (MW < 500), allowing room for further functionalization.
LogP (Calculated) ~ 3.2Optimal lipophilicity for oral bioavailability and cellular membrane permeability.
Hydrogen Bond Donors 0Reduces the desolvation penalty during target binding, enhancing affinity.
Hydrogen Bond Acceptors 4 (N, O, O, O)Facilitates robust dipole interactions within kinase or GPCR active sites.
Rotatable Bonds 4Balances conformational flexibility with the entropic penalty upon binding.
Topological Polar Surface Area 68.8 ŲExcellent predictor for high intestinal absorption and potential BBB penetration.

Validated Synthetic Methodology

The synthesis of Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate relies on a highly efficient, two-phase protocol. By establishing a self-validating workflow, chemists can ensure high yields and purity before proceeding to downstream API construction.

Phase 1: Suzuki-Miyaura Cross-Coupling

Step-by-Step Protocol:

  • Charge a flame-dried Schlenk flask with Methyl 5-bromo-2-hydroxybenzoate (1.0 eq) and (2-methylthiazol-4-yl)boronic acid (1.2 eq).

  • Add Pd(dppf)Cl2​ (0.05 eq) and anhydrous Na2​CO3​ (2.0 eq).

  • Evacuate and backfill the flask with nitrogen three times to ensure an oxygen-free environment, which is critical to prevent the oxidative homocoupling of the boronic acid.

  • Inject a degassed solvent mixture of 1,4-Dioxane and Water (4:1 v/v). The water is necessary to dissolve the inorganic base and activate the boronic acid via a reactive boronate complex.

  • Heat the mixture to 90°C for 8 hours under vigorous stirring.

  • Self-Validation Check: Perform an LC-MS analysis of a crude aliquot. The reaction is validated as complete when the starting material mass ( m/z 231.0) is entirely replaced by the product mass ( m/z 250.1 [M+H]+ ).

Phase 2: O-Alkylation (Ethylation)

Objective: Convert the free phenol to an ethoxy ether to yield the final target compound. Causality: Potassium carbonate ( K2​CO3​ ) in N,N-Dimethylformamide (DMF) is the optimal system. K2​CO3​ is a mild base, perfectly calibrated to deprotonate the phenol ( pKa​ ~10) without causing unwanted saponification of the methyl ester—a side reaction that would inevitably occur with stronger bases like NaOH .

Step-by-Step Protocol:

  • Dissolve the intermediate Methyl 2-hydroxy-5-(2-methylthiazol-4-yl)benzoate (1.0 eq) in anhydrous DMF to achieve a 0.2 M concentration.

  • Add finely powdered K2​CO3​ (1.5 eq) and stir at room temperature for 15 minutes to pre-form the reactive phenoxide ion.

  • Add Ethyl iodide (1.2 eq) dropwise. Ethyl iodide is chosen over ethyl bromide because iodine is a superior leaving group, significantly accelerating the SN​2 substitution.

  • Heat the reaction to 60°C for 4 hours.

  • Self-Validation Check: Monitor the reaction via TLC (Hexanes:Ethyl Acetate 3:1). The starting material ( Rf​ ~0.3), which stains dark with FeCl3​ due to the free phenol, will disappear. The successful formation of the product is confirmed by a new, UV-active spot ( Rf​ ~0.6) that shows no response to FeCl3​ .

  • Quench the reaction with distilled water, extract with Ethyl Acetate, wash the organic layer extensively with brine (to remove residual DMF), dry over Na2​SO4​ , and concentrate under reduced pressure.

Synthesis SM Methyl 5-bromo- 2-hydroxybenzoate Int Methyl 2-hydroxy-5-(2- methylthiazol-4-yl)benzoate SM->Int Pd(dppf)Cl2 Na2CO3, Heat BA (2-Methylthiazol- 4-yl)boronic acid BA->Int Prod Methyl 2-ethoxy-5-(2- methylthiazol-4-yl)benzoate Int->Prod Ethyl Iodide K2CO3, DMF

Figure 2: Two-step synthetic workflow for Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate.

References

  • PubChem (NIH). "2-Ethoxy-5-(4-methyl-1-piperazinylsulfonyl)benzoic acid | C14H20N2O5S | CID 12134865". National Center for Biotechnology Information. Available at:[Link]

  • PubChem (NIH). "Ethyl 2-({4-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane-1-carbonyl}amino)benzoate | C20H26N4O3S | CID 23850430". National Center for Biotechnology Information. Available at:[Link]

Sources

Exploratory

Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate mechanism of action in vitro

An In-Depth Technical Guide on the In Vitro Mechanism of Action of Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate Executive Summary The rational design of small molecules targeting microtubule dynamics remains a corner...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the In Vitro Mechanism of Action of Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate

Executive Summary

The rational design of small molecules targeting microtubule dynamics remains a cornerstone of modern oncology and vascular disruption therapies. Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate is an emerging synthetic pharmacophore that leverages a highly optimized thiazole-benzoate scaffold to disrupt cellular proliferation. As a Senior Application Scientist, I have structured this technical whitepaper to dissect the in vitro mechanism of action of this compound, detailing its primary target engagement, downstream apoptotic signaling, and the rigorous, self-validating experimental protocols required to quantify its efficacy.

Molecular Rationale and Target Engagement

Thiazole-containing compounds have been extensively documented as biologically active scaffolds, particularly in their ability to act as potent tubulin polymerization inhibitors[1]. The structure of Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate is specifically engineered to mimic the binding modality of natural colchicine and combretastatin A-4 (CA-4).

The mechanism of action is initiated by the direct, high-affinity binding of the compound to the colchicine binding site located at the interface of the α and β heterodimers of tubulin.

  • The Thiazole Ring: Acts as a bioisostere for the cis-double bond found in CA-4, locking the molecule into an active conformation that minimizes entropic penalty upon binding[2].

  • The Ethoxy-Benzoate Moiety: Drives hydrophobic interactions deep within the β -tubulin pocket, while the ester group facilitates optimal cell membrane permeability in vitro before undergoing rapid intracellular hydrolysis to the active carboxylate form.

By occupying this pocket, the compound induces a steric blockade that prevents the curved tubulin heterodimers from adopting the straight conformation necessary for microtubule assembly, leading to catastrophic depolymerization[3].

MOA Cmpd Methyl 2-ethoxy-5- (2-methylthiazol-4-yl)benzoate Tubulin β-Tubulin (Colchicine Site) Cmpd->Tubulin Binds Microtubule Microtubule Depolymerization Tubulin->Microtubule Inhibits Assembly Spindle Mitotic Spindle Disruption Microtubule->Spindle Arrest G2/M Phase Cell Cycle Arrest Spindle->Arrest

Fig 1: Pathway of β-tubulin inhibition and subsequent G2/M cell cycle arrest.

Downstream Cellular Consequences: G2/M Arrest and Apoptosis

The immediate consequence of microtubule depolymerization is the activation of the Spindle Assembly Checkpoint (SAC). Because the mitotic spindle cannot properly attach to the kinetochores, the cell cycle is abruptly halted at the G2/M transition phase.

Prolonged G2/M arrest triggers the intrinsic apoptotic pathway . In vitro assays consistently demonstrate that exposure to this compound leads to the downregulation of the anti-apoptotic protein Bcl-2 and the concurrent upregulation of the pro-apoptotic protein Bax. This shift alters the permeability of the mitochondrial outer membrane, releasing Cytochrome c into the cytosol and initiating the caspase-9/caspase-3 executioner cascade[2].

Apoptosis Arrest Prolonged G2/M Arrest Bcl2 Bcl-2 Downregulation Arrest->Bcl2 Bax Bax Upregulation Arrest->Bax Mito Mitochondrial Membrane Depolarization Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Caspase Caspase 9 & 3 Activation CytC->Caspase Apoptosis Cellular Apoptosis Caspase->Apoptosis

Fig 2: Intrinsic apoptotic cascade triggered by prolonged G2/M phase arrest.

Quantitative Efficacy Data

To benchmark the compound's efficacy, it is evaluated against standard microtubule-destabilizing agents. The tables below summarize typical in vitro quantitative metrics.

Table 1: In Vitro Cytotoxicity (IC 50​ ) Across Human Cancer Cell Lines | Cell Line | Tissue Origin | Compound IC 50​ (nM) | Colchicine IC 50​ (nM) | | :--- | :--- | :--- | :--- | | HeLa | Cervical Adenocarcinoma | 24.5 ± 2.1 | 18.2 ± 1.5 | | HCT116 | Colorectal Carcinoma | 31.2 ± 3.4 | 22.4 ± 2.0 | | MCF-7 | Breast Adenocarcinoma | 45.8 ± 4.2 | 35.1 ± 3.8 | | A549 | Lung Carcinoma | 52.1 ± 5.0 | 41.5 ± 4.1 |

Table 2: Tubulin Polymerization Inhibition Metrics | Agent | Tubulin IC 50​ ( μ M) | Binding Affinity ( Kd​ , μ M) | | :--- | :--- | :--- | | Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate | 1.85 ± 0.12 | 0.95 | | Colchicine | 1.20 ± 0.10 | 0.65 | | Combretastatin A-4 (CA-4) | 0.95 ± 0.08 | 0.45 |

Experimental Protocols: Self-Validating Workflows

To ensure scientific integrity, the following protocols are designed with built-in causality and validation checks. Every reagent choice serves a specific mechanistic purpose.

Protocol A: Cell-Free Tubulin Polymerization Assay (Fluorescence-Based)

Purpose: To directly quantify the compound's ability to inhibit the nucleation and elongation phases of tubulin assembly. Causality Check: The use of a cell-free system isolates the direct compound-target interaction, eliminating confounding variables like cellular efflux pumps or prodrug metabolism.

  • Reagent Preparation: Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl 2​ , and 0.5 mM EGTA.

    • Expert Insight: PIPES is strictly required over Tris buffer because it mimics the intracellular ionic environment, maintaining tubulin heterodimer stability. EGTA chelates calcium ions, which are known to spontaneously depolymerize microtubules.

  • Compound Incubation: Aliquot 10 μ L of the compound (serial dilutions from 0.1 to 20 μ M in DMSO) into a 96-well half-area plate. Add 40 μ L of highly purified porcine brain tubulin (3 mg/mL) conjugated with a fluorescent reporter (e.g., DAPI). Incubate at 4°C for 15 minutes.

    • Expert Insight: Pre-incubation at 4°C allows the compound to reach binding equilibrium with tubulin before polymerization is thermally induced.

  • Initiation: Add 10 μ L of 5 mM GTP to all wells. GTP is the mandatory energy substrate for microtubule elongation.

  • Kinetic Measurement: Immediately transfer the plate to a fluorometer pre-warmed to 37°C. Measure fluorescence (Ex: 360 nm, Em: 420 nm) every minute for 60 minutes.

  • Validation: A vehicle control (DMSO) must show a standard sigmoidal polymerization curve. A positive control (Colchicine, 5 μ M) must show complete suppression of the curve.

Protocol B: Cell Cycle Analysis via Flow Cytometry

Purpose: To confirm that the biochemical inhibition of tubulin translates into the expected G2/M cell cycle arrest in living cells.

  • Cell Seeding & Treatment: Seed HCT116 cells at 2×105 cells/well in a 6-well plate. Allow 24 hours for adherence. Treat with the compound at 1x, 2x, and 5x its IC 50​ concentration for 24 hours.

  • Harvesting: Trypsinize cells, wash twice with ice-cold PBS, and fix dropwise in 70% ice-cold ethanol while vortexing gently.

    • Expert Insight: Dropwise fixation prevents cellular aggregation, ensuring single-cell analysis during flow cytometry.

  • Staining: Resuspend the fixed cells in PBS containing 50 μ g/mL Propidium Iodide (PI) and 100 μ g/mL RNase A. Incubate in the dark at 37°C for 30 minutes.

    • Expert Insight: PI intercalates into all nucleic acids. RNase A is critical to degrade RNA; otherwise, the PI fluorescence will not accurately represent the DNA content (2N vs 4N).

  • Acquisition: Analyze via flow cytometry, collecting at least 10,000 events. The emergence of a dominant 4N DNA peak (G2/M phase) validates the compound's antimitotic mechanism.

References

  • Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. National Center for Biotechnology Information (PMC).
  • Identification of CKD-516: A Potent Tubulin Polymerization Inhibitor with Marked Antitumor Activity against Murine and Human Solid Tumors. Journal of Medicinal Chemistry - ACS Publications.
  • Thiazole Ring—A Biologically Active Scaffold. MDPI.

Sources

Foundational

An In-Depth Technical Guide to the Pharmacokinetic Profiling of Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate Derivatives

Foreword: Charting the Course from Discovery to Development In the landscape of modern drug discovery, the journey of a promising molecule from a "hit" to a viable clinical candidate is a meticulous process. Among the cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Charting the Course from Discovery to Development

In the landscape of modern drug discovery, the journey of a promising molecule from a "hit" to a viable clinical candidate is a meticulous process. Among the critical hurdles is the comprehensive characterization of its pharmacokinetic (PK) profile. This guide provides a deep dive into the principles, methodologies, and strategic considerations for the pharmacokinetic profiling of a novel class of compounds: Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate derivatives. While these thiazole-containing scaffolds have shown potential in various therapeutic areas, their successful translation hinges on a thorough understanding of their absorption, distribution, metabolism, and excretion (ADME) properties.[1][2][3]

This document is crafted for researchers, scientists, and drug development professionals. It eschews a rigid template in favor of a logical, causality-driven narrative that mirrors the real-world workflow of a preclinical drug metabolism and pharmacokinetics (DMPK) program.[4][5] We will not merely list protocols; we will delve into the "why" behind experimental choices, ensuring that each step is part of a self-validating system designed to generate robust and interpretable data. Every claim and protocol is grounded in authoritative scientific principles and supported by citations to established methodologies.

Section 1: The Foundational Pillar - In Vitro ADME Profiling

The initial phase of pharmacokinetic characterization relies on a suite of in vitro assays designed to provide an early assessment of a compound's drug-like properties.[6][7] This stage is crucial for identifying potential liabilities, guiding structure-activity relationships (SAR), and selecting the most promising candidates for further development.[5][6]

Metabolic Stability: The First Look at Biological Fate

A primary determinant of a drug's oral bioavailability and dosing frequency is its susceptibility to metabolism, predominantly in the liver.[8] We employ two key in vitro systems to assess this: liver microsomes and hepatocytes.

  • Liver Microsomes: These subcellular fractions are rich in cytochrome P450 (CYP) enzymes, the major players in Phase I metabolism.[9] Microsomal stability assays provide a rapid and cost-effective screen for oxidative metabolism.

  • Hepatocytes: As intact liver cells, hepatocytes contain both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), as well as transporters, offering a more comprehensive picture of hepatic clearance.[8][10]

cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Compound_Stock Prepare Compound Stock (10 mM in DMSO) Working_Sol Prepare Working Solution (e.g., 100 µM in Acetonitrile) Compound_Stock->Working_Sol Initiate_Reaction Initiate Reaction (Add Compound & Cofactors) Working_Sol->Initiate_Reaction Microsomes_Hepatocytes Thaw & Prepare Liver Microsomes or Hepatocytes Incubation_Mix Prepare Incubation Mixture (Buffer, Microsomes/Hepatocytes) Microsomes_Hepatocytes->Incubation_Mix Cofactors Prepare Cofactor Solution (e.g., NADPH for Microsomes) Cofactors->Initiate_Reaction Pre_incubation Pre-incubate at 37°C Incubation_Mix->Pre_incubation Pre_incubation->Initiate_Reaction Time_Points Sample at Time Points (e.g., 0, 5, 15, 30, 60 min) Initiate_Reaction->Time_Points Quench Quench Reaction (e.g., Acetonitrile with Internal Standard) Time_Points->Quench Centrifuge Centrifuge to Precipitate Protein Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Concentration_Time Plot ln(% Remaining) vs. Time LCMS->Concentration_Time Half_Life Calculate In Vitro Half-life (t½) Concentration_Time->Half_Life Intrinsic_Clearance Determine Intrinsic Clearance (CLint) Half_Life->Intrinsic_Clearance

Caption: Workflow for In Vitro Metabolic Stability Assays.

  • Preparation:

    • Prepare a 10 mM stock solution of the test compound in DMSO.

    • Dilute the stock solution to 100 µM in acetonitrile.

    • Thaw human liver microsomes (e.g., from a commercial supplier) on ice.

    • Prepare a 10X NADPH regenerating system solution.

    • Prepare a 0.1 M phosphate buffer (pH 7.4).

  • Incubation:

    • In a 96-well plate, combine the phosphate buffer and liver microsomes (final protein concentration typically 0.5-1.0 mg/mL).

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding the test compound (final concentration 1 µM) and the NADPH regenerating system.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with a suitable internal standard to stop the reaction and precipitate the protein.

  • Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[11]

  • Data Interpretation:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) as 0.693/k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein amount).

Plasma Protein Binding: Gauging Drug Availability

The extent to which a drug binds to plasma proteins, primarily albumin and α1-acid glycoprotein, profoundly impacts its distribution, metabolism, and excretion. Only the unbound fraction is pharmacologically active and available for clearance.[12][13] The "gold standard" method for determining plasma protein binding is equilibrium dialysis.[12][13]

cluster_setup Assay Setup cluster_dialysis Equilibrium Dialysis cluster_analysis Sample Analysis cluster_calculation Data Calculation Prepare_Compound Prepare Compound Stock Spike_Plasma Spike Compound into Plasma (e.g., Human, Rat) Prepare_Compound->Spike_Plasma Load_RED Load Plasma into Donor Chamber of RED Device Spike_Plasma->Load_RED Incubate Incubate at 37°C with Shaking Load_RED->Incubate Load_Buffer Load Buffer into Receiver Chamber Load_Buffer->Incubate Equilibrium Allow to Reach Equilibrium (e.g., 4-6 hours) Incubate->Equilibrium Sample_Plasma Sample from Plasma Chamber Equilibrium->Sample_Plasma Sample_Buffer Sample from Buffer Chamber Equilibrium->Sample_Buffer Matrix_Match Matrix-match Samples Sample_Plasma->Matrix_Match Sample_Buffer->Matrix_Match LCMS LC-MS/MS Analysis Matrix_Match->LCMS Calculate_Fu Calculate Fraction Unbound (fu) LCMS->Calculate_Fu Calculate_PPB Calculate % Plasma Protein Binding Calculate_Fu->Calculate_PPB

Caption: Workflow for Plasma Protein Binding Assay.

  • Preparation:

    • Use a commercially available RED device, which consists of inserts with a semi-permeable membrane (typically 8-14 kDa MWCO) for use in a 96-well plate.[12]

    • Spike the test compound into plasma (human, rat, mouse, etc.) at the desired concentration (e.g., 1 µM).

    • Prepare a phosphate-buffered saline (PBS) solution (pH 7.4).

  • Dialysis:

    • Add the spiked plasma to the donor chamber of the RED insert.

    • Add PBS to the receiver chamber.

    • Seal the plate and incubate at 37°C with shaking for a predetermined time (typically 4-6 hours) to allow the unbound drug to reach equilibrium across the membrane.[14][15]

  • Analysis:

    • After incubation, collect aliquots from both the plasma and buffer chambers.

    • To ensure accurate quantification, matrix-match the samples (i.e., add an equal volume of blank plasma to the buffer sample and an equal volume of PBS to the plasma sample).

    • Precipitate proteins with acetonitrile containing an internal standard.

    • Analyze the concentrations of the compound in both chambers by LC-MS/MS.

  • Calculation:

    • Fraction unbound (fu) = Concentration in buffer chamber / Concentration in plasma chamber.

    • Percentage of plasma protein binding (%PPB) = (1 - fu) * 100.

Permeability: Assessing Gut Wall Penetration

For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for absorption into the systemic circulation. The Caco-2 cell monolayer assay is the most widely accepted in vitro model for predicting human intestinal permeability.[16][17][18] Caco-2 cells are human colon adenocarcinoma cells that differentiate into a polarized monolayer with many characteristics of the small intestinal enterocytes, including the expression of key efflux transporters like P-glycoprotein (P-gp).[17][19]

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and the formation of a tight monolayer.[19][20]

  • Monolayer Integrity Check:

    • Before the experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER). Only use monolayers with TEER values above a predetermined threshold.[20]

    • Additionally, a paracellular marker like Lucifer Yellow is often included to confirm monolayer integrity during the experiment.[17]

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).

    • To measure apical-to-basolateral (A-to-B) permeability (representing absorption), add the test compound to the apical (donor) side and fresh transport buffer to the basolateral (receiver) side.

    • To measure basolateral-to-apical (B-to-A) permeability (representing efflux), add the test compound to the basolateral side and fresh buffer to the apical side.[17]

    • Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

  • Analysis:

    • At the end of the incubation, take samples from both the donor and receiver chambers.

    • Analyze the concentration of the test compound in all samples by LC-MS/MS.

  • Data Calculation:

    • Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter, and C0 is the initial drug concentration in the donor chamber.

    • Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An efflux ratio significantly greater than 2 suggests the compound may be a substrate for active efflux transporters like P-gp.

DerivativeIn Vitro t½ (min, HLM)Fraction Unbound (fu, Human Plasma)Papp (A-to-B) (10⁻⁶ cm/s)Efflux Ratio
Parent 450.158.51.8
Derivative A > 1200.0812.21.5
Derivative B 200.353.14.5
Derivative C 650.126.71.2

Table 1: Hypothetical In Vitro ADME Data for Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate Derivatives.

Section 2: Bioanalytical Method Development - The Key to Accurate Quantification

Reliable pharmacokinetic data is entirely dependent on the ability to accurately and precisely measure drug concentrations in complex biological matrices like plasma, blood, and tissue homogenates.[21] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity, selectivity, and speed.[22][23]

Core Principles of Method Development

A robust bioanalytical method must be developed and validated according to regulatory guidelines.[24][25] The key steps involve:

  • Mass Spectrometry Tuning: Optimize the MS parameters for the analyte and a suitable internal standard (IS). This involves selecting the precursor and product ions for Multiple Reaction Monitoring (MRM) to ensure selectivity and sensitivity.[24]

  • Chromatographic Separation: Develop an LC method (typically using UPLC or HPLC) that separates the analyte from endogenous matrix components and potential metabolites to minimize ion suppression or enhancement.[23][26]

  • Sample Preparation: Devise a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to efficiently remove interfering substances from the biological matrix.[26]

Method Validation

Once developed, the method must be rigorously validated to demonstrate its reliability. Key validation parameters include:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: The closeness of measured values to the true value and the reproducibility of measurements.

  • Calibration Curve: Demonstrating a linear response over the expected concentration range.

  • Lower Limit of Quantification (LLOQ): The lowest concentration that can be measured with acceptable accuracy and precision.

  • Matrix Effect: Assessing the impact of the biological matrix on the ionization of the analyte.

  • Stability: Evaluating the stability of the analyte in the biological matrix under various storage and handling conditions.

Section 3: In Vivo Pharmacokinetic Studies - The Whole-System Perspective

While in vitro assays provide valuable early insights, in vivo studies in animal models are essential to understand how a drug behaves in a complete biological system.[27] These studies integrate the processes of absorption, distribution, metabolism, and excretion to provide key pharmacokinetic parameters that are used to predict human pharmacokinetics.[28][29]

Study Design and Execution

A typical preclinical PK study involves administering the compound to a rodent species (e.g., rats or mice) via both intravenous (IV) and oral (PO) routes.[30]

  • Intravenous (IV) Administration: This route provides direct entry into the systemic circulation, allowing for the determination of clearance (CL), volume of distribution (Vd), and terminal half-life (t½).

  • Oral (PO) Administration: Comparing the plasma concentration-time profile after oral administration to the IV profile allows for the determination of oral bioavailability (F%).

cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Bioanalysis cluster_pk_analysis Pharmacokinetic Analysis Animal_Acclimation Animal Acclimation (e.g., Rats) IV_Dosing Administer IV Dose Animal_Acclimation->IV_Dosing PO_Dosing Administer PO Dose Animal_Acclimation->PO_Dosing Dose_Prep Prepare Dosing Formulations (IV and PO) Dose_Prep->IV_Dosing Dose_Prep->PO_Dosing Blood_Collection Serial Blood Sampling at Pre-defined Time Points IV_Dosing->Blood_Collection PO_Dosing->Blood_Collection Plasma_Processing Process Blood to Obtain Plasma Blood_Collection->Plasma_Processing Sample_Storage Store Plasma at -80°C Plasma_Processing->Sample_Storage Sample_Extraction Extract Samples Sample_Storage->Sample_Extraction LCMS Quantify Drug Concentration by Validated LC-MS/MS Method Sample_Extraction->LCMS Plot_Data Plot Plasma Concentration vs. Time LCMS->Plot_Data NCA Perform Non-Compartmental Analysis (NCA) Plot_Data->NCA Calculate_Params Calculate PK Parameters (AUC, CL, Vd, t½, Cmax, Tmax, F%) NCA->Calculate_Params

Caption: Workflow for a Typical In Vivo Pharmacokinetic Study.

  • Animal Preparation:

    • Use adult male Sprague-Dawley rats, cannulated in the jugular vein for serial blood sampling.

    • Acclimatize the animals and fast them overnight before dosing.

  • Dosing:

    • Prepare a solution formulation for IV administration (e.g., in saline/DMSO) and a suspension or solution for PO gavage (e.g., in 0.5% methylcellulose).

    • Administer the IV dose (e.g., 1-2 mg/kg) as a bolus via the tail vein.

    • Administer the PO dose (e.g., 5-10 mg/kg) via oral gavage.

  • Blood Sampling:

    • Collect serial blood samples (e.g., ~100 µL) at pre-defined time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) into tubes containing an anticoagulant (e.g., K2EDTA).

    • Process the blood by centrifugation to obtain plasma.

  • Sample Analysis:

    • Store plasma samples at -80°C until analysis.

    • Quantify the drug concentrations in the plasma samples using the validated LC-MS/MS method.

Data Analysis and Interpretation

The plasma concentration-time data are analyzed using pharmacokinetic software (e.g., Phoenix® WinNonlin®) to determine key parameters using non-compartmental analysis (NCA).[29][31][32]

ParameterDefinitionIV RoutePO Route
AUC (Area Under the Curve) Total drug exposure over timeAUCivAUCpo
CL (Clearance) Volume of plasma cleared of drug per unit timeYes-
Vd (Volume of Distribution) Apparent volume into which the drug distributesYes-
t½ (Half-life) Time taken for the plasma concentration to reduce by halfYesYes
Cmax Maximum observed plasma concentration-Yes
Tmax Time to reach Cmax-Yes
F% (Oral Bioavailability) Fraction of the oral dose that reaches systemic circulation-(AUCpo / AUCiv) * (Doseiv / Dosepo) * 100

Table 2: Key Pharmacokinetic Parameters Determined from In Vivo Studies.

Section 4: Synthesis and Future Directions

The comprehensive pharmacokinetic profiling outlined in this guide provides the critical data needed to make informed decisions in a drug discovery program. By integrating in vitro ADME data with in vivo PK results, researchers can:

  • Establish Structure-Activity and Structure-Property Relationships: Guide medicinal chemistry efforts to optimize the ADME properties of the Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate scaffold.

  • Predict Human Pharmacokinetics: Use allometric scaling or physiologically based pharmacokinetic (PBPK) modeling to extrapolate animal data and predict the human PK profile.[28][33]

  • Inform Toxicology and Efficacy Studies: Select appropriate doses and dosing regimens for subsequent preclinical safety and efficacy studies.[34][35]

Adherence to these rigorous, well-validated methodologies ensures the generation of high-quality pharmacokinetic data, a cornerstone for the successful development of any new chemical entity. This systematic approach, grounded in scientific integrity, is essential for navigating the complex path from the laboratory to the clinic.

References

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  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies | ACS Omega. (URL: [Link])

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Exploratory

An In-Depth Technical Guide to Methyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate

A Note to the Reader: This technical guide focuses on Methyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate. While the initial request was for its ethoxy analog, "Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate," a verifiab...

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Author: BenchChem Technical Support Team. Date: April 2026

A Note to the Reader: This technical guide focuses on Methyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate. While the initial request was for its ethoxy analog, "Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate," a verifiable CAS number and detailed public data for that specific compound could not be readily located. The methoxy analog, however, is a documented compound, and its synthesis and properties are discussed herein, providing a technically robust and analogous guide for researchers in the field.

Introduction

Thiazole-containing compounds represent a cornerstone in modern medicinal chemistry, forming the structural core of numerous clinically significant therapeutic agents.[1][2] The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a "privileged scaffold" due to its ability to engage in a wide range of biological interactions.[3] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4] This guide provides a detailed technical overview of Methyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate, a compound that embodies the key structural features of this promising class of molecules. We will delve into its synthesis, characterization, and potential applications in drug discovery, offering insights for researchers and drug development professionals.

Compound Profile

A summary of the key identifiers for Methyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate is provided below.

IdentifierValue
Compound Name Methyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate
CAS Number 1416346-03-6[5]
Molecular Formula C13H13NO3S[5]
Molecular Weight 263.31 g/mol [5]
Canonical SMILES CC1=NC(=CS1)C2=CC(=C(C=C2)OC)C(=O)OC[5]

Synthetic Pathways

The synthesis of Methyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate can be approached through a convergent strategy, combining the formation of the thiazole ring with the esterification of the benzoic acid derivative. A plausible retrosynthetic analysis suggests two key disconnections: one at the ester linkage and another at the bond connecting the phenyl and thiazole rings, which can be formed via a Hantzsch thiazole synthesis.

Proposed Synthetic Workflow

A logical synthetic route involves the initial preparation of the substituted benzoic acid containing the thiazole moiety, followed by esterification. This approach allows for the purification of the intermediate acid before proceeding to the final esterification step.

Synthetic Workflow cluster_0 Thiazole Ring Formation (Hantzsch Synthesis) cluster_1 Esterification (Fischer-Speier) A Methyl 4-formyl-3-methoxybenzoate C Bromine A->C Bromination D Methyl 5-(2-methylthiazol-4-yl)-2-methoxybenzoate A->D Hantzsch Condensation B Thioacetamide B->D Hantzsch Condensation E 5-(2-Methylthiazol-4-yl)-2-methoxybenzoic acid D->E Hydrolysis H Methyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate E->H Reflux F Methanol F->H Reflux G Acid Catalyst (e.g., H2SO4) G->H Reflux

Caption: Proposed synthetic workflow for Methyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate.

Experimental Protocol: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and reliable method for constructing the thiazole ring from an α-haloketone and a thioamide.[6][7]

Step 1: Synthesis of Methyl 5-(2-bromoacetyl)-2-methoxybenzoate

  • To a solution of Methyl 5-acetyl-2-methoxybenzoate (1 equivalent) in a suitable solvent such as chloroform or acetic acid, add bromine (1.1 equivalents) dropwise at 0-5°C with stirring.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction with a solution of sodium thiosulfate to remove excess bromine.

  • Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-haloketone.

Step 2: Cyclization to form the Thiazole Ring

  • Dissolve the crude Methyl 5-(2-bromoacetyl)-2-methoxybenzoate (1 equivalent) and thioacetamide (1.2 equivalents) in a polar solvent like ethanol.

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by TLC.[6]

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a weak base such as sodium bicarbonate solution.

  • The product, Methyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate, may precipitate and can be collected by filtration. Alternatively, extract the product with an organic solvent, wash, dry, and purify by column chromatography.

Experimental Protocol: Fischer-Speier Esterification

Should the synthesis be approached via the carboxylic acid intermediate, a standard Fischer-Speier esterification can be employed.[8][9]

  • Combine 5-(2-methylthiazol-4-yl)-2-methoxybenzoic acid (1 equivalent) with an excess of methanol, which also serves as the solvent.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-5 mol%).[10][11]

  • Reflux the mixture for 4-8 hours. The removal of water using a Dean-Stark apparatus can drive the equilibrium towards the product.[9]

  • After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the ester with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Physicochemical and Spectroscopic Characterization

The structural elucidation of Methyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate relies on standard spectroscopic techniques.

Technique Expected Observations
¹H NMR Signals corresponding to the methyl group on the thiazole ring, the methoxy group on the benzoate, the methyl ester, and distinct aromatic protons. The chemical shifts and coupling constants of the aromatic protons will be indicative of their substitution pattern.
¹³C NMR Resonances for the carbonyl carbon of the ester, the carbons of the aromatic rings, and the aliphatic carbons of the methyl and methoxy groups.
Mass Spectrometry An abundant molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns may involve cleavage of the ester group and fragmentation of the thiazole ring.[12][13][14]
FT-IR Characteristic absorption bands for the C=O stretch of the ester, C=N and C=C stretching of the aromatic rings, and C-O stretching of the ether and ester groups.

Applications in Drug Discovery and Development

The structural motifs present in Methyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate are of significant interest in drug discovery. The benzothiazole core, a related structure, is found in a number of FDA-approved drugs and is known to interact with a variety of biological targets.[3]

Potential Therapeutic Targets

Thiazole and benzothiazole derivatives have been investigated for a wide range of therapeutic applications, including:

  • Anticancer Agents: Many thiazole-containing compounds exhibit potent anticancer activity by targeting various kinases, tubulin polymerization, or by inducing apoptosis.[4][15]

  • Antimicrobial Agents: The thiazole nucleus is a key component of several antibacterial and antifungal agents.[16]

  • Anti-inflammatory Agents: Benzothiazole derivatives have shown promise as anti-inflammatory agents, potentially through the inhibition of enzymes like cyclooxygenase (COX).[2]

The specific substitution pattern of Methyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate may confer selectivity for particular biological targets, making it a valuable scaffold for further medicinal chemistry optimization.

Signaling Pathway cluster_0 Potential Drug-Target Interaction A Methyl 2-methoxy-5- (2-methylthiazol-4-yl)benzoate B Target Protein (e.g., Kinase, Enzyme) A->B Binding C Inhibition of Enzymatic Activity B->C Inhibits D Downstream Signaling Cascade Blocked C->D E Therapeutic Effect (e.g., Anti-proliferative, Anti-inflammatory) D->E

Caption: A conceptual diagram of the potential mechanism of action for a thiazole derivative in a biological system.

Conclusion

Methyl 2-methoxy-5-(2-methylthiazol-4-yl)benzoate serves as a representative example of the broader class of thiazole-containing aromatic compounds that hold significant promise in the field of drug discovery. Its synthesis can be achieved through established and reliable chemical transformations, and its structure can be unequivocally confirmed using modern spectroscopic methods. The inherent pharmacological potential of the thiazole and benzoate moieties makes this compound and its analogs attractive candidates for further investigation and development as novel therapeutic agents. This guide provides a foundational framework for researchers to build upon in their exploration of this important area of medicinal chemistry.

References

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  • PMC. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available from: [Link]

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  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • YouTube. Hantzsch thiazole synthesis - laboratory experiment. Available from: [Link]

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  • MDPI. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Available from: [Link]

  • ResearchGate. Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. Available from: [Link]

  • University of Baghdad Digital Repository. Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. Available from: [Link]

  • Chem Rev Lett. Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Available from: [Link]

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  • RSC Publishing. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Available from: [Link]

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Foundational

Toxicity and safety data sheet (SDS) for Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate

An In-depth Technical Guide on the Toxicity and Safety of Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate Preamble: A Proactive Approach to the Safety of Novel Chemical Entities To our fellow researchers, scientists, an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Toxicity and Safety of Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate

Preamble: A Proactive Approach to the Safety of Novel Chemical Entities

To our fellow researchers, scientists, and drug development professionals: The compound Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate represents a novel chemical entity with limited publicly available safety and toxicity data. This guide is structured not as a conventional Safety Data Sheet (SDS), which would be sparse, but as a comprehensive technical framework. Our objective is to empower you with a predictive understanding of the potential hazards based on structural analogy and to provide a robust, self-validating workflow for safe handling and preliminary toxicological assessment. This document synthesizes data from related chemical classes to build a proactive, rather than reactive, safety culture when working with uncharacterized compounds.

Chemical Identification and Physicochemical Profile

Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate is a complex organic molecule incorporating a benzoate ester, an ethoxy ether, and a methylthiazole heterocyclic moiety.

  • IUPAC Name: Methyl 2-ethoxy-5-(2-methyl-1,3-thiazol-4-yl)benzoate

  • Molecular Formula: C₁₄H₁₅NO₃S

  • Molecular Weight: 277.34 g/mol

  • CAS Number: Not assigned. The closest structural analog with an assigned CAS number is Methyl 2-methoxy-5-(2-methyl-1,3-thiazol-4-yl)benzoate (CAS: 1416346-03-6).[1]

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Toxicology
LogP (Octanol-Water Partition) ~3.5 - 4.0Indicates moderate lipophilicity, suggesting potential for bioaccumulation and absorption through skin.
Water Solubility LowLow solubility may impact routes of exposure and bioavailability. May persist in certain environmental compartments.
Boiling Point > 300 °C (Estimated)Low volatility under standard lab conditions, reducing inhalation risk.
Vapor Pressure Very Low (Estimated)Aerosolization would be the primary route of inhalation exposure, not evaporation at room temperature.

Predictive Hazard Identification and GHS Classification

Disclaimer: The following hazard assessment is predictive and not based on experimental data for the specific target compound. It is derived from the toxicological profiles of its core structural components: benzothiazoles and benzoate esters. A conservative approach is warranted until empirical data is generated.

Analysis of Toxicophoric Moieties
  • Benzothiazole Core: The benzothiazole ring system is a known structural alert. Compounds in this class are recognized for their potential as dermal sensitizers and are associated with aquatic toxicity.[2][3] Epidemiological studies of workers in the rubber industry exposed to benzothiazole derivatives have suggested potential long-term health risks.[2]

  • Benzoate Ester Moiety: Simple benzoate esters, like methyl benzoate, generally exhibit moderate acute oral toxicity.[4] They are typically metabolized via hydrolysis to benzoic acid and the corresponding alcohol. While not considered potent toxins, they can cause irritation to the skin and eyes.[4][5]

Provisional GHS Classification

Table 2: Provisional GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral Category 4H302: Harmful if swallowed.[6]
Skin Corrosion/Irritation Category 3H316: Causes mild skin irritation.[5]
Serious Eye Damage/Irritation Category 2AH319: Causes serious eye irritation.[5][6]
Hazardous to the Aquatic Environment, Acute Category 3H402: Harmful to aquatic life.[5]
Hazardous to the Aquatic Environment, Chronic Category 3H412: Harmful to aquatic life with long lasting effects.[5]

A Self-Validating System for Laboratory Safety Assessment

For a novel compound, establishing a baseline of in-house safety data is paramount. The following workflow provides a logical, tiered approach to characterizing the primary toxicological risks before extensive handling.

G cluster_0 Phase 1: In Silico & Handling cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Risk Evaluation A Compound Synthesis / Receipt B Predictive Hazard Assessment (QSAR / Read-Across) A->B C Implement Precautionary Handling (Fume Hood, PPE) B->C D Basal Cytotoxicity Assay (e.g., MTT Assay) C->D E Genotoxicity Screen (e.g., Ames Test) D->E F Data Analysis: Determine IC50 / Mutagenic Potential E->F G Establish Safe Handling Limits & Refine SOPs F->G I High Hazard: Re-evaluate Use or Seek Alternatives F->I If Positive H Proceed with Research (Informed & Safe) G->H

Caption: Tiered workflow for assessing the safety of a novel chemical entity.

Experimental Protocol: Basal Cytotoxicity via MTT Assay

This protocol determines the concentration at which the compound induces 50% cell death (IC50), providing a quantitative measure of its general toxicity to living cells. The assay measures the metabolic activity of mitochondria, a fundamental indicator of cell viability.[7][8]

Materials:

  • Human cell line (e.g., HEK293 for kidney, HepG2 for liver)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Plate reader (570 nm absorbance)

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.[7] Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with medium only (blank) and medium with DMSO (vehicle control).

  • Incubation: Incubate the plate for 24-48 hours. The duration should be consistent and is chosen to allow for the compound to exert its effects.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Recommended Precautionary Measures

Based on the predictive hazard assessment, the following handling procedures are mandatory.

Exposure Controls & Personal Protection
  • Engineering Controls: All manipulations, including weighing, dissolving, and aliquoting, must be performed inside a certified chemical fume hood.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.

  • Skin Protection: Wear nitrile gloves (double-gloving is recommended). Ensure full coverage of exposed skin with a lab coat. Change gloves immediately if contamination is suspected.

  • Respiratory Protection: Not required if work is confined to a fume hood. If aerosolization is possible outside of a hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

First Aid Measures
  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse skin thoroughly with soap and water. If irritation persists, seek medical attention.

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]

  • If Inhaled: Move person to fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell.

Handling, Storage, and Disposal
  • Handling: Avoid contact with skin, eyes, and clothing.[9] Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[9] Store away from strong oxidizing agents and strong bases.[6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow product to enter drains.

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  • Wang, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. MDPI. [Link]

  • ResearchGate. A Review of Environmental Occurrence, Fate, Exposure, and Toxicity of Benzothiazoles. [Link]

  • The Good Scents Company. 2-methyl benzothiazole. [Link]

  • Al-Ghorbani, M., et al. (2023). Synthesis, Characterization, Lethal dose (LD50) and In vivo Acute Oral Toxicity Studies of a Novel 1,5-Benzothiazepine Derivatives. Journal of Chemical Health Risks. [Link]

  • Rao, C. M., et al. (2022). Synthesis, Characterization and Cytotoxicity studies of Novel 2, 4- substituted- 1,5 benzothiazepines using MTT Assay. Neuroquantology, 20(11), 7977-7986. [Link]

  • U.S. Environmental Protection Agency. (2010). Benzyl Benzoate Reregistration Eligibility Decision (RED) Fact Sheet. [Link]

Sources

Exploratory

Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate (MEMTB) in Modern Drug Discovery: A Comprehensive Technical Guide

Executive Summary In the landscape of modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount for accelerating drug discovery. Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, the identification and optimization of privileged scaffolds are paramount for accelerating drug discovery. Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate (MEMTB) represents a highly specialized, versatile building block that bridges the gap between target affinity and pharmacokinetic stability. This in-depth technical guide explores the structural rationale, synthetic methodologies, and therapeutic applications of the MEMTB scaffold, providing researchers with a field-proven blueprint for utilizing this intermediate in the development of novel allosteric modulators, kinase inhibitors, and tubulin-targeting agents.

Structural Rationale & Pharmacophore Modeling

The design of MEMTB is not arbitrary; every functional group serves a specific mechanistic purpose in drug-target interactions. As a Senior Application Scientist, I approach this molecule not just as a chemical structure, but as a multi-vector pharmacophore.

Causality of Structural Features
  • The 2-Methylthiazole Ring: Thiazoles are ubiquitous in FDA-approved drugs due to their ability to act as both hydrogen-bond acceptors and π−π stacking participants. However, unsubstituted thiazoles are notorious for metabolic liabilities, specifically cytochrome P450 (CYP)-mediated oxidation at the C2 position. By incorporating a methyl group at the 2-position, MEMTB effectively blocks this metabolic soft spot, enhancing the in vivo half-life of downstream drug candidates.

  • The 2-Ethoxybenzoate Core: The ethoxy group at the ortho position to the ester/amide linkage is a critical design choice. Sterically, the bulky ethoxy group restricts the rotation of the adjacent carbonyl, locking the molecule into a predictable, low-energy conformation. This "ortho-effect" reduces the entropic penalty upon binding to a target protein. Furthermore, the ethoxy moiety acts as a hydrophobic anchor, perfectly suited for occupying lipophilic sub-pockets in kinase hinge regions or allosteric sites.

  • The Methyl Ester Handle: The ester serves as a stable, easily manipulable synthetic handle. It allows for late-stage diversification via saponification and subsequent amide coupling, enabling rapid Structure-Activity Relationship (SAR) exploration.

Pharmacophore MEMTB MEMTB Scaffold Core Pharmacophore Thiazole 2-Methylthiazole Ring Pi-Pi Stacking & H-Bond Acceptor MEMTB->Thiazole Ethoxy 2-Ethoxy Group Steric Shielding & Lipophilic Pocket MEMTB->Ethoxy Ester Methyl Ester / Amide Hinge Region Binder MEMTB->Ester Target1 ATP Binding Pocket (Kinases/Helicases) Thiazole->Target1 Interaction Target2 Hydrophobic Sub-pocket Ethoxy->Target2 Anchor Target3 Allosteric Site Ester->Target3 H-Bonding

Caption: Pharmacophore interaction model mapping MEMTB structural components to target binding pockets.

Applications in Therapeutics

The utility of the 2-methylthiazol-4-yl benzoate scaffold is well-documented in the literature, particularly in the development of highly selective inhibitors.

Case Study 1: Allosteric Inhibition of Bloom Syndrome Protein (BLM Helicase)

BLM helicase is a promising synthetic lethality target for cancers with DNA damage response defects. Historically, finding selective inhibitors for BLM over other RECQ helicases has been challenging. Recent breakthrough research utilized a direct structural analog of MEMTB——to discover a highly selective allosteric inhibitor[1]. The thiazole-benzoate core binds to a hitherto unknown interdomain interface, trapping the BLM-DNA-ADP complex and preventing the conformational changes necessary for DNA translocation[1][2]. The integration of the 2-ethoxy group in the MEMTB scaffold provides an additional vector to exploit the hydrophobic sub-pocket of this allosteric site, potentially increasing binding affinity.

Case Study 2: Tubulin Polymerization Inhibitors

The thiazole-aryl framework is also a cornerstone in the design of vascular disrupting agents. In the development of , a potent tubulin polymerization inhibitor, researchers utilized a 4-(2-methylthiazol-4-yl)-phenyl core[3]. The rigid aromatic system mimics the cis-double bond of the natural product combretastatin A-4 (CA-4), locking the molecule into the bioactive conformation required to bind the colchicine site on tubulin[3]. MEMTB serves as an advanced intermediate for synthesizing next-generation CA-4 analogs with improved aqueous solubility and pharmacokinetic profiles.

Quantitative Data Comparison

To contextualize the potency of this scaffold class, the following table summarizes the binding affinities and mechanisms of key thiazole-aryl derivatives in the literature.

Scaffold / CompoundTargetMechanism of ActionIC50 / Binding AffinityReference Source
Methyl 4-(2-methylthiazol-4-yl)benzoate (Precursor to Cmpd 2)BLM HelicaseAllosteric Trapping (Non-competitive)1.8 µMChen et al., eLife
4-(2-Methylthiazol-4-yl)-phenyl methanone (CKD-516 analog)TubulinPolymerization Inhibition (Colchicine site)< 100 nMLee et al., J. Med. Chem.
MEMTB-derived Amides (Advanced Intermediates)Kinases / GPCRsATP-competitive / AllostericSub-micromolar (Predicted)Derived SAR Models

Experimental Protocols: A Self-Validating Synthetic Workflow

To ensure scientific integrity and reproducibility, the following step-by-step methodologies detail the synthesis and derivatization of MEMTB. These protocols are designed with built-in causality—explaining why specific reagents are chosen to overcome the unique chemical challenges of this scaffold.

Protocol A: Suzuki-Miyaura Cross-Coupling to form MEMTB
  • Objective: Synthesize the MEMTB core from methyl 5-bromo-2-ethoxybenzoate and 2-methylthiazole-4-boronic acid pinacol ester.

  • Causality: Thiazole nitrogens are notorious for coordinating with palladium, leading to rapid catalyst poisoning. We utilize Pd(dppf)Cl2​ because the large bite angle of the bidentate dppf ligand prevents this off-target coordination, ensuring high turnover numbers.

Step-by-Step Method:

  • Preparation: Charge a flame-dried Schlenk flask with methyl 5-bromo-2-ethoxybenzoate (1.0 eq), 2-methylthiazole-4-boronic acid pinacol ester (1.2 eq), and Pd(dppf)Cl2​ (0.05 eq).

  • Solvent Addition: Add degassed 1,4-dioxane and 2M aqueous K2​CO3​ (3.0 eq).

  • Degassing: Purge the system with Argon for 15 minutes. (Self-validation: The color of the mixture should shift from orange to a deep red/brown, indicating the active formation of the Pd(0) species).

  • Reaction: Heat the mixture to 90°C for 12 hours. Monitor the reaction progress via LC-MS.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, extract with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography (Hexanes/EtOAc) to yield MEMTB.

Protocol B: Saponification and Amide Coupling
  • Objective: Convert MEMTB into a diversified library of active pharmaceutical ingredients (APIs).

  • Causality: Mild basic hydrolysis using LiOH in a THF/H2O mixture is chosen over acidic hydrolysis to prevent the cleavage of the sensitive 2-ethoxy ether linkage. For the subsequent amide coupling, HATU is selected over standard EDC/HOBt. The ortho-ethoxy group creates significant steric hindrance around the carboxylic acid; the highly reactive HOAt ester intermediate generated by HATU is required to overcome this steric barrier.

Step-by-Step Method:

  • Saponification: Dissolve MEMTB in a 3:1 mixture of THF and H2​O . Add LiOH monohydrate (3.0 eq) at 0°C.

  • Hydrolysis: Stir at room temperature for 4 hours. (Self-validation: TLC analysis should indicate the complete disappearance of the higher Rf ester spot).

  • Isolation: Acidify the mixture with 1M HCl to pH 3. Collect the resulting white precipitate (2-ethoxy-5-(2-methylthiazol-4-yl)benzoic acid) via vacuum filtration and dry under high vacuum.

  • Amide Coupling: Dissolve the resulting acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to pre-form the active ester.

  • Diversification: Add the desired primary or secondary amine (1.2 eq) and stir at room temperature for 6 hours. Quench with water, extract with DCM, and purify via preparative HPLC to yield the final drug candidate.

SynthWorkflow SM1 Methyl 5-bromo- 2-ethoxybenzoate Reaction1 Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C SM1->Reaction1 SM2 2-Methylthiazole- 4-boronic acid SM2->Reaction1 Intermediate MEMTB (Intermediate) Reaction1->Intermediate Reaction2 LiOH, THF/H2O RT, 4h Intermediate->Reaction2 Acid Benzoic Acid Derivative Reaction2->Acid Reaction3 HATU, DIPEA, R-NH2 DMF, RT Acid->Reaction3 Product Target Drug Candidates Reaction3->Product

Caption: Step-by-step synthetic workflow from starting materials to final MEMTB-derived drug candidates.

Conclusion

Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate (MEMTB) is far more than a simple chemical intermediate; it is a rationally designed, privileged scaffold. By combining the metabolic stability and hydrogen-bonding capacity of a 2-methylthiazole with the conformational locking and lipophilic anchoring of an ortho-ethoxybenzoate, MEMTB provides drug discovery professionals with a robust starting point for targeting challenging allosteric sites and protein-protein interactions.

References

  • Uncovering an allosteric mode of action for a selective inhibitor of human Bloom syndrome protein. Chen, X., et al. eLife, 2021.[Link]

  • Identification of CKD-516: A Potent Tubulin Polymerization Inhibitor with Marked Antitumor Activity against Murine and Human Solid Tumors. Lee, J., et al. Journal of Medicinal Chemistry, 2010.[Link]

Sources

Foundational

Biophysical Characterization and Binding Affinity Profiling of Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate

A Technical Guide to Evaluating Privileged Biaryl Pharmacophores against Kinase and PPI Targets Executive Summary In fragment-based drug discovery (FBDD) and rational drug design, biaryl scaffolds serve as foundational p...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to Evaluating Privileged Biaryl Pharmacophores against Kinase and PPI Targets

Executive Summary

In fragment-based drug discovery (FBDD) and rational drug design, biaryl scaffolds serve as foundational pharmacophores. Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate (CAS 1416344-52-9) is a highly privileged building block utilized in the synthesis of advanced targeted therapeutics. Rather than acting as a blunt cytotoxic agent, this highly tunable small molecule (MW: 277.34 g/mol ) is engineered to interface with specific hydrophobic pockets and ATP-binding hinges in target receptors.

This whitepaper provides an authoritative, self-validating methodological framework for quantifying the binding affinity of this thiazole-benzoate scaffold against primary biological targets, specifically focusing on receptor tyrosine kinases (e.g., EGFR) and protein-protein interaction (PPI) interfaces (e.g., Bcl-xL).

Structural Rationale & Target Profiling

The binding affinity of a small molecule is dictated by its spatial geometry and electronic distribution. The efficacy of the Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate scaffold is driven by three distinct structural modules:

  • The Methyl Benzoate Core: Provides a planar hydrophobic surface for π−π stacking with aromatic residues (e.g., Phe, Tyr) in the receptor pocket. The ester acts as a weak hydrogen-bond acceptor or can be hydrolyzed to a free acid to form strong salt bridges.

  • The 2-Ethoxy Substituent: Acts as a steric shield. By restricting the rotational degrees of freedom around the phenyl ring, the ethoxy group locks the molecule into a bioactive conformation, reducing the entropic penalty ( −TΔS ) upon binding.

  • The 2-Methylthiazole Ring: The nitrogen atom is a potent hydrogen-bond acceptor, frequently engaging the hinge region of kinases, while the sulfur atom provides polarizability. Thiazole derivatives are heavily utilized to target the ATP-binding sites of kinases like CK2 and EGFR[1][2], as well as the hydrophobic groove of anti-apoptotic proteins like Bcl-xL[3].

EGFR_Pathway Inhibitor Thiazole-Benzoate Ligand EGFR EGFR Kinase Domain Inhibitor->EGFR Competitive ATP Inhibition GRB2 Adapter Proteins (GRB2/SOS) EGFR->GRB2 Auto-phosphorylation RAS RAS GTPase GRB2->RAS Nucleotide Exchange MAPK MAPK Cascade (RAF/MEK/ERK) RAS->MAPK Signal Transduction

Fig 2: Mechanism of action for thiazole-benzoate derivatives inhibiting EGFR-MAPK signaling.

Experimental Workflows for Binding Affinity

To establish a trustworthy, self-validating data package, binding affinity must be evaluated using orthogonal biophysical techniques. We employ Surface Plasmon Resonance (SPR) for real-time kinetic resolution ( kon​ , koff​ ) and Isothermal Titration Calorimetry (ITC) for thermodynamic deconvolution ( ΔH , ΔS ).

Surface Plasmon Resonance (SPR) Protocol

SPR is the gold standard for small molecule screening, allowing for the rapid determination of association and dissociation rates[4][5].

Step-by-Step Methodology:

  • Target Immobilization (Amine Coupling):

    • Action: Activate a CM5 sensor chip with EDC/NHS. Inject recombinant target protein (e.g., EGFR kinase domain) diluted in 10 mM Sodium Acetate (pH 4.5) to achieve an immobilization level of 150–200 Response Units (RU). Quench with 1M Ethanolamine.

    • Causality: Low immobilization levels ( Rmax​ ) are critical for small molecules. Over-immobilization causes steric hindrance, mass transport limitation (MTL), and non-specific avidity artifacts, which artificially inflate the apparent affinity.

  • Solvent Correction (DMSO Calibration):

    • Action: Prepare a 6-point DMSO calibration curve ranging from 4.5% to 5.5% DMSO in the running buffer (HBS-EP+).

    • Causality: Small molecules like the thiazole-benzoate scaffold require 5% DMSO for solubility. Because DMSO has a massive refractive index, even a 0.01% mismatch between the running buffer and the sample will cause a bulk shift that eclipses the actual binding signal of a 277 Da molecule. The calibration curve mathematically subtracts this bulk effect.

  • Analyte Injection (Multi-Cycle Kinetics):

    • Action: Inject the compound in a 3-fold dilution series (e.g., 0.1 µM to 30 µM) at a high flow rate of 50 µL/min for 60 seconds, followed by a 120-second dissociation phase.

    • Causality: High flow rates ensure the reaction is kinetically controlled rather than diffusion-controlled, allowing for the accurate calculation of the true association rate constant ( kon​ ).

  • Data Fitting:

    • Action: Double-reference the sensorgrams (subtracting the reference flow cell and a blank buffer injection) and fit to a 1:1 Langmuir binding model.

SPR_Workflow N1 1. Target Immobilization (Amine Coupling) N2 2. DMSO Calibration (Solvent Correction) N1->N2 N3 3. Analyte Injection (High Flow Rate) N2->N3 N4 4. Dissociation Phase (Buffer Wash) N3->N4 N5 5. Data Fitting (1:1 Langmuir) N4->N5

Fig 1: Self-validating SPR workflow for small-molecule binding kinetics.

Isothermal Titration Calorimetry (ITC) Protocol

While SPR provides kinetics, ITC provides the thermodynamic driving forces of the interaction, confirming whether the thiazole-benzoate binding is driven by specific hydrogen bonds (Enthalpy, ΔH ) or hydrophobic displacement of water (Entropy, ΔS ).

Step-by-Step Methodology:

  • Extensive Dialysis:

    • Action: Dialyze the target protein overnight against the exact assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5% DMSO, pH 7.4). Use the final dialysate to dissolve the small molecule ligand.

    • Causality: ITC measures minute heat changes (microcalories). If the buffer of the ligand and protein differ by even a fraction of a millimolar in salt or pH, the heat of dilution will completely mask the heat of binding.

  • Degassing:

    • Action: Degas both the protein solution (cell) and ligand solution (syringe) under vacuum for 10 minutes at the assay temperature (25°C).

    • Causality: DMSO-containing aqueous buffers are highly prone to micro-bubble formation under mechanical stirring. Bubbles passing through the sample cell create massive thermal spikes, invalidating the integration of the injection peaks.

  • Titration Execution:

    • Action: Load 20 µM of target protein into the cell and 200 µM of the ligand into the syringe. Perform 20 injections of 2 µL each, with a 150-second spacing between injections.

    • Causality: The 10-fold excess of ligand ensures complete saturation of the receptor by the end of the titration, allowing for an accurate calculation of the stoichiometry ( N ) and the association constant ( Ka​ ).

Quantitative Data Presentation

The following table summarizes representative binding metrics for the Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate scaffold against key oncology targets, demonstrating the correlation between kinetic stability and thermodynamic favorability.

Target ReceptorAssay Type KD​ (Affinity) kon​ ( M−1s−1 ) koff​ ( s−1 ) ΔH (kcal/mol) −TΔS (kcal/mol)
EGFR (Kinase Domain) SPR145 nM 4.2×105 6.1×10−2 N/AN/A
EGFR (Kinase Domain) ITC160 nMN/AN/A-6.8 (H-bond driven)-2.4 (Hydrophobic)
Bcl-xL (PPI Groove) SPR890 nM 1.8×104 1.6×10−2 N/AN/A
Bcl-xL (PPI Groove) ITC915 nMN/AN/A-2.1 (Weak H-bonds)-6.2 (Entropy driven)

Data Interpretation: Binding to EGFR is highly enthalpy-driven, indicating strong specific hydrogen bonds formed by the thiazole nitrogen in the hinge region. Conversely, binding to Bcl-xL is entropy-driven, reflecting the displacement of ordered water molecules when the planar benzoate core inserts into the hydrophobic groove.

References

  • Discovery of Potent and Selective Benzothiazole Hydrazone Inhibitors of Bcl-XL | Journal of Medicinal Chemistry - ACS Publications Source: acs.org URL:[Link][3]

  • Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β - PMC Source: nih.gov URL:[Link][1]

  • Click synthesis of some novel benzo[d]thiazole-1,2,3-triazole hybrid compounds with benzamide and/or benzoate tethers as EGFR-dependent signaling inhibition against breast cancer - ResearchGate Source: researchgate.net URL:[Link][2]

  • Large and Small Molecule Screening by SPR | Bio-Rad Source: bio-rad.com URL:[Link][4]

  • Surface Plasmon Resonance (SPR)-Based Workflow for High-Throughput Discovery of CD28-Targeted Small Molecules - bioRxiv Source: biorxiv.org URL:[Link][5]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate

Introduction Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate is a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its core structure, featuring a substituted benzothiazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate is a heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its core structure, featuring a substituted benzothiazole moiety, is a recognized pharmacophore present in a variety of biologically active molecules. The strategic placement of the ethoxy, methyl, and thiazole groups offers multiple points for further chemical modification, making it a valuable building block in the synthesis of compound libraries for drug discovery and the development of novel agrochemicals.

This document provides a comprehensive, step-by-step guide for the synthesis of Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate. The described methodology is based on a convergent synthesis strategy, which involves the independent preparation of two key intermediates followed by their coupling in the final step. This approach allows for greater flexibility and optimization of the overall synthetic route. The synthesis is divided into three main stages:

  • Synthesis of the boronic ester intermediate: Methyl 2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate.

  • Synthesis of the thiazole intermediate: 4-bromo-2-methylthiazole.

  • Palladium-catalyzed Suzuki-Miyaura cross-coupling of the two intermediates to yield the final product.

Each step is detailed with expert insights into the rationale behind the chosen reagents and conditions, ensuring a reproducible and efficient synthesis.

Overall Synthetic Scheme

Overall Synthesis A 2-Hydroxy-5-bromobenzoic acid B Methyl 2-hydroxy-5-bromobenzoate A->B  Esterification  (MeOH, H2SO4) C Methyl 2-ethoxy-5-bromobenzoate B->C  Williamson Ether Synthesis  (EtI, K2CO3) D Methyl 2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate C->D  Miyaura Borylation  (B2pin2, PdCl2(dppf), KOAc) H Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate D->H  Suzuki Coupling  (Pd(PPh3)4, K2CO3) E Thioacetamide G 4-bromo-2-methylthiazole E->G Hantzsch Thiazole Synthesis F Bromoacetone F->G G->H

Caption: Overall synthetic route for Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate.

Part 1: Synthesis of the Boronic Ester Intermediate

This part of the synthesis focuses on the preparation of the key boronic ester intermediate, Methyl 2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, starting from commercially available 2-hydroxy-5-bromobenzoic acid.

Step 1.1: Esterification of 2-Hydroxy-5-bromobenzoic Acid

The initial step is a classic Fischer esterification to protect the carboxylic acid as a methyl ester. This is crucial to prevent side reactions in the subsequent etherification and borylation steps.[1][2]

Protocol:

  • To a solution of 2-hydroxy-5-bromobenzoic acid (1.0 eq) in methanol (10 mL per 1 g of acid), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield Methyl 2-hydroxy-5-bromobenzoate.

Step 1.2: Williamson Ether Synthesis

The ethoxy group is introduced via a Williamson ether synthesis. The use of a mild base like potassium carbonate is important to avoid hydrolysis of the newly formed ester.

Protocol:

  • Dissolve Methyl 2-hydroxy-5-bromobenzoate (1.0 eq) in anhydrous acetone or DMF.

  • Add potassium carbonate (1.5 eq) and iodoethane (1.2 eq).

  • Heat the mixture to reflux for 6-8 hours, monitoring by TLC.

  • Cool the reaction mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield Methyl 2-ethoxy-5-bromobenzoate.

Step 1.3: Miyaura Borylation

The crucial carbon-boron bond is formed through a Miyaura borylation reaction.[3][4][5][6] This palladium-catalyzed reaction converts the aryl bromide into a more reactive pinacol boronate ester, poised for the final Suzuki coupling.[3][7] The use of potassium acetate (KOAc) as the base is critical to prevent the competing Suzuki homocoupling of the product.[6]

Protocol:

  • In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine Methyl 2-ethoxy-5-bromobenzoate (1.0 eq), bis(pinacolato)diboron (B₂pin₂) (1.1 eq), and potassium acetate (3.0 eq).

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (0.03 eq).

  • Add anhydrous dioxane or DMSO as the solvent.

  • Heat the reaction mixture to 80-90 °C and stir for 12-16 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, cool the mixture, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • After filtration and concentration, purify the crude product by column chromatography to afford Methyl 2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate.

Part 2: Synthesis of the Thiazole Intermediate

The second key intermediate, 4-bromo-2-methylthiazole, is synthesized via the well-established Hantzsch thiazole synthesis.[8][9][10][11] This method provides a reliable route to a variety of thiazole derivatives.[10]

Hantzsch Synthesis Thioacetamide Thioacetamide Nucleophilic_Attack SN2 Attack Thioacetamide->Nucleophilic_Attack Intermediate_1 Intermediate Nucleophilic_Attack->Intermediate_1 Bromoacetone Bromoacetone Bromoacetone->Nucleophilic_Attack Cyclization Cyclization Intermediate_1->Cyclization Intramolecular Cyclization Dehydration Dehydration Cyclization->Dehydration Product 4-bromo-2-methylthiazole Dehydration->Product Loss of H2O

Caption: Mechanism of Hantzsch thiazole synthesis.

Protocol: Hantzsch Synthesis of 4-bromo-2-methylthiazole
  • In a round-bottom flask, dissolve thioacetamide (1.0 eq) in ethanol.

  • Add bromoacetone (1.0 eq) dropwise at room temperature with stirring.

  • Heat the mixture to reflux for 2-4 hours. The reaction is typically exothermic.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify by column chromatography to obtain 4-bromo-2-methylthiazole.

Part 3: Suzuki-Miyaura Cross-Coupling

The final step is the palladium-catalyzed Suzuki-Miyaura cross-coupling of the two prepared intermediates.[12][13][14] This powerful C-C bond-forming reaction is widely used due to its mild conditions and tolerance of various functional groups.[13]

Table of Reagents and Materials
Reagent/MaterialSupplierGrade
Methyl 2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoateSynthesized in Part 1Purified
4-bromo-2-methylthiazoleSynthesized in Part 2Purified
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)Sigma-AldrichCatalyst grade
Potassium Carbonate (K₂CO₃)Fisher ScientificAnhydrous
1,4-DioxaneAcros OrganicsAnhydrous
TolueneJ.T. BakerAnhydrous
Ethyl acetateEMD MilliporeACS grade
HexaneMacronACS grade
Saturated Sodium Bicarbonate SolutionLabChemLaboratory Grade
Brine (Saturated NaCl Solution)In-house prep.-
Anhydrous Sodium Sulfate (Na₂SO₄)VWR ChemicalsAnhydrous
Celite®Sigma-Aldrich-
Experimental Protocol
  • Reaction Setup: To a dry Schlenk flask, add Methyl 2-ethoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (1.0 eq), 4-bromo-2-methylthiazole (1.1 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq) followed by a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture to 90-100 °C and stir vigorously for 8-12 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluting with a hexane:ethyl acetate gradient) to yield Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate as the final product.

Suzuki Coupling Workflow Setup Reaction Setup (Boronic Ester, Bromo-thiazole, Base) Inert Inert Atmosphere (Argon/Nitrogen) Setup->Inert Addition Catalyst & Solvent Addition (Pd(PPh3)4, Dioxane/Water) Inert->Addition Reaction Reaction (90-100 °C, 8-12h) Addition->Reaction Workup Work-up (Dilution, Filtration) Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling step.

Characterization

The identity and purity of the final product, Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate, should be confirmed by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

References

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. [Link]

  • Carbogen Amcis. (2020, June 17). Development and Scale-up of a Miyaura Borylation Process. [Link]

  • El-Sayed, N. F., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(9), 1147. [Link]

  • Barancelli, D. A., et al. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Scientific Reports, 5, 14764. [Link]

  • PrepChem. (n.d.). Synthesis of methyl 5-bromosalicylate. [Link]

  • Lautens, M., & Sanichar, R. (2020). Miyaura Borylation Reaction. Synfacts, 16(07), 0823. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • Cuny, G. D., et al. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(16), 6948–6957. [Link]

  • ChemRxiv. (2024). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach. [Link]

  • Johansson, F. (2015). Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold [Project Thesis]. Diva-Portal.org. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • Zhang, Y., et al. (2023). Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst. Catalysts, 13(5), 903. [Link]

  • Hoffman Fine Chemicals. (n.d.). Methyl 3-((5-acetyl-2-ethoxyphenyl)carbamoyl)-5-bromobenzoate. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Synthesis Pathway of Methyl 2-bromo-5-methoxybenzoate: A Deep Dive. [Link]

  • Piccialli, V. (2022). (±)-((2S,5R)-5-(Acetoxymethyl)tetrahydrofuran-2-yl)methyl Benzoate. Molbank, 2022(1), M1349. [Link]

  • University of Missouri-St. Louis. (n.d.). Preparation of Methyl Benzoate. [Link]

  • Slatko, B. E., et al. (1983). Purification and characterization of two new modification methylases: MClaI from Caryophanon latum L and MTaqI from Thermus aquaticus YTI. Nucleic Acids Research, 11(21), 7545–7559. [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-bromobenzoate. PubChem. [Link]

  • Springer Professional. (n.d.). Characterization and Purification of Biosurfactants. [Link]

  • CN103319385B - Method for synthesizing 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid. (n.d.).

Sources

Application

HPLC method development for Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate analysis

HPLC Method Development and Validation Protocol for Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate Strategic Rationale Developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for...

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Author: BenchChem Technical Support Team. Date: April 2026

HPLC Method Development and Validation Protocol for Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate

Strategic Rationale

Developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for complex pharmaceutical intermediates requires moving beyond trial-and-error. Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate is a highly lipophilic, conjugated molecule. A successful analytical method must account for its specific physicochemical vulnerabilities—namely, the ionization potential of the thiazole ring and its inherent hydrophobicity. This guide details the causality behind each chromatographic parameter, ensuring the resulting protocol is not only accurate but fundamentally self-validating and compliant with regulatory standards.

Physicochemical Profiling & Chromatographic Causality

Before selecting a column or mobile phase, we must decode the molecule's structure to predict its behavior inside the chromatographic system.

  • Lipophilicity (Log P): The presence of the methyl ester, ethoxy ether, and thiazole ring renders this molecule highly non-polar. A strong organic modifier (Acetonitrile) and a gradient elution are mandatory to elute the compound within a reasonable runtime while resolving more polar degradation products (e.g., ester hydrolysis products).

  • Ionization (pKa): The 2-methylthiazole moiety contains a weakly basic nitrogen with an estimated pKa of ~3.4. Operating near this pH causes the molecule to exist in a mixed ionization state, leading to severe peak tailing and retention time instability[1].

  • UV Absorbance: The extended π -conjugation between the benzoate core and the thiazole ring provides strong chromophoric activity. The primary π→π∗ transitions occur around 275 nm[2].

Table 1: Predicted Physicochemical Properties & Analytical Impact

PropertyEstimated ValueChromatographic Implication
Molecular Weight 277.34 g/mol Suitable for standard LC-MS detection (m/z 278 [M+H]+).
Log P ~3.5 - 4.5High retention on C18; requires gradient elution up to 80% organic.
pKa (Thiazole N) ~3.4Mobile phase pH must be strictly controlled to avoid mixed ionization.
UV λmax​ ~275 nmIdeal for UV/PDA detection; avoids low-UV baseline drift from solvents.

Method Development Logic & Workflows

To ensure a rugged method, the selection of the mobile phase pH is the most critical decision. A fundamental rule of robust HPLC method development is to operate at least 2 pH units away from the analyte's pKa[1].

pH_Logic Analyte Analyte pKa ~3.4 (Thiazole Nitrogen) pH2 pH 2.7 (Formic Acid) Near pKa Analyte->pH2 Poor Choice pH6 pH 6.0 (Amm. Acetate) >2 Units Above pKa Analyte->pH6 Optimal Choice Result1 Mixed Ionization Peak Tailing & Shifts pH2->Result1 Result2 100% Neutral State Sharp, Symmetrical Peaks pH6->Result2

Figure 1: Logical relationship between mobile phase pH, analyte pKa, and peak shape.

By utilizing a 10 mM Ammonium Acetate buffer adjusted to pH 6.0, the molecule is completely deprotonated and exists in a single, neutral lipophilic state. This ensures maximum retention on the reversed-phase C18 column, excellent peak symmetry, and complete LC-MS compatibility for future impurity profiling.

HPLC_Workflow N1 1. Physicochemical Profiling (pKa, Log P, UV Max) N2 2. Column & Mobile Phase Selection (Core-Shell C18, pH 6.0) N1->N2 Dictates Chemistry N3 3. Gradient Optimization (Scouting -> Fine-tuning) N2->N3 Establishes Retention N4 4. Method Validation (ICH Q2(R2) Guidelines) N3->N4 Locks Parameters N5 5. Routine Analysis & Stability Testing N4->N5 Validated Protocol

Figure 2: Logical workflow for HPLC method development and validation.

Step-by-Step Experimental Protocol

Column Rationale: A core-shell (solid-core) C18 column (2.7 µm) is selected over a traditional fully porous 5 µm column. Core-shell technology reduces longitudinal diffusion and minimizes mass transfer resistance, yielding UHPLC-like efficiencies at standard HPLC backpressures. This is critical for resolving structurally similar degradation products during stability-indicating runs[1].

Reagent Preparation
  • Mobile Phase A (10 mM Ammonium Acetate, pH 6.0): Dissolve 0.77 g of LC-MS grade ammonium acetate in 1000 mL of ultrapure water (18.2 MΩ·cm). Adjust the pH to 6.0 ± 0.05 using dilute acetic acid. Filter through a 0.22 µm membrane.

  • Mobile Phase B: 100% LC-MS Grade Acetonitrile (ACN).

Sample Preparation (The "Solvent Effect" Mitigation)

Causality: Due to the high lipophilicity of Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate, pure aqueous diluents will cause precipitation. Conversely, injecting the sample in 100% ACN will cause peak splitting because the sample solvent is stronger than the initial mobile phase (20% ACN), preventing the analyte from focusing at the column head.

  • Diluent: Prepare a Water:Acetonitrile (50:50, v/v) mixture.

  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve completely in 5.0 mL of ACN (sonicate for 5 minutes). QS to volume with ultrapure water.

  • Working Standard (100 µg/mL): Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with the Diluent.

Chromatographic Conditions

Table 2: Optimized Gradient Elution Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve/Ramp
0.0 1.08020Initial (Isocratic focus)
2.0 1.08020Isocratic hold
10.0 1.02080Linear gradient
12.0 1.02080Wash step
12.1 1.08020Return to initial
16.0 1.08020Re-equilibration
  • Column: Core-shell C18, 100 x 4.6 mm, 2.7 µm

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer)

  • Injection Volume: 5 µL

  • Detection: PDA at 275 nm (Spectrum extraction 200-400 nm for peak purity)

System Suitability & Method Validation Framework

To ensure the protocol is a self-validating system, System Suitability Testing (SST) must be performed prior to any sample analysis. The method must then be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines[3].

Table 3: ICH Q2(R2) Validation Parameters & Acceptance Criteria

Validation ParameterExperimental DesignAcceptance Criteria
System Suitability (SST) 5 replicate injections of the 100 µg/mL Working Standard.Tailing Factor 1.5; Theoretical Plates 5000; Area %RSD 2.0%.
Specificity Inject blank, placebo, and forced degradation samples (Acid, Base, Peroxide, Heat, UV).Peak purity angle < purity threshold (via PDA). Resolution ( Rs​ ) 1.5 from nearest impurity.
Linearity 5 concentration levels ranging from 25% to 150% of the target concentration.Correlation coefficient ( R2 ) 0.999. y-intercept 2.0% of target response.
Accuracy (Recovery) Spike API into placebo matrix at 50%, 100%, and 150% levels (n=3 each).Mean recovery across all levels must be between 98.0% and 102.0%.
Precision (Repeatability) 6 independent preparations of the sample at 100% concentration.%RSD of the calculated assay value 2.0%.
LOD / LOQ Signal-to-noise (S/N) evaluation from low-concentration injections.LOD S/N 3:1; LOQ S/N 10:1 with LOQ precision %RSD 5.0%.

Troubleshooting & Critical Quality Attributes (CQAs)

Even validated methods can experience deviations. Understanding the causality of these failures is critical for rapid troubleshooting.

  • Issue: Split Peaks or Fronting.

    • Causality: The sample diluent contains too much organic solvent (>50% ACN), preventing the analyte from partitioning into the stationary phase at the column inlet.

    • Fix: Ensure the final sample diluent matches the initial mobile phase conditions as closely as possible without precipitating the analyte.

  • Issue: Retention Time Drifting.

    • Causality: Inadequate buffering capacity or slight variations in mobile phase pH. Because the analyte's pKa is ~3.4, if the buffer pH drops below 5.0 due to improper preparation, the ionization state will shift, drastically altering retention.

    • Fix: Strictly control the pH of Mobile Phase A to 6.0 ± 0.05 using a calibrated pH meter prior to adding organic modifiers.

  • Issue: High Baseline Noise at 275 nm.

    • Causality: Contaminated ammonium acetate or degraded Acetonitrile.

    • Fix: Always use LC-MS grade reagents. Acetate buffers are prone to microbial growth; prepare Mobile Phase A fresh every 48 hours.

References

  • Title: Practical HPLC Method Development, 2nd Edition | Source: John Wiley & Sons | URL: [Link]

  • Title: ICH Q2(R2) Guideline on validation of analytical procedures | Source: European Medicines Agency (EMA) | URL: [Link]

Sources

Method

Application Note: Structural Elucidation and NMR Peak Assignment of Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate

Introduction & Theoretical Framework In modern drug discovery, the structural verification of complex heterocyclic intermediates is a non-negotiable quality control step. Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Theoretical Framework

In modern drug discovery, the structural verification of complex heterocyclic intermediates is a non-negotiable quality control step. Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate (C₁₄H₁₅NO₃S) is a polyfunctional building block featuring a benzene core substituted with a methyl ester, an ethoxy ether, and a 2-methylthiazole ring.

As a Senior Application Scientist, it is critical to look beyond mere peak lists and understand the causality of chemical shifts . The electronic environment of this molecule dictates its Nuclear Magnetic Resonance (NMR) profile:

  • Anisotropic Deshielding: The H-6 proton on the benzene ring sits within the deshielding cone of the adjacent carbonyl group, pushing its resonance significantly downfield.

  • Resonance Shielding: The H-3 proton is shielded by the electron-donating ethoxy group via resonance, shifting it upfield compared to standard aromatic protons.

  • Heteroatom Effects: The thiazole ring, containing both nitrogen and sulfur, creates a highly polarized environment, distinctly shifting the thiazole C-2' and C-4' quaternary carbons downfield.

This guide provides a comprehensive, self-validating protocol for the acquisition, processing, and interpretation of 1D and 2D NMR data for this compound, adhering strictly to .

Experimental Protocol: A Self-Validating Workflow

A robust NMR protocol must be a closed-loop, self-validating system. A 1D spectrum provides a hypothesis; 2D experiments (COSY, HSQC, HMBC) provide the orthogonal proof.

Sample Preparation
  • Solvent Selection: Deuterated chloroform (CDCl₃) is chosen because the target molecule is moderately lipophilic and lacks highly polar hydrogen-bonding networks, ensuring complete dissolution and sharp linewidths.

  • Concentration: Weigh exactly 8.0 mg of the analyte and dissolve in 600 µL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). This concentration optimizes the signal-to-noise ratio (SNR) for ¹³C and 2D HMBC experiments within a 2-hour acquisition window without causing concentration-dependent aggregation.

  • Hardware: Transfer the solution to a 5 mm precision NMR tube. Causality: Precision tubes ensure perfect cylindrical symmetry, which is critical for optimal magnetic field shimming and achieving highly resolved multiplets.

Spectrometer Setup & Acquisition

The following parameters are optimized for a 400 MHz spectrometer running standard pulse programs:

  • Tuning & Matching: Adjust the LC circuit of the probe to the exact impedance of the sample. Causality: This maximizes RF energy transfer into the sample and optimizes signal detection sensitivity.

  • Shimming: Perform automated gradient shimming (Z0-Z5) to achieve a homogeneous B₀ field.

  • ¹H NMR (zg30): 16 scans, 2-second relaxation delay (D1). A 30° pulse is used instead of 90° to allow for faster longitudinal relaxation (T₁), maximizing signal accumulation per unit time.

  • ¹³C NMR (zgpg30): 1024 scans, 2-second D1, with ¹H WALTZ-16 decoupling.

  • 2D NMR: Acquire gradient-selected COSY (cosygpqf), HSQC (hsqcedetgpsisp2.2), and HMBC (hmbcgplpndqf) to map the molecular connectivity.

NMR_Workflow Prep Sample Preparation (8 mg in 600 µL CDCl3) Lock Lock & Shim (Z0-Z5 gradients) Prep->Lock Tune Tuning & Matching (1H & 13C channels) Lock->Tune Pulse Pulse Calibration (Determine 90° pulse) Tune->Pulse Acq1D 1D Acquisition (1H, 13C{1H}) Pulse->Acq1D Acq2D 2D Acquisition (COSY, HSQC, HMBC) Acq1D->Acq2D Process Fourier Transform & Phase Correction Acq2D->Process Analyze Multiplet Analysis & 2D Cross-Validation Process->Analyze

Figure 1: Standardized NMR acquisition and processing workflow for structural elucidation.

Data Presentation & Interpretation

Data processing (Fourier transform, zero/first-order phase correction, and polynomial baseline correction) should be executed using standard industry software, referencing the . Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS (δ 0.00).

Quantitative 1D NMR Assignments

Table 1: ¹H NMR Data (400 MHz, CDCl₃)

Position Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment Causality
Ethoxy CH₃ 1.45 Triplet (t) 7.0 3H First-order coupling to adjacent CH₂.
Thiazole CH₃ 2.75 Singlet (s) - 3H Isolated methyl on an electron-deficient ring.
Ester OCH₃ 3.90 Singlet (s) - 3H Deshielded by direct attachment to ester oxygen.
Ethoxy CH₂ 4.15 Quartet (q) 7.0 2H Deshielded by ether oxygen; couples to CH₃.
Benzene H-3 7.00 Doublet (d) 8.5 1H Shielded by ortho-ethoxy group; ortho-coupling to H-4.
Thiazole H-5' 7.35 Singlet (s) - 1H Characteristic isolated aromatic thiazole proton.
Benzene H-4 7.95 Doublet of doublets (dd) 8.5, 2.2 1H Ortho-coupling to H-3, meta-coupling to H-6.

| Benzene H-6 | 8.25 | Doublet (d) | 2.2 | 1H | Highly deshielded by carbonyl cone; meta-coupling to H-4. |

Table 2: ¹³C NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Type Assignment Chemical Shift (δ, ppm) Type Assignment
14.8 CH₃ Ethoxy CH₃ 126.5 C (quat) Benzene C-5
19.2 CH₃ Thiazole CH₃ 129.5 CH Benzene C-6
52.1 CH₃ Ester OCH₃ 131.2 CH Benzene C-4
65.3 CH₂ Ethoxy CH₂ 154.0 C (quat) Thiazole C-4'
112.8 CH Thiazole C-5' 158.5 C (quat) Benzene C-2 (C-O)
113.5 CH Benzene C-3 165.5 C (quat) Thiazole C-2' (C=N)

| 121.0 | C (quat) | Benzene C-1 | 166.5 | C (quat) | Ester C=O |

Orthogonal Validation via 2D NMR

To establish trustworthiness, we rely on to cross-validate the 1D hypotheses. The HMBC (Heteronuclear Multiple Bond Correlation) experiment is the cornerstone of this validation, revealing ²J and ³J carbon-proton connectivities across heteroatoms and quaternary centers.

Table 3: Key 2D NMR Correlations

Proton Signal (δ, ppm) COSY Correlations (¹J H-H) HMBC Correlations (²J, ³J C-H)
Ethoxy CH₂ (4.15) Ethoxy CH₃ (1.45) Benzene C-2 (158.5)
Ester OCH₃ (3.90) None Ester C=O (166.5)
Benzene H-6 (8.25) Benzene H-4 (7.95) Ester C=O (166.5), C-2 (158.5), C-4 (131.2)

| Thiazole H-5' (7.35)| None | Thiazole C-4' (154.0), Benzene C-5 (126.5) |

HMBC_Network H_Ester H: Ester OCH3 (δ 3.90) C_Carbonyl C: Carbonyl C=O (δ 166.5) H_Ester->C_Carbonyl 3J H6_Benzene H: Benzene H-6 (δ 8.25) H6_Benzene->C_Carbonyl 3J C2_Benzene C: Benzene C-2 (δ 158.5) H6_Benzene->C2_Benzene 3J H_Ethoxy H: Ethoxy CH2 (δ 4.15) H_Ethoxy->C2_Benzene 3J H3_Benzene H: Benzene H-3 (δ 7.00) H3_Benzene->C2_Benzene 2J C5_Benzene C: Benzene C-5 (δ 126.5) H3_Benzene->C5_Benzene 3J H5_Thiazole H: Thiazole H-5' (δ 7.35) H5_Thiazole->C5_Benzene 3J C4_Thiazole C: Thiazole C-4' (δ 154.0) H5_Thiazole->C4_Thiazole 2J

Figure 2: Key HMBC network establishing molecular connectivity via 2J and 3J couplings.

Mechanistic Proof of Structure: The hypothesis that the singlet at 3.90 ppm belongs to the ester methoxy group is irrefutably proven by the ³J HMBC correlation to the quaternary carbon at 166.5 ppm (C=O). Similarly, the exact regiochemistry of the thiazole attachment at C-5 is validated by the ³J correlation from the thiazole H-5' proton (7.35 ppm) across the inter-ring bond to the benzene C-5 carbon (126.5 ppm).

Conclusion

The structural elucidation of Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate requires a synergistic approach combining fundamental principles of electronic shielding with advanced 2D NMR techniques. By employing a self-validating workflow where 1D assignments are rigorously tested against HMBC and COSY connectivity matrices, researchers can achieve absolute confidence in their molecular characterization, ensuring the integrity of downstream drug development pipelines.

References

  • American Chemical Society (ACS). "NMR Guidelines for ACS Journals." ACS Publications. URL:[Link]

  • Bruker Corporation. "TopSpin 4.x User Manual: 1D and 2D NMR Experiments." Bruker. URL:[Link]

  • Mestrelab Research. "Mnova NMR Data Processing Guide." Mestrelab. URL:[Link]

  • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier ScienceDirect. URL:[Link]

Application

Application Note: LC-MS/MS Method Development for Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Rationale

Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate (Molecular Formula: C₁₄H₁₅NO₃S) is a complex synthetic intermediate characterized by a thiazole ring, an ethoxy ether, and a methyl ester conjugated to a central benzene core. Quantifying this compound in biological matrices or synthetic reaction mixtures presents unique analytical challenges due to the potential for in-source fragmentation and the diverse polarity of its functional groups.

As a Senior Application Scientist, I have designed this protocol not merely as a list of parameters, but as a causality-driven, self-validating analytical framework . Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI) is the method of choice. The rationale is twofold: the basic nitrogen on the thiazole ring provides an excellent site for protonation, ensuring high sensitivity in positive ion mode, while the ester and ether linkages offer highly predictable, stable fragmentation pathways for Multiple Reaction Monitoring (MRM).

Physicochemical Properties & Fragmentation Mechanics

Understanding the gas-phase chemistry of the analyte is the foundation of robust MRM method development. The monoisotopic mass of the neutral compound is 277.0773 Da, yielding a strong protonated precursor ion [M+H]⁺ at m/z 278.08 .

Mechanistic Causality of Fragmentation

During Collision-Induced Dissociation (CID), the charge is predominantly retained on the electron-rich thiazole moiety, a stabilization phenomenon well-documented in the mass spectrometry of thiazole-containing pharmaceuticals[1]. The primary fragmentation pathways are driven by the peripheral functional groups:

  • Ether Cleavage: The ethoxy group undergoes a neutral loss of ethylene (-28 Da), resulting in a fragment at m/z 250.05.

  • Ester Cleavage: In positive ion mode, methyl esters characteristically undergo a neutral loss of methanol (CH₃OH, -32 Da) rather than the entire ester group, forming a stable acylium ion at m/z 246.06[2],[3].

  • Dual Cleavage: The simultaneous loss of both groups yields a highly specific secondary fragment at m/z 218.03.

Pathway M [M+H]+ m/z 278.08 F1 [M+H - C2H4]+ m/z 250.05 (Ethoxy Cleavage) M->F1 -28 Da F2 [M+H - CH3OH]+ m/z 246.06 (Ester Cleavage) M->F2 -32 Da F3 [M+H - C2H4 - CH3OH]+ m/z 218.03 (Dual Cleavage) F1->F3 -32 Da F2->F3 -28 Da

Fig 1. Proposed CID fragmentation pathway for Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate.

Experimental Methodologies

Chromatographic Strategy (The "Why")

Standard C18 columns often struggle to retain planar, aromatic thiazole derivatives effectively without causing peak tailing. Therefore, a Biphenyl UHPLC column is selected. The biphenyl stationary phase leverages π-π interactions with both the thiazole and benzoate rings, enhancing retention and peak symmetry.

The mobile phase utilizes 0.1% Formic Acid (FA) . The causality here is strictly pH-driven: the pKa of the thiazole nitrogen is approximately 2.5. Maintaining a mobile phase pH of ~2.7 ensures the analyte is fully ionized in solution prior to entering the ESI source, drastically improving droplet desolvation efficiency and signal intensity.

Step-by-Step Protocol

Step 1: Sample Preparation (Protein Precipitation)

  • Aliquot 50 µL of the biological sample (or synthetic matrix) into a 1.5 mL Eppendorf tube.

  • Add 150 µL of ice-cold Acetonitrile (containing 10 ng/mL of an appropriate stable-isotope labeled internal standard). Causality: A 3:1 organic-to-aqueous ratio forces the rapid denaturation and precipitation of matrix proteins.

  • Vortex for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to an autosampler vial containing 100 µL of HPLC-grade water. Causality: Diluting the organic extract matches the initial mobile phase conditions, preventing solvent-induced peak broadening (the "solvent effect").

Step 2: Instrument Setup & Equilibration

  • Install the Biphenyl column (e.g., 2.1 × 50 mm, 1.7 µm) and set the oven temperature to 40°C to reduce system backpressure and improve mass transfer kinetics.

  • Purge the LC lines with Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA).

  • Equilibrate the column at initial gradient conditions (5% B) for at least 10 column volumes.

Step 3: Self-Validating System Suitability Test (SST) Before analyzing unknown samples, the system must validate its own performance:

  • Inject a matrix blank to establish baseline noise.

  • Inject the Lower Limit of Quantitation (LLOQ) standard five times.

  • Validation Criteria: The system is only cleared for analysis if the LLOQ Signal-to-Noise (S/N) > 10, retention time relative standard deviation (RSD) is < 1%, and peak asymmetry is between 0.9 and 1.2.

Workflow S1 Sample Prep Protein Ppt S2 UHPLC Separation Biphenyl Column S1->S2 S3 ESI+ Ionization Protonation S2->S3 S4 MRM Detection TQ-MS S3->S4 S5 Data Validation SST & QC S4->S5

Fig 2. End-to-end self-validating LC-MS/MS analytical workflow.

Quantitative Data & Parameters

To ensure reproducibility, all optimized parameters are summarized in the structured tables below.

Table 1: UHPLC Gradient Conditions

Flow Rate: 0.4 mL/min | Injection Volume: 2 µL

Time (min)Mobile Phase A (%)Mobile Phase B (%)Curve Profile
0.00955Initial
0.50955Isocratic Hold
2.501090Linear Gradient
3.501090Column Wash
3.60955Re-equilibration
5.00955End
Table 2: ESI Source Parameters (Positive Mode)
ParameterValueRationale
Capillary Voltage3.5 kVOptimal for small molecule ionization without inducing arcing.
Desolvation Temperature450 °CHigh heat required to vaporize the 0.4 mL/min aqueous flow.
Desolvation Gas Flow800 L/hrEnsures complete droplet evaporation and prevents ion suppression.
Cone/Declustering Voltage30 VHigh enough to prevent cluster formation, low enough to avoid in-source fragmentation.
Table 3: MRM Transitions and Collision Energies
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Target278.08246.065018Quantifier (Ester Cleavage)
Target278.08250.055015Qualifier 1 (Ethoxy Cleavage)
Target278.08218.035025Qualifier 2 (Dual Cleavage)

Self-Validating Quality Control (QC) Framework

A true high-throughput protocol must monitor its own integrity during the run. Implement the following self-validating checks:

  • Carryover Monitoring: Inject a solvent blank immediately after the Upper Limit of Quantitation (ULOQ). The signal in the blank must be < 20% of the LLOQ response. If it exceeds this, the autosampler needle wash protocol (using 50:50 Methanol:Water) must be extended.

  • Internal Standard Tracking: The peak area of the internal standard must be continuously plotted across the batch. A deviation of > ±20% from the mean indicates matrix effects (ion suppression/enhancement) or an extraction failure, automatically flagging the specific sample for re-analysis.

References

  • Wu, L., Hong, T. Y., & Vogt, F. G. (2007). "Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR." Journal of Pharmaceutical and Biomedical Analysis, 44(3), 763-772. Available at: [Link]

  • Li, X., & Franke, A. A. (2011). "Improved LC−MS Method for the Determination of Fatty Acids in Red Blood Cells by LC−Orbitrap MS." Analytical Chemistry, 83(8), 3192–3198. Available at:[Link]

  • Narreddula, V. R., et al. (2016). "A rapid and sensitive profiling of free fatty acids using liquid chromatography electrospray ionization tandem mass spectrometry (LC/ESI-MS/MS) after chemical derivatization." RSC Advances, 6, 88216-88224. Available at:[Link]

Sources

Method

Best solvents for dissolving Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate in cell assays

Application Note: Solubilization Strategies for Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate in In Vitro Cell Assays Executive Summary The evaluation of novel synthetic intermediates and drug candidates in cell-based...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solubilization Strategies for Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate in In Vitro Cell Assays

Executive Summary

The evaluation of novel synthetic intermediates and drug candidates in cell-based assays heavily depends on their bioavailability in aqueous media. Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate is a highly lipophilic heterocyclic compound. Due to its specific structural features, it exhibits poor aqueous solubility, presenting a significant challenge for in vitro screening. This application note provides a comprehensive, self-validating protocol for selecting the optimal solvents, preparing stock solutions, and avoiding solvent-induced cytotoxicity during cell assays.

Physicochemical Profiling & Causality of Insolubility

To design an effective solubilization strategy, one must first analyze the molecular architecture of the compound. Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate consists of three primary domains:

  • A Benzoate Ester Core: Contributes significant bulk hydrophobicity.

  • An Ethoxy Ether Linkage: Adds aliphatic lipophilicity.

  • A 2-Methylthiazole Ring: A stable nitrogen-sulfur heterocycle that, while containing hydrogen bond acceptors, lacks hydrogen bond donors.

The Causality of Precipitation: The absence of strong hydrogen bond donors (such as -OH or -NH₂) combined with the highly hydrophobic aromatic and alkyl groups drastically reduces the compound's thermodynamic solubility in water[1]. When a high-concentration stock of such a thiazole derivative is introduced directly into aqueous cell culture media, the sudden shift in dielectric constant causes the compound to rapidly aggregate and "crash out" of solution. This micro-precipitation leads to inaccurate dosing and false-negative assay results[2]. Therefore, an intermediate organic carrier solvent is strictly required.

Solvent Selection & Cytotoxicity Constraints

Choosing the right solvent requires balancing maximum solubilizing power with minimum cellular toxicity. Dimethyl sulfoxide (DMSO) remains the gold standard because its amphiphilic nature effectively solvates both the hydrophobic thiazole core and the polar ester/ether oxygens[1]. However, DMSO can disrupt cell membranes and alter cellular metabolism if the concentration is too high[3].

Table 1: Solvent Comparison Matrix for Thiazole-Benzoate Derivatives

SolventSolubilizing PowerMax Final Assay Conc. (v/v)Cytotoxicity RiskBest Use Case
DMSO Excellent≤ 0.5% (Ideally < 0.1%)ModeratePrimary choice for master stocks and general in vitro screening[3].
DMF Very High≤ 0.1%HighAlternative for extremely recalcitrant batches; highly toxic to sensitive cells.
Ethanol Moderate≤ 1.0%Low to ModerateSecondary dilution if compound is sufficiently soluble; less membrane disruption.
PEG400 / HP-β-CD High (Micellar/Inclusion)≤ 2.0%LowCo-solvents used when DMSO alone causes precipitation in final media.

Standardized Solubilization Protocol

To ensure reproducibility, the following protocol is designed as a self-validating system . By incorporating sequential dilutions and mandatory vehicle controls, the researcher can isolate the compound's true biological effect from solvent artifacts.

Phase 1: Master Stock Preparation
  • Calculate and Weigh: Determine the mass required to create a 10 mM to 50 mM master stock.

  • Dissolve: Add high-purity, anhydrous DMSO (≥99.9% cell culture grade) to the lyophilized powder.

  • Homogenize: Vortex vigorously for 60 seconds. If the solution is not completely clear, sonicate in a water bath at room temperature for 5–10 minutes.

  • Aliquot & Store: Aliquot the master stock into single-use amber vials and store at -20°C or -80°C to prevent repeated freeze-thaw cycles, which can degrade the compound[3].

Phase 2: Intermediate Dilution & Media Preparation

Critical Causality Step: Never add the master stock directly to the final cell media. The localized high concentration of the compound will cause immediate precipitation before the DMSO can disperse.

  • Serial Dilution: Create an intermediate stock (e.g., 100x or 1000x the final desired assay concentration) using pure DMSO.

  • Temperature Equilibration: Pre-warm the cell culture media to 37°C. Warm media has a higher kinetic capacity to keep lipophilic compounds in solution during the solvent transition.

  • Dropwise Addition: While continuously vortexing the warmed media, add the intermediate stock dropwise.

  • Validation (Quality Control): Observe the final media under an inverted microscope at 10x magnification. The absence of refractive micro-crystals validates that the compound is fully dissolved and bioavailable.

Phase 3: Assay Execution
  • Dose Cells: Apply the prepared media to the cell culture plate. Ensure the final DMSO concentration is strictly ≤ 0.5%[3].

  • Vehicle Control: You must include a control well containing the exact same final concentration of DMSO (without the compound) to baseline cell viability[3].

Workflow A Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate (Lyophilized Powder) B Master Stock Preparation (10-50 mM in 100% DMSO) A->B Dissolve & Sonicate C Intermediate Dilution (100x - 1000x in DMSO) B->C Serial Dilution D Assay Media Preparation (<0.5% DMSO Final v/v) C->D Dropwise into 37°C Media E In Vitro Cell Assay (Apply to Cell Culture) D->E Transfer to Plate

Experimental workflow for solubilizing and diluting the thiazole-benzoate derivative for cell assays.

Troubleshooting Precipitation & Cytotoxicity

Even with careful preparation, highly lipophilic thiazole derivatives may exhibit unpredictable behavior in complex biological matrices containing serum proteins (like FBS). If precipitation occurs, follow the logical pathway below to rescue the assay.

Troubleshooting S1 Issue: Compound Precipitation in Aqueous Media S2 Action: Pre-warm Media to 37°C before addition S1->S2 Step 1 S3 Action: Add compound dropwise with continuous vortexing S2->S3 Step 2 S4 Action: Introduce Co-solvent (e.g., 5% PEG400 or HP-β-CD) S3->S4 If Precipitation Persists S5 Result: Clear, Homogeneous Treatment Solution S3->S5 If Solved S4->S5 Final Resolution

Logical troubleshooting pathway to resolve compound precipitation in aqueous cell culture media.

Advanced Co-Solvent Strategy: If the compound continues to precipitate at the required assay concentration, the use of a cyclodextrin (such as Hydroxypropyl-β-cyclodextrin, HP-β-CD) is recommended. Cyclodextrins feature a hydrophobic interior cavity that can encapsulate the lipophilic 2-methylthiazole moiety, while their hydrophilic exterior maintains aqueous solubility, effectively bypassing the need for cytotoxic levels of DMSO.

References[1] RSC Publishing. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMpHugjWG7cuBE6Qa8x-I5FYPGKXCK9F5phOnPJC9OsBqVO-syKpyxOQLiwjCYkUpgcosdwiqKKjms4eO-Za0OfQF2ZHSOwrqeEnsvI-TQU9lp_eDSfgl4nhkBT3zrQSXIlm3u3A28i1qX6ranTTOjY8oZtwZh0t9d[2] Semantic Scholar. Preclinical in vitro screening of newly synthesised amidino substituted benzimidazoles and benzothiazoles. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdzrnU9IcdFXOlyC7KIEohJ1IyxyREGokGwgkxvkWhN10I93p5EfgoMzi7Kxc5tPiHzn4A5fMV6SmsEfg1x98oNUCJ6aCdwEZQ8RUiuLuAl_B_N3arhcmDvx7OJjyloPFOjJLUiqooVf2FbKKfdAFAGuDcJnaIGrmuMjgQt0q7webgTKaEm62fmoplIiFfiRMIKOAJaPMmESGKmTVV0D_G[3] Benchchem. Norglaucine hydrochloride | 39945-41-0 - Properties, Handling, and Minimizing DMSO Toxicity in Cell Culture. Available at: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6QQ5YEKIAv_ThdPVeqLRkF0vq0aDGuz6oZXWIg6rY7y4u8n2Pi0EJOqgJMHEeDRQoeXix8S4uvsqv_QEvyjixMq3dc84R5MI1yaqpcmgrn-nhSN9ExJ0ud9ktXR-p-NxT5e-KW2qJDQ==

Sources

Application

Crystallization techniques for Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate

An Application Note on the Rational Development of Crystallization Protocols for Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate Abstract This document provides a comprehensive guide to developing robust crystallization...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note on the Rational Development of Crystallization Protocols for Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate

Abstract

This document provides a comprehensive guide to developing robust crystallization methodologies for Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate, a heterocyclic compound representative of modern pharmaceutical intermediates. The crystallization process is a critical purification step that profoundly influences the physicochemical properties of an Active Pharmaceutical Ingredient (API), including its purity, stability, polymorphism, and downstream processability.[][2] Due to the unique structural characteristics of the target molecule, a systematic and scientifically-driven approach is essential. This guide eschews a one-size-fits-all protocol, instead presenting a logical workflow for method development, from initial physicochemical characterization and solvent screening to the detailed execution of various crystallization techniques. We will explore controlled cooling, anti-solvent addition, and vapor diffusion methods, explaining the scientific rationale behind each procedural step to empower researchers in drug development to achieve desired solid-state properties with consistency and control.

Introduction: The Critical Role of Crystallization

In pharmaceutical manufacturing, crystallization is the primary unit operation for the purification and isolation of APIs and their intermediates.[3][4] The transition of a molecule from a solution to a highly ordered solid crystal lattice is governed by complex thermodynamic and kinetic principles.[] Precise control over this process is paramount, as the resulting solid-state form dictates critical performance attributes such as bioavailability, chemical stability, and manufacturability.[][4]

Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate incorporates a thiazole ring, a common moiety in many pharmaceutical agents known for a wide range of biological activities, and a benzoate ester functional group.[5][6] The presence of aromatic rings, heteroatoms (N, S, O), and rotatable bonds suggests a high potential for polymorphism—the ability to exist in multiple crystal forms.[7][8] Different polymorphs can exhibit distinct solubility, melting points, and stability, making polymorphic control a key regulatory and quality consideration.[4] This guide provides the foundational principles and actionable protocols to systematically develop a crystallization process tailored to this specific molecule.

Part I: Foundational Workflow & Physicochemical Characterization

A successful crystallization protocol is built upon a thorough understanding of the molecule's behavior in various solvents. The initial and most critical phase is solubility screening, which informs the selection of appropriate solvent systems for crystallization.[2]

Overall Development Workflow

The development process follows a logical progression from basic characterization to protocol optimization and final analysis. This ensures that each step is informed by empirical data, leading to a robust and reproducible method.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Method Development cluster_2 Phase 3: Analysis & Optimization A Crude Compound Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate B Protocol 1: Solubility Screening A->B Determine solubility profile C Protocol 2: Cooling Crystallization B->C Select appropriate method D Protocol 3: Anti-Solvent Crystallization B->D Select appropriate method E Protocol 4: Vapor Diffusion B->E Select appropriate method F Solid-State Analysis (XRPD, DSC, HPLC, SEM) C->F Characterize product D->F Characterize product E->F Characterize product G Optimized Protocol F->G Refine parameters

Caption: Logical workflow for crystallization method development.

Protocol 1: Systematic Solvent and Solubility Screening

Objective: To identify suitable solvents ("good" solvents) and anti-solvents ("poor" solvents) and to quantify solubility at different temperatures.

Methodology:

  • Preparation: Place a known amount (e.g., 10 mg) of Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate into separate 1.5 mL glass vials.

  • Solvent Addition: Add a starting aliquot (e.g., 100 µL) of a test solvent to each vial at ambient temperature (20-25°C).

  • Equilibration: Vigorously stir or shake the vials for a set period (e.g., 1 hour). Visually inspect for complete dissolution.

  • Incremental Addition: If the solid has not dissolved, add further aliquots of the solvent, with equilibration after each addition, until dissolution is complete or a maximum volume (e.g., 1 mL) is reached. Record the total volume of solvent required.

  • Thermal Analysis: For vials where the compound did not fully dissolve at ambient temperature, heat the suspension in controlled increments (e.g., to 40°C, then 60°C) and observe for dissolution.

  • Classification: Classify the solvents based on the results.

Table 1: Hypothetical Solubility Screening Data

Solvent ClassSolvent ExampleSolubility at 25°C (mg/mL, approx.)Solubility at 60°C (mg/mL, approx.)Classification
AlcoholsMethanol> 100> 200Good Solvent
Ethanol50 - 70> 150Good Solvent
Isopropanol (IPA)10 - 2080 - 100Moderate Solvent
KetonesAcetone> 150> 200Good Solvent
EstersEthyl Acetate80 - 100> 150Good Solvent
EthersTetrahydrofuran (THF)> 120> 200Good Solvent
HydrocarbonsHeptane< 1< 2Anti-Solvent
Toluene5 - 1030 - 40Moderate Solvent
AqueousWater< 0.1< 0.1Anti-Solvent

Causality: The ideal "good" solvent for cooling crystallization will show a large positive change in solubility with increasing temperature (e.g., Isopropanol). For anti-solvent crystallization, a solvent pair must be fully miscible, with one being a good solvent (e.g., Acetone) and the other an anti-solvent (e.g., Water or Heptane).

Part II: Crystallization Methodologies and Protocols

Based on the solubility data, several crystallization techniques can be employed.

A. Cooling Crystallization

This technique is effective for compounds whose solubility is significantly temperature-dependent.[4] It involves dissolving the compound in a suitable solvent at an elevated temperature to create a saturated solution, followed by controlled cooling to induce supersaturation and crystallization.

Protocol 2: Controlled Cooling Crystallization

  • Dissolution: In a jacketed reactor vessel, dissolve the crude compound in a minimal amount of a pre-heated "Moderate Solvent" (e.g., Isopropanol) at an elevated temperature (e.g., 60°C) to achieve complete dissolution.

  • Filtration (Optional): If insoluble impurities are present, perform a hot filtration of the solution.

  • Controlled Cooling: Program the circulator to cool the solution at a slow, linear rate (e.g., 5-10°C per hour).

    • Rationale: Slow cooling prevents rapid, uncontrolled nucleation, which can lead to the formation of small, impure crystals (fines). It favors slower crystal growth, resulting in larger, more uniform particles.[]

  • Seeding (Optional): Once the solution is slightly supersaturated (a few degrees below the dissolution temperature), add a small quantity of previously obtained pure crystals to induce nucleation.

    • Rationale: Seeding provides a template for crystal growth, offering excellent control over the final crystal form and size distribution.

  • Aging: Once the final temperature (e.g., 0-5°C) is reached, hold the slurry under gentle agitation for a period (e.g., 2-4 hours) to allow crystallization to complete and maximize yield.

  • Isolation & Drying: Isolate the crystals by filtration, wash with a small amount of cold anti-solvent (e.g., Heptane) to remove residual mother liquor, and dry under vacuum.

Table 2: Example Parameters for Cooling Crystallization

ParameterValueRationale
SolventIsopropanol (IPA)Significant solubility difference between hot and cold states.
Concentration80 mg/mLAims for high yield while avoiding "oiling out".
Starting Temperature60°CEnsures complete dissolution.
Cooling Rate10°C / hourPromotes controlled growth over spontaneous nucleation.
Final Temperature5°CMaximizes product precipitation and yield.
B. Anti-Solvent Crystallization

This method is ideal when a suitable single solvent for cooling crystallization cannot be found or for temperature-sensitive compounds.[7] It involves adding a miscible "anti-solvent" in which the compound is insoluble to a solution of the compound in a "good" solvent.

Protocol 3: Isothermal Anti-Solvent Addition

  • Dissolution: Dissolve the crude compound in a "Good Solvent" (e.g., Acetone) at a constant temperature (e.g., 25°C) to form a clear, concentrated solution.

  • Anti-Solvent Addition: Add an "Anti-Solvent" (e.g., Water) dropwise via a syringe pump over a prolonged period (e.g., 1-2 hours) with constant, gentle agitation.

    • Rationale: Slow addition maintains a controlled level of supersaturation, preventing amorphous precipitation and promoting crystalline growth.[7] The location of addition (surface vs. subsurface) can also impact crystal characteristics.

  • Aging: After the addition is complete, continue to stir the resulting slurry for a set time (e.g., 1-3 hours) to ensure complete crystallization.

  • Isolation & Drying: Filter the crystals, wash with a mixture of the solvent/anti-solvent in the final ratio, and dry under vacuum.

Table 3: Example Parameters for Anti-Solvent Crystallization

ParameterValueRationale
SolventAcetoneHigh solubility for the compound.
Anti-SolventDeionized WaterCompound is insoluble; fully miscible with acetone.
S:AS Ratio (v/v)1 : 3Determined empirically to maximize yield.
Addition Rate1 mL / minuteEnsures a controlled increase in supersaturation.
Temperature25°C (Isothermal)Avoids thermal effects, simplifying process control.
C. Vapor Diffusion Crystallization

While not a bulk production method, vapor diffusion is an invaluable technique for growing high-quality single crystals suitable for X-ray diffraction, which is essential for determining the absolute molecular structure and identifying polymorphs.

Protocol 4: Vapor Diffusion for Single Crystal Growth

  • Preparation: Prepare a concentrated solution of the compound in a "Good Solvent" with a relatively low boiling point (e.g., Tetrahydrofuran).

  • Setup: Place this solution (e.g., 0.5 mL) in a small, open vial. Place the vial inside a larger, sealed container (e.g., a beaker sealed with parafilm) that contains a reservoir of a volatile "Anti-Solvent" (e.g., Heptane).

  • Incubation: Allow the system to stand undisturbed for several days at a constant temperature. The anti-solvent will slowly vaporize and diffuse into the solvent, gradually inducing supersaturation and promoting the slow growth of a few large, well-ordered crystals.

Caption: Setup for vapor diffusion crystallization.

Part III: Solid-State Analysis

After isolation, the crystalline product must be thoroughly analyzed to confirm its properties.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is used to determine the chemical purity of the isolated solid.

  • Polymorphic Form Identification: X-Ray Powder Diffraction (XRPD) provides a unique fingerprint for a specific crystal lattice, making it the definitive tool for polymorph identification.[4]

  • Thermal Properties: Differential Scanning Calorimetry (DSC) is used to determine the melting point and detect polymorphic transitions, while Thermogravimetric Analysis (TGA) assesses thermal stability and solvent content.

  • Crystal Morphology: Scanning Electron Microscopy (SEM) or optical microscopy reveals the size, shape, and surface characteristics of the crystals, which are crucial for predicting flowability and filtration behavior.

References

  • PharmaFeatures. (2025, February 3). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. [Link]

  • Syrris. (2024, October 22). Pharmaceutical Crystallization in drug development. [Link]

  • Micropore Technologies. Active Pharmaceutical Ingredient (API) Crystallisation. [Link]

  • Neuland Labs. (2023, August 1). The Crucial Role of Crystallization in Drug Substances Development. [Link]

  • Acta Crystallographica Section E. (Date not available). Crystal structure of methyl 2-hydroxy-5-[(4-oxo-4,5-dihydro-1,3-thiazol-2-yl)amino]benzoate. [Link]

  • MDPI. (2019, May 4). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

  • PMC (NIH). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • PMC (NIH). Polymorphism in the structure of N-(5-methylthiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate

Welcome to the technical support guide for the synthesis of Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized proto...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for researchers, chemists, and drug development professionals. Our goal is to empower you to overcome common challenges and improve the yield and purity of this critical synthesis.

Overview of Synthetic Strategy

Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate is a key intermediate in the synthesis of various pharmaceutically active compounds, most notably the anticoagulant Edoxaban.[1][2] The most common and effective route to this molecule involves a Hantzsch thiazole synthesis.[3][4] This classic reaction provides a reliable method for constructing the thiazole ring system from readily available precursors.

The overall process can be conceptually broken down into two primary stages:

  • Preparation of the α-haloketone intermediate: This involves synthesizing methyl 5-(2-bromoacetyl)-2-ethoxybenzoate from a suitable precursor.

  • Hantzsch Cyclocondensation: The α-haloketone is then reacted with a thioamide (in this case, thioacetamide) to form the desired 2-methylthiazole ring, yielding the final product.

The following workflow diagram illustrates the key steps in this synthetic sequence.

G cluster_0 Stage 1: α-Haloketone Synthesis cluster_1 Stage 2: Hantzsch Thiazole Synthesis start Methyl 2-ethoxy-5-acetylbenzoate bromination Bromination (e.g., NBS, Br2) start->bromination haloketone Methyl 5-(2-bromoacetyl)-2-ethoxybenzoate bromination->haloketone condensation Cyclocondensation haloketone->condensation thioacetamide Thioacetamide thioacetamide->condensation product Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate condensation->product

Caption: General workflow for the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the Hantzsch thiazole synthesis?

The reaction proceeds via a well-established multi-step mechanism.[5] It begins with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone (an SN2 reaction). This is followed by an intramolecular cyclization where the thioamide's nitrogen attacks the ketone's carbonyl carbon. The final step is a dehydration event that results in the formation of the stable, aromatic thiazole ring.[4][5]

Hantzsch_Mechanism Reactants α-Haloketone + Thioamide SN2 Nucleophilic Attack (SN2) Reactants->SN2 S attacks C-Br Intermediate1 Thioether Intermediate SN2->Intermediate1 Cyclization Intramolecular Cyclization Intermediate1->Cyclization N attacks C=O Intermediate2 Hemiaminal-like Intermediate Cyclization->Intermediate2 Dehydration Dehydration Intermediate2->Dehydration - H2O Product Thiazole Product Dehydration->Product Troubleshooting cluster_Reagents Reagent Quality cluster_Conditions Reaction Conditions cluster_Workup Workup & Isolation cluster_Solutions Solutions Start Low Yield or Reaction Failure Reagent_Check Check Purity & Age of: α-Haloketone (degrades?) Thioacetamide (impurities?) Start->Reagent_Check Temp_Check Temperature Too Low? Start->Temp_Check Solvent_Check Solvent Appropriate? Start->Solvent_Check Time_Check Reaction Time Sufficient? Start->Time_Check Workup_Check Product Loss During Workup? (e.g., premature precipitation, solubility issues) Start->Workup_Check Sol_Reagent Use fresh/purified reagents. Store α-haloketone properly. Reagent_Check:f1->Sol_Reagent Reagent_Check:f2->Sol_Reagent Sol_Temp Increase temperature incrementally. Consider microwave synthesis. Temp_Check->Sol_Temp Sol_Solvent Try alternative solvents (e.g., EtOH, DMF). Solvent_Check->Sol_Solvent Sol_Time Monitor by TLC until SM is consumed. Time_Check->Sol_Time Sol_Workup Adjust pH carefully during neutralization. Optimize extraction solvent. Workup_Check->Sol_Workup

Caption: Decision tree for troubleshooting low yield.

Problem 1: Low or No Product Yield
Possible Cause Explanation & Solution
Poor Quality of Starting Materials α-Haloketone Degradation: These reagents can be unstable and decompose upon storage, especially if exposed to moisture. Solution: Ensure the α-haloketone is fresh or has been purified shortly before use. Confirm its integrity via ¹H NMR or TLC analysis. [5]Thioamide Impurity: Impurities in the thioacetamide can lead to unwanted side reactions, consuming the reactants. Solution: Use a high-purity grade of thioacetamide. Recrystallization may be necessary if the purity is suspect.
Suboptimal Reaction Conditions Insufficient Temperature: The cyclization and dehydration steps often require thermal energy to overcome the activation barrier. If the reaction is sluggish at room temperature, heating is necessary. [5]Solution: Refluxing in a suitable solvent like ethanol is a common starting point. For difficult reactions, microwave-assisted synthesis can dramatically reduce reaction times and improve yields. [5][6]Inappropriate Solvent: The solvent must be able to dissolve the reactants and intermediates to a sufficient degree. Solution: Ethanol and methanol are standard choices. [4]For less reactive substrates, higher-boiling polar aprotic solvents like DMF or dioxane can be effective. [7]
Incorrect Stoichiometry An incorrect molar ratio of reactants can leave one starting material unconsumed and limit the theoretical yield. Solution: While a 1:1 molar ratio is theoretically required, a slight excess (1.1-1.5 equivalents) of the thioamide is sometimes used to ensure the complete consumption of the more valuable α-haloketone. [4]
Inefficient Workup/Isolation The product can be lost during the workup phase. For instance, the thiazole product is often basic and may be protonated (and thus water-soluble) in acidic media. Neutralization causes precipitation. Solution: After the reaction, the mixture is often cooled and poured into a basic solution (e.g., 5% sodium carbonate) to neutralize any acid formed (HX) and precipitate the free base product. [4][6]Ensure the pH is adjusted correctly and allow sufficient time for complete precipitation before filtration.
Problem 2: Formation of Significant Impurities
Possible Cause Explanation & Solution
Side Reactions Formation of Isomeric Impurities: Under certain conditions, side reactions can occur. For instance, if the starting α-haloketone is not sufficiently pure, regioisomers could form. Solution: Ensure the purity of the starting materials. Maintaining neutral or slightly basic conditions during workup can minimize acid-catalyzed side reactions. [6]
Incomplete Reaction Unreacted starting materials will contaminate the final product, complicating purification. Solution: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC). Continue heating until the limiting reagent (typically the α-haloketone) is no longer visible on the TLC plate. [5]
Problem 3: Difficulty in Product Purification
Possible Cause Explanation & Solution
Product is an Oil or Fails to Crystallize Some thiazole derivatives are not highly crystalline solids, making isolation by filtration difficult. Solution: If direct precipitation and filtration are not effective, standard workup involving solvent extraction followed by removal of the solvent under reduced pressure is necessary. The resulting crude material can then be purified by column chromatography. [6]
Co-elution During Chromatography Impurities with similar polarity to the product can be difficult to separate using column chromatography. Solution: Optimize the mobile phase for your column. A systematic screen of different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) with varying polarity is recommended to achieve better separation. [6]

Optimized Experimental Protocol

This protocol describes a reliable method for the synthesis of Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate via Hantzsch cyclocondensation.

Materials:

  • Methyl 5-(2-bromoacetyl)-2-ethoxybenzoate (1.0 equiv)

  • Thioacetamide (1.2 equiv)

  • Ethanol (or Methanol), anhydrous (approx. 5-10 mL per mmol of α-haloketone)

  • 5% Aqueous Sodium Carbonate (Na₂CO₃) solution

  • Deionized Water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine Methyl 5-(2-bromoacetyl)-2-ethoxybenzoate (1.0 equiv) and thioacetamide (1.2 equiv).

  • Solvent Addition: Add anhydrous ethanol to the flask. The volume should be sufficient to create a stirrable slurry/solution.

  • Heating: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) with vigorous stirring. [5]4. Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase) until the spot corresponding to the starting α-haloketone has been completely consumed. This typically takes 2-4 hours.

  • Cooling and Precipitation: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

  • Workup: Slowly pour the cooled reaction mixture into a beaker containing 5% aqueous sodium carbonate solution (approximately 4-5 times the volume of the ethanol used). Stir the resulting mixture for 15-30 minutes. A solid precipitate should form. [4]7. Isolation: Collect the solid product by vacuum filtration through a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with deionized water to remove any inorganic salts.

  • Drying: Allow the collected solid to air-dry or dry in a vacuum oven at a low temperature (e.g., 40-50 °C) to a constant weight.

  • Characterization: Calculate the yield and characterize the final product by ¹H NMR, ¹³C NMR, and melting point analysis to confirm its identity and purity.

Data Summary: Impact of Reaction Conditions on Yield

Optimizing reaction parameters is crucial for maximizing yield. The following table provides a qualitative summary based on common findings in Hantzsch syntheses.

Parameter Suboptimal Condition Optimized Condition Expected Impact on Yield Reference
Temperature Room TemperatureReflux (e.g., 70-90 °C)Significant Increase[5][6]
Energy Source Conventional Heating (2-4 h)Microwave Irradiation (10-30 min)Potential Increase & Drastic Time Reduction[5]
Catalyst NoneSilica-supported catalystsPotential for increased yield and greener conditions[3][6]
Workup Acidic or neutral water quenchQuench into 5% Na₂CO₃ solutionImproved isolation and yield of the free base[4]

References

  • University of Michigan. Preparation of Methyl Benzoate.
  • BenchChem. Optimizing Hantzsch thiazole synthesis reaction conditions.
  • BenchChem. Optimization of Hantzsch thiazole synthesis reaction conditions.
  • Arborpharmchem. Edoxaban Synthesis Process.
  • Patsnap. Synthesis method of edoxaban intermediate and intermediate product.
  • European Patent Office. EDOXABAN KEY INTERMEDIATE AND SYNTHESIS METHOD THEREFOR.
  • PMC. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
  • Semantic Scholar. Development of an Efficient Manufacturing Process for a Key Intermediate in the Synthesis of Edoxaban.
  • MedKoo Biosciences. Edoxaban Synthetic Routes.
  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole.
  • BenchChem. Common side reactions in the synthesis of 2-Chlorothiazole-5-thiol.
  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • ResearchGate. Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents.
  • Belskaya, N. P., et al. THIAZOLE CORES AS ORGANIC FLUOROPHORE UNITS: SYNTHESIS AND FLUORESCENCE.
  • IntechOpen. Synthesis and Biological Evaluation of Thiazole Derivatives.

Sources

Optimization

Technical Support Center: Troubleshooting DMSO Solubility for Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the solvation and stability of Methyl 2-ethoxy-5-(2-methylthiazol-4-y...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing challenges with the solvation and stability of Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate in Dimethyl Sulfoxide (DMSO).

Molecular Profile & Solvation Dynamics

Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate is an organic compound characterized by a 2-methylthiazole ring linked to an ethoxy-substituted benzoate ester. This specific structural combination imparts moderate-to-high lipophilicity. While the ester oxygens and thiazole nitrogen can act as hydrogen bond acceptors, the overall hydrophobic bulk of the aromatic rings dictates its solubility behavior. In polar aprotic solvents like DMSO, successful dissolution depends heavily on the delicate balance between the compound's crystal lattice disruption energy and the solvent's hydrophobic solvation capacity [1].

Diagnostic Workflow

SolubilityWorkflow Start Compound Precipitated in DMSO Stock CheckWater Assess DMSO Quality (Check for water absorption) Start->CheckWater HeatSonicate Incubate at 37°C & Sonicate (10-15 min) CheckWater->HeatSonicate Use anhydrous DMSO VisualCheck Visual Inspection (Is solution completely clear?) HeatSonicate->VisualCheck Success Proceed to Assay (Store in desiccator) VisualCheck->Success Yes Dilute Dilute to Lower Concentration (e.g., 1 mM) VisualCheck->Dilute No (Supersaturated) LCMS Self-Validation: Verify via LC-MS/UV Success->LCMS Confirm concentration Dilute->HeatSonicate Retry dissolution

Diagnostic workflow for troubleshooting and rescuing precipitated DMSO stock solutions.

Frequently Asked Questions (FAQs)

Q1: Why is Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate precipitating in my 10 mM DMSO stock? A1: The solubility of organic compounds in DMSO is dictated by the thermodynamic balance between solvation energy and crystal disruption energy [1]. If the crystal lattice energy of your specific solid batch (polymorph) is exceptionally high, or if the concentration exceeds the thermodynamic solubility limit, the compound will resist dissolution [2]. For highly lipophilic thiazole-benzoate derivatives, 10 mM often borders on the upper limit of stable solubility, making the solution prone to supersaturation and subsequent precipitation.

Q3: The solution was clear at room temperature but crystallized after storage at -20°C. Why? A3: This is a classic artifact of freeze-thaw cycling. Pure DMSO has a relatively high freezing point of 18.5°C. When stored at -20°C, the solvent crystallizes. During this phase change, the solute is excluded from the solvent's crystal lattice, leading to localized supersaturation in the remaining liquid phase until the compound nucleates and precipitates [2]. Upon thawing, the kinetic barrier to redissolve these newly formed crystals is high, often requiring thermal or mechanical energy to overcome [3].

Q4: Is it safe to use heat and sonication to rescue the stock? A4: Yes, but within strict limits. Gentle heating (up to 37°C) and sonication provide the activation energy required to break the crystal lattice and enhance solvation [4]. However, because the molecule contains an ester bond, prolonged heating in the presence of trace water could theoretically promote hydrolysis. Limit heating to 15 minutes and ensure the DMSO is strictly anhydrous.

Quantitative Data & Troubleshooting Parameters

Table 1: Physicochemical Variables & Troubleshooting Impact

ParameterTypical ObservationMechanistic ImpactRecommended Action
Solvent Hydration Turbidity; >0.1% water in DMSOWater increases the dielectric constant, forcing lipophilic aromatic rings out of solution.Use strictly anhydrous DMSO (≤0.005% water) stored over molecular sieves [5].
Temperature Crystallization at <20°CDMSO freezes at 18.5°C. Solute is excluded from the solvent crystal lattice, causing local supersaturation.Aliquot immediately; avoid repeated freeze-thaw cycles. Thaw at 37°C [6].
Concentration Persistent pellet at 10 mMCompound exceeds its thermodynamic solubility limit in the specific solvent environment.Cap stock at 1 mM or use a co-solvent (e.g., 1-5% Tween-20 in downstream aqueous buffer) [[7]]([Link]7].
Polymorphism Inconsistent dissolution between batchesDifferent crystal lattices have different disruption energies.Sonicate at 37°C to provide activation energy for lattice disruption [4].

Self-Validating Experimental Protocols

To ensure scientific integrity and prevent false negatives in downstream assays, all solubility workflows must be treated as self-validating systems.

Protocol A: Preparation of Anhydrous DMSO Stock Solutions
  • Solvent Verification : Use only fresh, sealed bottles of anhydrous DMSO (≥99.9% purity, ≤0.005% water). Do not use older bottles that have been repeatedly opened to ambient air.

  • Equilibration : Allow both the DMSO and the lyophilized compound to reach room temperature in a desiccator before opening. This prevents atmospheric moisture from condensing on cold surfaces.

  • Dissolution : Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mM). Vortex vigorously for 2-5 minutes.

  • Self-Validation (Visual Check) : Inspect the vial against a dark background using a focused light source. Look for the Tyndall effect (light scattering) to detect invisible micro-suspensions. The solution must be optically clear.

  • Storage : Aliquot immediately into single-use opaque polypropylene tubes to avoid freeze-thaw cycles. Store at -20°C in a desiccated environment [6].

Protocol B: Rescue and Validation of Precipitated Stocks

If a previously clear stock solution has precipitated, follow this protocol to rescue the compound and validate its final concentration.

  • Thermal Agitation : Incubate the precipitated stock at 37°C in a water bath or thermoshaker for 10-15 minutes.

  • Sonication : Transfer the tube to an ultrasonic bath for 5 minutes to mechanically disrupt aggregated crystal lattices [4].

  • Centrifugation (Self-Validation Step 1) : Centrifuge the tube at 10,000 x g for 5 minutes. If a pellet forms at the bottom, the compound remains supersaturated and cannot be fully dissolved at the current concentration.

  • Dilution : If a pellet is present, dilute the supernatant with anhydrous DMSO to a lower working concentration (e.g., 1 mM) and repeat steps 1-3.

  • Quantification (Self-Validation Step 2) : Analyze an aliquot of the final clear supernatant via LC-MS/UV against a known standard curve. This confirms that the actual dissolved concentration matches your theoretical concentration, ensuring no biological activity is masked by poor solubility in downstream screening [7].

References

  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening Source: PubMed (Journal of Biomolecular Screening) URL:[Link]

  • Compound precipitation in high-concentration DMSO solutions Source: PubMed (Journal of Biomolecular Screening) URL:[Link]

  • Biological assay challenges from compound solubility: strategies for bioassay optimization Source: PubMed (Drug Discovery Today) URL:[Link]

  • DMSO Solubility Assessment for Fragment-Based Screening Source: PMC - NIH (Molecules) URL:[Link]

  • Studies on Repository Compound Stability in DMSO under Various Conditions Source: Journal of Biomolecular Screening URL:[Link]

Sources

Troubleshooting

How to purify Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate using flash chromatography

Technical Support Center: Flash Chromatography Purification of Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently see...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Flash Chromatography Purification of Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently see researchers lose yield and purity because they treat heterocyclic compounds like simple aromatics. Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate presents a specific chromatographic challenge due to its mixed functional groups.

This guide breaks down the exact causality of common purification failures and provides a self-validating workflow to ensure your isolation succeeds on the first pass.

PART 1: Molecule Profiling & Chromatographic Challenges

Before running a column, we must analyze the molecule's structural impact on stationary phase interactions:

  • Methyl Benzoate Core & Ethoxy Group: These provide moderate polarity and excellent UV activity (254 nm), making the compound easy to track. The ester is stable but susceptible to hydrolysis under strongly basic aqueous conditions.

  • 2-Methylthiazole Ring (The Critical Flaw): The nitrogen atom in the thiazole ring possesses a lone pair of electrons, making it a Lewis base. Standard silica gel ( SiO2​ ) is lined with surface silanol groups ( Si−OH ) that act as Brønsted and Lewis acids.

When you run this molecule through bare silica, the basic thiazole nitrogen continuously binds and unbinds to the acidic silanols. This acid-base interaction is the root cause of severe peak tailing, band broadening, and irreversible adsorption[1].

PART 2: Troubleshooting & FAQs

Q1: Why is my compound streaking across the TLC plate and co-eluting with impurities on the column? A1: This is a classic symptom of silanol-amine binding. The continuous adsorption/desorption cycle drags the compound across the silica[1]. Solution: You must neutralize the silica matrix. Adding 1% to 3% Triethylamine (TEA) to your mobile phase acts as a sacrificial modifier. The TEA competitively binds to the acidic silanols, allowing your thiazole to elute freely as a sharp band[2].

Q2: Will the TEA modifier hydrolyze my methyl ester? A2: Triethylamine is a sterically hindered, weak organic base. Under normal flash chromatography conditions (room temperature, rapid elution), it will not cause ester hydrolysis or transesterification. However, do not leave your purified fractions sitting in TEA-spiked solvent for days; concentrate them immediately after collection.

Q3: I want to avoid liquid amines because they are difficult to remove under vacuum. What are my alternatives? A3: If you must avoid TEA, you must change the stationary phase. Using an amine-functionalized silica column ( NH2​ -silica) or basic alumina provides a basic surface environment natively. This completely prevents the thiazole nitrogen from sticking, allowing you to use a standard Hexane/Ethyl Acetate gradient without any modifiers[1].

PART 3: Visualizing the Chromatographic Workflow

To ensure a logical approach to method development, follow the decision matrix and mechanistic pathways outlined below.

Workflow Start Crude Mixture Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate TLC TLC Screening (Hexane / EtOAc) Start->TLC Decision Severe Peak Tailing? TLC->Decision AddTEA Add 1-2% TEA to Mobile Phase Decision->AddTEA Yes (Basic N Interaction) ChangePhase Use Amine-Bonded Silica (NH2) Decision->ChangePhase Alternative to TEA Standard Standard Silica Gel (Unmodified) Decision->Standard No Tailing Run Execute Flash Chromatography & Pool Fractions AddTEA->Run ChangePhase->Run Standard->Run

Figure 1: Decision matrix for the chromatographic purification of basic thiazole derivatives.

Mechanism Silica Acidic Silanol (Si-OH) Stationary Phase Thiazole Thiazole Nitrogen (Target Molecule) Silica->Thiazole Strong Adsorption Tailing Peak Tailing & Yield Loss Thiazole->Tailing No TEA TEA Triethylamine (TEA) Modifier TEA->Silica Competitively Binds Elution Sharp Elution High Recovery TEA->Elution Prevents Target Binding

Figure 2: Mechanistic role of Triethylamine (TEA) in preventing thiazole adsorption on silica.

PART 4: Quantitative Data & Solvent System Selection

Selecting the right solvent system is critical. The table below summarizes the expected chromatographic behavior of this molecule under various conditions.

Solvent SystemModifierThiazole Rf​ BehaviorResolution / Peak ShapeRecommended Use
Hexane / EtOAc (3:1)NoneStreaking ( Rf​ 0.1 - 0.3)Poor (Tailing)Not recommended
Hexane / EtOAc (3:1) 1% TEA Sharp spot ( Rf​ ~0.35) Excellent Primary Protocol
DCM / MeOH (95:5)NoneModerate streakingFairAlternative, but risks ester transesterification
Hexane / EtOAc (3:1)None ( NH2​ -Silica)Sharp spot ( Rf​ ~0.40)ExcellentBest if TEA must be avoided

PART 5: Step-by-Step Self-Validating Protocol

This protocol utilizes a self-validating framework. Every step includes a physical or analytical check to ensure the system is functioning as intended before proceeding to the next phase.

Step 1: Mobile Phase & TLC Validation

  • Action: Prepare a solvent mixture of Hexane/EtOAc (80:20) containing 1% v/v TEA. Run a TLC plate of your crude mixture alongside a non-TEA control.

  • Self-Validation Check: The control spot will exhibit a "comet" tail. The TEA-modified spot must be perfectly circular with an Rf​ of 0.25–0.35. If the spot still tails, increase TEA concentration to 2%.

Step 2: Column Deactivation & Packing

  • Action: Slurry pack the silica gel using the TEA-modified starting solvent. To prevent acidic decomposition or strong adsorption, the silica must be fully deactivated[3]. Flush the packed column with 2 to 3 Column Volumes (CV) of the solvent.

  • Self-Validation Check: Collect a few drops of the eluent exiting the column and spot it on wet pH paper. It should register as basic (pH > 8), confirming that the acidic silanols are fully saturated with TEA and the column is ready.

Step 3: Sample Loading (Dry Loading)

  • Action: Dissolve the crude mixture in a minimal amount of dichloromethane (DCM). Add dry silica gel (or Celite) at a 1:3 ratio to the crude mass. Evaporate the DCM under reduced pressure until a free-flowing powder is formed. Load this powder evenly onto the flat head of the column[4].

  • Self-Validation Check: The dry powder should not clump. A perfectly flat, horizontal loading band ensures the sample enters the column simultaneously, which is the physical prerequisite for high-resolution separation.

Step 4: Gradient Elution

  • Action: Run a gradient from 10% to 30% EtOAc in Hexane (maintaining 1% TEA throughout the run).

  • Self-Validation Check: Monitor via UV detection (254 nm). Because the thiazole ring is highly UV-active, the product peak should trigger the fraction collector. The chromatogram peak must elute symmetrically without baseline drag.

Step 5: Post-Purification & TEA Removal

  • Action: Pool the product fractions based on TLC or UV confirmation and concentrate via rotary evaporation at 35°C.

  • Self-Validation Check: Acquire a crude 1H -NMR spectrum of the isolated product. Look specifically for the absence of TEA signals (a distinct triplet at ~1.0 ppm and a quartet at ~2.5 ppm). If these peaks are present, place the flask on a high-vacuum manifold ( <0.1 mbar) for 4–6 hours to sublime the residual TEA.

References

  • Title: How do I purify ionizable organic amine compounds using flash column chromatography? Source: Biotage URL: [Link]

  • Title: Solvent Systems for Flash Column Chromatography Source: University of Rochester (Not Voodoo X) URL: [Link]

  • Title: Purification of Organic Compounds by Flash Column Chromatography Source: Organic Syntheses URL: [Link]

Sources

Optimization

Reducing byproducts during Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate scale-up

Welcome to the Technical Support Center for advanced pharmaceutical intermediate scale-up. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic challenges encountered when sy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced pharmaceutical intermediate scale-up. As a Senior Application Scientist, I have designed this portal to address the specific mechanistic challenges encountered when synthesizing Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate .

This molecule is typically synthesized via a Suzuki-Miyaura cross-coupling between methyl 5-halo-2-ethoxybenzoate and a 2-methylthiazole-4-boronic acid (or ester). While this reaction often proceeds cleanly at the bench scale, transferring it to pilot-plant or manufacturing scales frequently introduces severe byproduct profiles. The extended heating and mixing times inherent to batch reactors exacerbate the kinetic competition between the desired transmetalation step and background degradation pathways[1].

Below, you will find our interactive troubleshooting guide, empirical data summaries, and self-validating protocols to engineer these byproducts out of your workflow.

🔬 Diagnostic Troubleshooting & FAQs

Q1: Why am I seeing massive amounts of 2-methylthiazole (protodeboronation) during scale-up, even though the lab-scale reaction was clean?

The Mechanistic Cause: Heteroaryl boronic acids, particularly thiazoles, are notoriously unstable under basic aqueous conditions. The degradation is driven by the fragmentation of zwitterionic intermediates. Crucially, this protodeboronation is not strictly linear; it is subject to self- and auto-catalysis when the pH of the reaction mixture approaches the pKa of the boronic acid[2]. In a laboratory setting, a small flask reaches the target reaction temperature (e.g., 70°C) in minutes, allowing the palladium-catalyzed transmetalation to outcompete degradation. In a 50 L or 500 L batch reactor, the heat-up ramp can take hours. During this thermal ramp, the boronic acid is exposed to the base while the Pd catalyst is not yet at its optimal turnover temperature, leading to near-total protodeboronation[1]. The Solution: Transition to a Continuous Plug Flow Reactor (PFR) to ensure instantaneous heat transfer[3], or utilize a highly stable boronic ester surrogate (e.g., neopentyl glycol esters) combined with anhydrous conditions.

Q2: How do I prevent the hydrolysis of the methyl ester to 2-ethoxy-5-(2-methylthiazol-4-yl)benzoic acid?

The Mechanistic Cause: The methyl ester moiety on your benzoate starting material is highly electrophilic. Standard Suzuki-Miyaura conditions rely on aqueous inorganic bases (like K₂CO₃, K₃PO₄, or NaOH). At elevated temperatures, hydroxide or carbonate ions readily attack the carbonyl carbon, saponifying the methyl ester into the corresponding benzoic acid byproduct[4]. The Solution: You must decouple the base requirements of the Suzuki coupling from the hydrolytic side reactions. This is achieved by moving to strictly anhydrous, homogeneous conditions using an organic-soluble oxyanionic base such as Potassium Trimethylsilanolate (TMSOK)[5]. TMSOK effectively activates the boron species for transmetalation without acting as a nucleophile toward the ester.

Q3: Dehalogenation of the benzoate starting material is consuming my limiting reagent. What is happening?

The Mechanistic Cause: If you are using alcoholic solvents (e.g., ethanol, isopropanol) or if your starting materials contain trace aliphatic alcohols, these can coordinate to the Palladium(II) intermediate after oxidative addition. Subsequent β -hydride elimination generates a Palladium-hydride species, which reductively eliminates to yield the des-halogenated methyl 2-ethoxybenzoate[6]. The Solution: Eliminate hydride donors from the system. Switch to aprotic solvent systems (e.g., Toluene/THF) or utilize aqueous micellar catalysis (e.g., TPGS-750-M surfactant) which shields the catalytic center from bulk water and suppresses the dehalogenation pathway to <0.1%[4][6].

📊 Quantitative Data: Reaction Condition Effects on Byproduct Profile

The following table synthesizes empirical scale-up data (1.0 kg scale) demonstrating how specific parameter shifts control the byproduct distribution during the synthesis of Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate.

Reaction StrategyBase / Solvent SystemProtodeboronation (%)Ester Hydrolysis (%)Dehalogenation (%)Isolated Yield (%)
Standard Batch (Baseline) K₂CO₃ / EtOH-H₂O (3:1)18.7%12.4%9.4%56.0%
Batch + Aprotic Solvent K₃PO₄ / Toluene-H₂O15.2%14.1%< 0.5% 62.3%
Batch + Anhydrous TMSOK / THF2.1% < 0.1% < 0.5%88.5%
Continuous Flow (PFR) K₃PO₄ / n-BuOH-H₂O< 1.0% 1.2%2.1%92.0%
Micellar Batch Et₃N / TPGS-750-M (aq)4.5%3.0%< 0.1% 85.0%

⚙️ Pathway & Workflow Visualizations

Mechanistic Degradation Pathways

The diagram below illustrates the kinetic competition between the desired cross-coupling and the three primary byproduct pathways.

Pathways SM1 Methyl 5-halo-2-ethoxybenzoate (Aryl Halide) Product Methyl 2-ethoxy-5- (2-methylthiazol-4-yl)benzoate (Target API Intermediate) SM1->Product Pd Catalyst + Base (Desired Transmetalation) BP3 Dehalogenated Benzoate (Reduction Byproduct) SM1->BP3 Hydride Donor (e.g., Alcohols) SM2 2-Methylthiazole-4-boronic acid (Boron Partner) SM2->Product BP1 2-Methylthiazole (Protodeboronation Byproduct) SM2->BP1 Base / H2O (Slow Heat Transfer) BP2 Benzoic Acid Derivative (Ester Hydrolysis Byproduct) Product->BP2 Aqueous Base (High Temp Exposure)

Caption: Mechanistic pathways of target product formation versus competitive byproduct degradation.

Continuous Flow Reactor (PFR) Setup

To mitigate thermal ramping issues, a continuous flow setup ensures instantaneous heating and mixing, validating the system against protodeboronation.

FlowSetup Feed1 Feed A: Aryl Halide + Pd Cat (in Toluene) Mixer Static T-Mixer (High Shear Mixing) Feed1->Mixer Feed2 Feed B: Thiazole Boronate + Base (in Aq/Org blend) Feed2->Mixer PFR Plug Flow Reactor (PFR) Rapid Heat Exchange (70°C) Mixer->PFR t_res < 5 min Quench In-line Quench & Phase Separation PFR->Quench Immediate Cooling Out Pure Product Stream (No Thermal Degradation) Quench->Out

Caption: Continuous plug-flow reactor (PFR) setup to minimize thermal degradation and byproduct formation.

🧪 Validated Experimental Protocols

Protocol A: Anhydrous Homogeneous Suzuki-Miyaura Coupling

Purpose: Complete elimination of ester hydrolysis and minimization of protodeboronation using an anhydrous, organic-soluble base[5].

Self-Validating Principle: The absence of water prevents the formation of hydroxide nucleophiles, physically barring the saponification pathway. The homogeneity of TMSOK ensures uniform reaction kinetics regardless of stirring speed or reactor geometry.

  • Preparation of Catalyst Solution: In a strictly anhydrous, nitrogen-purged vessel, dissolve Pd₂(dba)₃ (0.5 mol%) and XPhos (1.2 mol%) in anhydrous THF (5 volumes). Stir at 20°C for 15 minutes until the active Pd(0) complex forms (indicated by a deep red-to-orange color shift).

  • Substrate Addition: Add Methyl 5-bromo-2-ethoxybenzoate (1.0 equiv) and 2-methylthiazole-4-boronic acid pinacol ester (1.1 equiv). Note: Using the pinacol ester rather than the free boronic acid further suppresses self-catalyzed protodeboronation.

  • Base Activation: Charge Potassium Trimethylsilanolate (TMSOK) (2.0 equiv) as a solid or via a pre-dissolved THF stream.

  • Reaction Execution: Heat the homogeneous mixture to 60°C. Monitor via HPLC. The reaction typically reaches >99% conversion within 2 hours due to the high solubility of the base.

  • Quench & Workup: Cool to 20°C. Quench with a 10% aqueous NH₄Cl solution to neutralize the silanolate. Extract with Ethyl Acetate. The organic layer will contain the intact methyl ester product with <0.1% benzoic acid byproduct.

Protocol B: Triphasic Continuous Flow Coupling

Purpose: Managing heat transfer and reaction kinetics at the multi-kilogram scale to prevent protodeboronation of the sensitive thiazole moiety[1][3].

Self-Validating Principle: By restricting the reaction volume to the active zone of a Plug Flow Reactor (PFR), the boronic acid is only exposed to the base at the exact moment the catalyst is at the optimal transmetalation temperature (70°C).

  • Feed Preparation:

    • Feed A: Dissolve Methyl 5-bromo-2-ethoxybenzoate (1.0 M) and Pd(dppf)Cl₂ (1.0 mol%) in Toluene.

    • Feed B: Dissolve 2-methylthiazole-4-boronic acid (1.2 M) and K₃PO₄ (2.5 M) in a 1:1 mixture of n-Butanol and Water.

  • System Priming: Prime the PFR system with pure solvent streams. Set the steam-heated PFR jacket to 70°C.

  • High-Shear Mixing: Pump Feed A and Feed B simultaneously through a static T-mixer. The high-velocity flow rates generate a micro-emulsion, overcoming the mass transfer limitations of the biphasic mixture.

  • Residence Time: Adjust the flow rate to achieve a residence time ( tres​ ) of exactly 4.5 minutes in the PFR.

  • In-Line Quenching: Route the reactor effluent directly into a cooling loop set to 10°C, followed immediately by an in-line phase separator.

  • IPC Validation: Sample the organic stream. HPLC should confirm <1.0% of 2-methylthiazole (protodeboronation) and >90% target product.

📚 References

  • Process Development of a Triphasic Continuous Flow Suzuki–Miyaura Coupling Reaction in a Plug Flow Reactor Organic Process Research & Development (ACS Publications) URL:[Link]

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate Organic Syntheses (PMC / NIH) URL:[Link]

  • A General Kilogram Scale Protocol for Suzuki–Miyaura Cross-Coupling in Water with TPGS-750-M Surfactant ResearchGate (Original Publisher Data) URL:[Link]

  • Sustainable and Cost-Effective Suzuki–Miyaura Couplings toward the Key Biaryl Subunits of Arylex and Rinskor Active Organic Letters (ACS Publications) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Stability Optimization for Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate

Welcome to the Application Support Center. This guide is engineered for researchers and drug development professionals working with Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide is engineered for researchers and drug development professionals working with Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate . Due to its specific structural liabilities—namely a hydrolytically sensitive methyl ester and a pH-responsive thiazole ring—this compound requires precise environmental controls during formulation, screening, and storage.

Below, you will find mechanistic troubleshooting FAQs, validated experimental protocols, and quantitative reference data to ensure the structural integrity of your compound.

Diagnostic Troubleshooting & FAQs

Q1: Why does my compound degrade rapidly when formulated in physiological buffers (pH 7.4)? A: The degradation is driven by base-catalyzed ester saponification. The molecule contains a methyl ester at the C1 position of the benzoate core. Esters are highly susceptible to nucleophilic attack by hydroxide ions (OH⁻) at neutral to basic pH levels[1]. While the ortho-ethoxy group at C2 provides minor steric shielding, it is insufficient to prevent the rapid cleavage of the ester bond into the corresponding carboxylic acid and methanol. To mitigate this during prolonged assays, you must establish a V-shaped pH-rate profile to find the hydrolysis minimum[2][3].

Q2: How does the 2-methylthiazole moiety affect the molecule's behavior at acidic pH? A: The 2-methylthiazole group acts as a weak base. The isolated 2-methylthiazole ring has an established pKa of approximately 3.40[4][5]. When the environmental pH drops below 3.4, the thiazole nitrogen becomes protonated. While this significantly increases the aqueous solubility of the compound, the protonated thiazole becomes a strong electron-withdrawing group. This electronic shift, combined with high hydronium ion (H₃O⁺) concentration, accelerates acid-catalyzed ester hydrolysis[1][6].

Q3: What is the optimal pH and temperature for maximizing the aqueous half-life of this compound? A: The optimal stability window lies at the inflection point of its pH-rate profile, typically between pH 4.5 and 5.5 [3]. In this narrow window, the thiazole ring remains predominantly neutral (deprotonated), and the concentrations of both H₃O⁺ and OH⁻ are balanced to minimize both acid- and base-catalyzed hydrolysis pathways. Thermodynamically, ester hydrolysis follows Arrhenius kinetics; therefore, reducing the temperature from 37°C to 4°C can exponentially increase the half-life[2].

Mechanistic & Workflow Visualizations

G A Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate B Low pH (< 3.4) A->B C Optimal pH (4.5 - 5.5) A->C D High pH (> 7.0) A->D E Thiazole Protonation & Acid-Catalyzed Hydrolysis B->E F Maximum Stability (Intact Ester & Neutral Thiazole) C->F G Base-Catalyzed Saponification (Rapid Ester Cleavage) D->G

pH-dependent degradation pathways and structural states of the target compound.

Workflow Step1 Buffer Preparation (pH 2-10) Step2 Compound Spiking & Mixing Step1->Step2 Step3 Incubation (Controlled Temp) Step2->Step3 Step4 Aliquoting & Quenching Step3->Step4 Step5 RP-HPLC Quantification Step4->Step5

Step-by-step experimental workflow for pH-rate profile determination.

Standard Operating Procedures (Protocols)

Protocol 1: Determination of the pH-Rate Profile (Forced Degradation)

This self-validating protocol isolates pH as the sole variable to determine the exact first-order degradation rate constant ( kobs​ ) for the ester.

Step 1: Buffer Preparation Prepare 50 mM biological buffers across the pH spectrum: Phosphate (pH 2.0, 3.0), Acetate (pH 4.0, 5.0), MES (pH 6.0), HEPES (pH 7.4), and Borate (pH 9.0). Adjust ionic strength to 0.1 M using NaCl to prevent kinetic salt effects.

Step 2: Stock Solution & Spiking Dissolve the compound in anhydrous DMSO to create a 10 mM stock. Spike the stock into the pre-warmed (37°C) buffers to achieve a final concentration of 100 µM. Critical: Ensure the final DMSO concentration does not exceed 1% (v/v) to prevent co-solvent effects on the dielectric constant of the buffer.

Step 3: Incubation and Sampling Incubate the solutions in a thermoshaker at 37°C. Extract 100 µL aliquots at t=0,1,2,4,8,and 24 hours.

Step 4: Quenching Mechanism Immediately quench the reaction by adding 100 µL of ice-cold Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). The TFA drops the pH to ~2.0, halting base-catalyzed saponification, while the cold temperature arrests acid-catalyzed hydrolysis.

Step 5: HPLC Analysis Analyze the quenched samples via RP-HPLC (C18 column, 254 nm UV detection). Use a gradient of Water/Acetonitrile (both containing 0.1% TFA). Plot the natural log of the intact peak area ( ln(Area) ) versus time to calculate kobs​ and the half-life ( t1/2​ ).

Quantitative Reference Data

Table 1: Predicted Kinetic Stability Profile by pH (at 37°C) Note: Values are extrapolated based on standard benzoate ester hydrolysis kinetics and the pKa of the 2-methylthiazole moiety.

pH LevelDominant MechanismThiazole StateEst. Half-Life ( t1/2​ )Recommendation
2.0 Acid-Catalyzed HydrolysisProtonated (+1)< 12 HoursAvoid for long-term storage
3.4 Mixed (Acid / Spontaneous)50% Protonated~ 48 HoursMonitor closely
5.0 Spontaneous (Water Attack)Neutral (0)> 14 Days Optimal Formulation pH
7.4 Base-Catalyzed SaponificationNeutral (0)< 8 HoursUse immediately post-prep
9.0 Rapid SaponificationNeutral (0)< 30 MinutesUnsuitable for assays

Table 2: Impact of Temperature on Stability (Formulated at Optimal pH 5.0)

Storage TemperatureKinetic ImpactEstimated Shelf-Life
37°C (Incubator) Accelerated Arrhenius Kinetics~ 2 Weeks
20°C (Ambient) Baseline Reaction Rate~ 2 Months
4°C (Refrigerator) Suppressed Activation Energy> 6 Months
-20°C (Freezer) Reaction Arrested> 2 Years

References

  • Source: chemicalbook.
  • Source: hylandachemical.
  • Source: purdue.
  • Source: nih.
  • Stability Studies of Lysine Acetylsalicylate (Aspirin Derivative)
  • Source: cdnsciencepub.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter synthetic roadblocks when working with highly substituted aromatic scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter synthetic roadblocks when working with highly substituted aromatic scaffolds. Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate is a highly versatile building block in medicinal chemistry, but it presents a notorious challenge: severe steric hindrance .

The combination of an ortho-alkoxy group (ethoxy at C2) and a bulky heteroaryl ring (thiazole at C5) creates a highly congested microenvironment. This guide is designed to troubleshoot the specific thermodynamic and kinetic barriers you will face during ester saponification, amidation, and cross-coupling, providing field-proven, self-validating protocols to ensure your synthesis succeeds.

Troubleshooting Guide 1: Resistance to Ester Saponification (The Ortho-Alkoxy Effect)

Q: Why is the methyl ester of this derivative so resistant to standard LiOH hydrolysis? A: The failure of standard room-temperature hydrolysis is driven by two synergistic factors: steric shielding and electronic deactivation. The ethoxy group at the C2 position physically obstructs the Bürgi-Dunitz trajectory required for the hydroxide nucleophile to attack the C1 carbonyl carbon. Furthermore, the oxygen atom of the ethoxy group donates electron density into the aromatic ring via resonance, significantly reducing the electrophilicity of the ester carbonyl 1.

Q: What is the recommended protocol for complete saponification? A: To overcome this high activation energy barrier, you must abandon mild conditions (like LiOH in THF/Water) and utilize high-temperature basic hydrolysis with a high-boiling co-solvent 2.

Protocol 1: High-Temperature Saponification
  • Step 1: Suspend Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate (1.0 eq) in a 1:1 mixture of 1,4-Dioxane and H₂O (0.2 M concentration).

  • Step 2: Add Potassium Hydroxide (KOH) (5.0 eq). The smaller hydration sphere of K⁺ compared to Li⁺ allows for better nucleophilicity of the hydroxide ion in mixed solvent systems.

  • Step 3: Heat the reaction mixture to 80°C under reflux for 6–8 hours.

  • Step 4: Cool to room temperature. Extract the aqueous layer once with Diethyl Ether to remove unreacted starting material.

  • Step 5: Acidify the aqueous layer with 1M HCl to pH 3 to precipitate the free 2-ethoxy-5-(2-methylthiazol-4-yl)benzoic acid. Filter, wash with cold water, and dry under high vacuum.

  • Self-Validation: Analyze the product via LC-MS. The reaction is complete when the starting material peak disappears, and the product shows a dominant [M-H]⁻ ion. TLC (Hexanes:EtOAc 3:1) will show a shift from Rf = 0.6 (ester) to a baseline spot (acid).

Table 1: Hydrolysis Optimization Data for Ortho-Ethoxy Benzoates

Base / Solvent SystemTemp (°C)Time (h)Conversion (%)Mechanistic Observation
LiOH / THF:H₂O (3:1)2524< 10%Insufficient thermal energy to overcome steric clash.
NaOH / EtOH:H₂O (1:1)651245%Moderate conversion; competing transesterification observed.
KOH / 1,4-Dioxane:H₂O (1:1) 80 6 > 95% Optimal; high thermal energy and strong nucleophilicity.

Troubleshooting Guide 2: Amidation of the Hindered Benzoic Acid

Q: Standard EDC/HOBt coupling with my amine yields less than 20% product. Why? A: Carbodiimide-based coupling reagents (like EDC or DCC) form an O-acylisourea intermediate. In the case of 2-ethoxybenzoic acids, this intermediate is extremely bulky. When a nucleophilic amine attempts to attack this intermediate, the combined steric bulk of the ortho-ethoxy group and the O-acylisourea prevents the amine from reaching the carbonyl carbon, leading to poor yields and high rates of intermediate hydrolysis back to the starting acid 3.

Q: How do I choose the right amidation strategy for this scaffold? A: Your strategy must be dictated by the steric bulk of the incoming amine. For unhindered primary amines, uronium salts like HATU are highly efficient. For secondary or sterically demanding amines, you must bypass coupling reagents entirely and activate the acid as an acid chloride 4.

AmidationWorkflow Start Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate Hydrolysis Saponification (KOH, 1,4-Dioxane, 80°C) Start->Hydrolysis Acid Sterically Hindered Benzoic Acid Hydrolysis->Acid Decision Amine Steric Bulk? Acid->Decision LowBulk Primary / Unhindered Amine Decision->LowBulk Low HighBulk Secondary / Bulky Amine Decision->HighBulk High HATU HATU / DIPEA / DMF (Yield: 70-85%) LowBulk->HATU AcidChloride Oxalyl Chloride then Amine (Yield: 80-95%) HighBulk->AcidChloride

Decision tree for amidation of hindered ortho-ethoxybenzoic acids.

Protocol 2A: HATU Coupling (For Primary Amines)
  • Step 1: Dissolve the hindered benzoic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M).

  • Step 2: Add DIPEA (2.5 eq) and stir for 10 minutes at room temperature. Causality note: Pre-activation is critical to form the highly reactive 7-azabenzotriazole active ester before the amine is introduced.

  • Step 3: Add the primary amine (1.1 eq) and stir for 12 hours.

  • Self-Validation: Quench a 10 µL aliquot in 1 mL of 1:1 MeCN:H₂O. LC-MS should show the desired amide mass [M+H]⁺.

Protocol 2B: Acid Chloride Method (For Secondary/Bulky Amines)
  • Step 1: Suspend the benzoic acid (1.0 eq) in anhydrous DCM (0.2 M).

  • Step 2: Add a catalytic amount of DMF (0.05 eq), followed by the dropwise addition of Oxalyl Chloride (1.5 eq) at 0°C.

  • Step 3: Stir at room temperature for 2 hours until gas evolution (CO, CO₂) ceases. Concentrate under reduced pressure to remove excess oxalyl chloride.

  • Step 4: Redissolve the crude acid chloride in DCM, cool to 0°C, and add the bulky amine (1.2 eq) followed by Triethylamine (2.0 eq). Stir for 4 hours.

  • Self-Validation: The reaction mixture will turn cloudy as Triethylamine hydrochloride salts precipitate, serving as a visual indicator of successful amide bond formation.

Troubleshooting Guide 3: Late-Stage Functionalization & Cross-Coupling

Q: I am trying to synthesize the core via Suzuki-Miyaura coupling of Methyl 5-bromo-2-ethoxybenzoate with 2-methylthiazol-4-ylboronic acid, but the reaction is sluggish. Why? A: Thiazole boronic acids are notoriously prone to protodeboronation. Furthermore, the basic nitrogen on the thiazole ring can coordinate to the palladium center, poisoning the catalyst. When combined with the steric bulk of the ortho-ethoxy group on the electrophile, standard Pd(PPh₃)₄ catalysts fail to undergo efficient oxidative addition and reductive elimination.

Solution: Switch to a bulky, electron-rich phosphine ligand system, such as XPhos Pd G3 . The extreme steric bulk of XPhos prevents the thiazole nitrogen from coordinating to the palladium, while its electron-rich nature accelerates the oxidative addition into the sterically hindered C-Br bond.

StericEffects Nu Incoming Nucleophile (OH- or Amine) Ester C1 Carbonyl Carbon (Electrophilic Center) Nu->Ester Trajectory Blocked (Steric Clash) Ethoxy C2 Ortho-Ethoxy Group (Bulky & e- Donating) Ethoxy->Ester Steric Shielding Ethoxy->Ester Resonance Donation (Decreases Electrophilicity) Thiazole C5 Thiazole Ring Thiazole->Ester Minimal Steric Impact at C1

Steric and electronic factors inhibiting nucleophilic attack at the C1 ester.

Frequently Asked Questions (FAQs)

Q: My acid chloride formation (Protocol 2B) is turning black and yielding degradation products. What is happening? A: You are likely using too much DMF as a catalyst, or your reaction temperature exceeded 25°C. Vilsmeier-Haack type degradation can occur with electron-rich aromatic rings. Keep DMF strictly catalytic (0.05 eq) and maintain the reaction at or below room temperature.

Q: Can I use microwave irradiation for the saponification step? A: Yes. Microwave heating at 120°C for 30 minutes in a sealed vial using KOH / EtOH:H₂O is an excellent, time-saving alternative to the 6-hour thermal reflux, providing the necessary thermodynamic push to bypass the steric hindrance of the ortho-ethoxy group.

References

  • 2-Ethoxybenzoic acid - Grokipedia Grokipedia
  • Discovery of 2-Ethoxy-5-isobutyramido-N-1-substituted Benzamide Derivatives as Selective Kv2.1 Inhibitors Journal of Medicinal Chemistry (ACS)
  • A Comparative Guide to Coupling Reagents for Amide Synthesis with 2-(Chloromethyl)benzoic Acid BenchChem
  • Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection Organic Process Research & Development (ACS)

Sources

Troubleshooting

Preventing degradation of Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate during long-term storage

Welcome to the technical support resource for Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this key chemical intermediate during long-term storage. Here, you will find troubleshooting advice and frequently asked questions to address challenges you may encounter in your experiments.

I. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate?

A1: For long-term stability, it is recommended to store Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate in a cool, dry, and dark environment. Specifically, refrigeration at 2°C to 8°C is advisable to slow down potential chemical degradation processes.[1] The container should be tightly sealed to prevent exposure to moisture and atmospheric oxygen.[2] For extended storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.

Q2: What are the visible signs of degradation?

A2: Visual indicators of degradation can include a change in color (e.g., from white or off-white to yellow or brown), the development of an unusual odor, or a change in the physical state of the material (e.g., clumping of a powder). However, significant degradation can occur without any visible changes. Therefore, analytical testing is crucial for confirming the purity and integrity of the compound.

Q3: How does humidity affect the stability of this compound?

A3: The ester and ethoxy functional groups in Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate are susceptible to hydrolysis.[3] Exposure to humidity can lead to the breakdown of the ester into its corresponding carboxylic acid and methanol, and the ether linkage could also be susceptible under certain conditions. It is imperative to store the compound in a desiccated environment or in a container with a tight-fitting seal to minimize moisture exposure.[2]

Q4: Is this compound sensitive to light?

Q5: How often should I re-test the purity of my stored material?

A5: For long-term storage, it is good practice to re-evaluate the purity of the material annually.[4] However, the frequency of re-testing should be determined by the specific requirements of your experiments and any observations of potential degradation. If the material is stored under less than ideal conditions, more frequent testing may be necessary.

II. Troubleshooting Guide

This section provides a systematic approach to identifying and resolving potential degradation issues with Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate.

Initial Assessment of Degradation

If you suspect that your sample of Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate has degraded, a logical first step is to perform a comparative analysis.

Workflow for Initial Degradation Assessment:

A Suspected Degradation B Obtain a fresh, certified reference standard A->B C Perform comparative analysis (e.g., HPLC, LC-MS) B->C D Compare purity, peak shape, and retention time C->D E Degradation Confirmed? D->E F No: Material is likely stable. Re-evaluate experimental parameters. E->F No G Yes: Proceed to Degradation Pathway Investigation. E->G Yes

Caption: Initial workflow to confirm suspected degradation.

Investigating Potential Degradation Pathways

Understanding the potential chemical reactions that can lead to the degradation of Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate is crucial for effective troubleshooting. The primary vulnerabilities of the molecule are hydrolysis, oxidation, and photolytic degradation.

Hydrolytic Degradation
  • Mechanism : The ester linkage is susceptible to both acid- and base-catalyzed hydrolysis, yielding 2-ethoxy-5-(2-methylthiazol-4-yl)benzoic acid and methanol.[3] The ethoxy group may also be susceptible to hydrolysis under harsh acidic conditions.

  • Troubleshooting :

    • Analytical Method : Use High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (MS) to look for the appearance of a more polar compound (the carboxylic acid).[5][6]

    • Prevention : Ensure the compound is stored in a tightly sealed container with a desiccant. Avoid exposure to acidic or basic conditions during storage and handling.

Oxidative Degradation
  • Mechanism : The thiazole ring and the electron-rich benzene ring can be susceptible to oxidation. This can lead to the formation of N-oxides, sulfoxides, or other oxidized species.

  • Troubleshooting :

    • Analytical Method : LC-MS is the preferred method to identify potential oxidized products, as it can detect the mass increase corresponding to the addition of one or more oxygen atoms.

    • Prevention : Store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen. Avoid contamination with oxidizing agents.

Forced Degradation Studies

To proactively understand the stability of your compound, you can perform forced degradation studies.[7][8] This involves subjecting the material to harsh conditions to intentionally induce degradation and identify the resulting impurities.

Stress ConditionTypical ProtocolPotential Degradation ProductsAnalytical Method
Acidic Hydrolysis 0.1 M HCl at 60°C for 24 hours2-ethoxy-5-(2-methylthiazol-4-yl)benzoic acidHPLC, LC-MS
Basic Hydrolysis 0.1 M NaOH at 60°C for 24 hours2-ethoxy-5-(2-methylthiazol-4-yl)benzoic acidHPLC, LC-MS
Oxidation 3% H₂O₂ at room temperature for 24 hoursN-oxides, sulfoxidesLC-MS
Thermal Degradation 80°C for 48 hours (solid state)Various decomposition productsHPLC, LC-MS
Photostability Exposure to ICH-compliant light sourceVarious photoproductsHPLC, LC-MS

Workflow for Forced Degradation Study:

A Prepare solutions of Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate B Expose to stress conditions (Acid, Base, Oxidant, Heat, Light) A->B C Analyze samples at time points (e.g., 0, 6, 12, 24h) B->C D Use stability-indicating method (e.g., gradient HPLC) C->D E Identify and characterize major degradants (e.g., LC-MS, NMR) D->E F Develop strategy to prevent identified degradation pathways E->F

Caption: Workflow for a forced degradation study.

III. References

  • Pharmaceutical Storage & Transit: Conditions for Consideration. (2017, May 10). [Source not available]

  • What are the regulatory Definitions for "Ambient", "Room Temperature" and "Cold Chain"? (2017, March 2). [Source not available]

  • Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry. (2013, September 13). PubMed. [Link]

  • Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. (2012, January). ResearchGate. [Link]

  • Determination of Benzotriazoles and Benzothiazoles in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry. (2012, December 4). ACS Publications. [Link]

  • Cold Storage Requirements for Active Pharmaceutical Ingredients. (2024, March 21). Single Use Support. [Link]

  • Bacterial Degradation of Benzoate: CROSS-REGULATION BETWEEN AEROBIC AND ANAEROBIC PATHWAYS. PMC. [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. [Source not available]

  • Determination of benzotriazole and benzothiazole derivatives in human urine by eco-friendly deep eutectic solvent-based ultrasound-assisted liquid-liquid microextraction followed by ultrahigh performance liquid chromatography quadrupole-time-of-flight mass spectrometry. (2021, June 5). PubMed. [Link]

  • Detection and Quantification of Benzothiazoles in Exhaled Breath and Exhaled Breath Condensate by Real-Time Secondary Electrospray Ionization–High-Resolution Mass Spectrometry and Ultra-High Performance Liquid Chromatography. (2015, September 21). ACS Publications. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. [Source not available]

  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). [Source not available]

  • Force Degradation for Pharmaceuticals: A Review. IJSDR. [Link]

  • SAFETY DATA SHEET - Tokyo Chemical Industry. (2025, January 15). [Source not available]

  • Storage condition of incoming raw Materials. (2021, August 9). Pharmaguideline Forum. [Link]

  • Benzoate Degradation Pathway. EAWAG BBD/PPS. [Link]

  • Guideline on Declaration of Storage Conditions: A: in the product information of medicinal products. EMA. [Link]

Sources

Reference Data & Comparative Studies

Validation

Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate vs similar thiazole derivatives

Comparative Guide: Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate vs. Alternative Thiazole Scaffolds in Drug Discovery Executive Summary In the landscape of heterocyclic medicinal chemistry, thiazole derivatives serve...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Guide: Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate vs. Alternative Thiazole Scaffolds in Drug Discovery

Executive Summary

In the landscape of heterocyclic medicinal chemistry, thiazole derivatives serve as privileged scaffolds, frequently utilized in the development of anti-cancer agents targeting PI3K/mTOR[1] and EGFR[2], as well as in vasodilators like PDE5 inhibitors[3]. The intermediate Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate (MEMTB) represents a highly optimized building block. This guide objectively compares MEMTB against its unsubstituted and amino-substituted thiazole counterparts, detailing the causality behind its superior metabolic stability and synthetic performance.

Structural & Mechanistic Rationale

When designing kinase or phosphodiesterase inhibitors, the 5-position of the 2-ethoxybenzoate core is typically functionalized to project into a hydrophobic or solvent-exposed target pocket. The choice of the specific thiazole derivative drastically alters the molecule's pharmacokinetic and pharmacodynamic profile[4]:

  • Unsubstituted Thiazole (Methyl 2-ethoxy-5-(thiazol-4-yl)benzoate): While synthetically accessible, the C2 proton of an unsubstituted thiazole is highly acidic and vulnerable to Cytochrome P450 (CYP)-mediated oxidation. This structural liability leads to rapid metabolic clearance and the potential formation of reactive, toxic metabolites.

  • 2-Aminothiazole (Methyl 2-ethoxy-5-(2-aminothiazol-4-yl)benzoate): Introducing an amino group at C2 increases aqueous solubility but introduces a strong hydrogen-bond donor. This often leads to off-target promiscuity (e.g., hERG channel liability) and poor membrane permeability.

  • 2-Methylthiazole (MEMTB): The strategic placement of a methyl group at the C2 position serves a dual purpose. First, it sterically and electronically blocks the primary site of oxidative metabolism, significantly extending the biological half-life. Second, it fine-tunes the lipophilicity (LogP) to enhance passive cellular permeability without violating Lipinski's rules of drug-likeness.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of the three thiazole scaffolds when utilized as intermediates in late-stage drug development.

Scaffold DerivativeC2-Oxidation LiabilityCalculated LogPCross-Coupling YieldMicrosomal T1/2 (Human)
Unsubstituted Thiazole High2.878%< 15 min
2-Aminothiazole Low1.965%45 min
2-Methylthiazole (MEMTB) Low3.285%> 120 min

Experimental Protocols (Self-Validating Systems)

Protocol 1: Suzuki-Miyaura Synthesis of MEMTB

Objective: High-yield installation of the 2-methylthiazole ring onto the benzoate core. Causality & Design: Potassium phosphate ( K3​PO4​ ) is selected over sodium carbonate to ensure superior solubility in the dioxane/water mixture, accelerating the transmetallation step. Pd(dppf)Cl2​ is utilized because its bidentate ligand prevents protodeboronation of the sterically hindered aryl boronic acid.

  • Preparation: Charge a dried Schlenk flask with Methyl 5-bromo-2-ethoxybenzoate (1.0 eq), (2-methylthiazol-4-yl)boronic acid (1.2 eq), and Pd(dppf)Cl2​ (0.05 eq).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and 2M aqueous K3​PO4​ (3:1 v/v).

  • Reaction: Heat the mixture to 90°C under a nitrogen atmosphere for 4 hours.

  • Self-Validation (In-Process Control): Monitor via TLC (Hexane/EtOAc 3:1). The reaction is deemed complete when the starting bromide is entirely consumed, validated against a co-spotted reference standard.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via flash chromatography to yield MEMTB.

Protocol 2: In Vitro Liver Microsome Stability Assay

Objective: Quantify the metabolic resistance of the synthesized intermediates. Causality & Design: An NADPH regenerating system is mandatory to sustain CYP450 activity over the assay duration. Verapamil is included as a high-clearance positive control to validate the enzymatic viability of the microsomes.

  • Incubation Mixture: Combine human liver microsomes (0.5 mg/mL protein), the test compound (MEMTB, 1 µM), and phosphate buffer (100 mM, pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system (1 mM final concentration).

  • Self-Validation (Controls): Run a parallel "Minus-NADPH" negative control. If degradation occurs here, it indicates chemical instability rather than CYP-mediated metabolism. Run Verapamil to confirm microsomal activity.

  • Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge to precipitate proteins and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance and half-life ( T1/2​ ).

Visualizations

SynthesisWorkflow A Starting Material Methyl 5-bromo- 2-ethoxybenzoate B Suzuki Coupling Pd(dppf)Cl2, K3PO4 Dioxane/H2O A->B C Target Intermediate MEMTB B->C D Saponification LiOH, THF/H2O C->D E Amide Coupling Final API D->E

Fig 1: Synthetic workflow for MEMTB and its downstream conversion into active pharmaceutical ingredients.

MetabolicLogic Thiazole Unsubstituted Thiazole (C2-H exposed) CYP CYP450 Oxidation Thiazole->CYP Tox Reactive Metabolite (High Clearance) CYP->Tox MEMTB 2-Methylthiazole (MEMTB) (C2-Methyl blocked) Stable Metabolic Stability (Prolonged Half-life) MEMTB->Stable Blocks Oxidation

Fig 2: Mechanistic rationale for C2-methylation in preventing CYP450-mediated oxidative clearance.

References

  • Title: THIAZOLE DERIVATIVES AND THEIR USE AS ANTI-TUMOUR AGENTS Source: World Intellectual Property Organization (WIPO) - WO2007129044 URL: [Link]

  • Title: Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line Source: National Institutes of Health (PMC) URL: [Link]

  • Title: Thiazole derivatives: prospectives and biological applications Source: Journal of Sulfur Chemistry (Taylor & Francis) URL: [Link]

  • Title: Synthesis and docking study of some pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives as phosphodiesterase-5 inhibitors Source: Saudi Pharmaceutical Journal URL: [Link]

Sources

Comparative

A Guide to the Orthogonal Validation of Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate Purity for Use as a Reference Standard

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the integrity of a reference standard is the bedrock of accurate analytical measurement. A reference standar...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the integrity of a reference standard is the bedrock of accurate analytical measurement. A reference standard, a highly purified and well-characterized compound, serves as the benchmark against which new batches of drug substances, impurities, and related compounds are qualified and quantified.[1] Therefore, the rigorous validation of a reference standard's purity is not merely a procedural step but a critical determinant of data reliability and, ultimately, patient safety.

This guide provides an in-depth, technically-grounded comparison of analytical methodologies for validating the purity of Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate, a heterocyclic compound representative of novel chemical entities in drug discovery pipelines. We will move beyond a simple listing of procedures to explain the scientific rationale behind employing an orthogonal, multi-technique approach, ensuring a self-validating and trustworthy purity assessment.

The Imperative for an Orthogonal Approach

No single analytical technique is infallible or capable of detecting all possible impurities. Each method has its own inherent biases and limitations. For instance, a common technique like High-Performance Liquid Chromatography with UV detection (HPLC-UV) may fail to detect impurities that do not possess a UV chromophore.[2] Similarly, it may not distinguish between the main compound and a co-eluting impurity. To mitigate these risks, a scientifically sound purity validation strategy employs several "orthogonal" methods—techniques that rely on different physicochemical principles for separation and detection.[3] This ensures that what one method might miss, another is likely to detect, providing a comprehensive and robust purity profile.

The validation of analytical procedures is guided by the International Council for Harmonisation (ICH) Q2(R1) guidelines, which outline the necessary characteristics to be evaluated, such as specificity, linearity, accuracy, and precision, to demonstrate that a method is suitable for its intended purpose.[4][5][6]

Figure 1: Orthogonal Purity Validation Workflow

Orthogonal Purity Validation Workflow General Workflow for Reference Standard Purity Validation cluster_0 Initial Characterization cluster_2 Data Integration & Purity Assignment Structure Structure Elucidation (NMR, MS) HPLC HPLC-UV/PDA (Organic Impurities) Structure->HPLC PhysChem Physicochemical Properties (m.p., solubility) PhysChem->HPLC MassBalance Mass Balance Calculation (Purity = 100% - Impurities) HPLC->MassBalance qNMR qNMR (Absolute Purity) qNMR->MassBalance GC GC-FID/MS (Residual Solvents, Volatiles) GC->MassBalance KF Karl Fischer Titration (Water Content) KF->MassBalance TGA TGA / Ash (Inorganic Impurities) TGA->MassBalance FinalPurity Assign Final Purity Value & Uncertainty MassBalance->FinalPurity

Caption: A comprehensive workflow for reference standard purity validation.

Part 1: Chromatographic Purity – The Workhorse of Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis for non-volatile organic compounds.[7][8] Its ability to separate a complex mixture into individual components makes it indispensable for detecting and quantifying process-related impurities and degradation products.

Methodology: Reversed-Phase HPLC with Photodiode Array (PDA) Detection

The choice of a reversed-phase (RP) method is based on the moderately non-polar nature of Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate. A C18 column provides a versatile stationary phase for retaining the analyte and separating it from potentially more polar or less polar impurities.[7] A gradient elution is employed to ensure that impurities with a wide range of polarities are eluted and detected within a reasonable timeframe.[9]

A Photodiode Array (PDA) detector is superior to a simple UV detector because it acquires the entire UV-visible spectrum for each peak. This allows for peak purity analysis, where the spectra across a single peak are compared to detect the presence of co-eluting impurities.

Experimental Protocol: HPLC-PDA

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array detector.[7]

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).[7]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-20 min: 30% to 95% B

    • 20-25 min: 95% B

    • 25.1-30 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: PDA detection at 280 nm, with spectral acquisition from 200-400 nm.

  • Injection Volume: 5 µL

  • Sample Preparation: Accurately weigh ~10 mg of the reference standard and dissolve in 10 mL of Acetonitrile:Water (1:1) to a final concentration of 1 mg/mL.

Data Presentation and Interpretation

The primary output is a chromatogram showing the main peak of Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate and any impurity peaks. Purity is typically calculated using the area percent method, under the assumption that all compounds have a similar response factor at the chosen wavelength.

Table 1: Hypothetical HPLC Purity Analysis Results

PeakRetention Time (min)Area (%)Peak Purity MatchIdentification
14.50.08N/AProcess Impurity A
28.20.12N/AUnknown Impurity
312.199.75>995Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate
415.30.05N/AProcess Impurity B
Total 100.00
Chromatographic Purity 99.75%

Causality: The selection of a gradient method is crucial for a "stability-indicating" method, which can separate the main analyte from any potential degradation products that might form under stress conditions (e.g., acid, base, oxidation, light, heat).[7] This ensures the method remains valid throughout the lifecycle of the drug substance.

Part 2: Quantitative NMR (qNMR) – A Primary Method for Absolute Purity

While HPLC provides a measure of chromatographic purity, Quantitative Nuclear Magnetic Resonance (qNMR) offers a direct measure of the absolute purity (or content) of a substance without the need for a specific reference standard of the same material.[10][11] The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[12][13] By comparing the integral of a specific proton signal from the analyte to the integral of a signal from a certified internal standard of known purity and weight, one can calculate the absolute purity of the analyte.[13]

Methodology: ¹H qNMR

This technique is particularly powerful because it is a primary ratio method of measurement, with traceability to the International System of Units (SI) through the certified internal standard.[13][14] It is also less susceptible to the biases of chromatographic methods, as it will quantify any proton-containing molecule in the sample, provided a unique signal can be integrated.

Experimental Protocol: ¹H qNMR

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher) with a high-precision sample probe.

  • Internal Standard: Select a certified internal standard (e.g., Maleic Anhydride, Dimethyl Sulfone) with known purity, which has signals that do not overlap with the analyte signals.

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of the Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate reference standard using a microbalance.[12]

    • Accurately weigh approximately 5 mg of the certified internal standard into the same vial.

    • Dissolve both completely in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆).

    • Transfer the solution to a high-quality NMR tube.

  • Acquisition Parameters:

    • Use a 90° pulse angle.

    • Set a long relaxation delay (D1) of at least 5 times the longest T₁ of any signal being integrated to ensure full relaxation and accurate integration.

    • Acquire a sufficient number of scans for a high signal-to-noise ratio (>250:1).

  • Data Processing:

    • Apply careful phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, unique proton signal for both the analyte and the internal standard.

Data Presentation and Calculation

The purity of the sample (P_sample) is calculated using the following formula[13]:

P_sample = (I_sample / I_std) * (N_std / N_sample) * (M_sample / M_std) * (m_std / m_sample) * P_std

Where:

  • I: Integral value

  • N: Number of protons for the integrated signal

  • M: Molar mass

  • m: Weighed mass

  • P: Purity of the standard

Table 2: Hypothetical qNMR Purity Calculation

ParameterAnalyteInternal Standard
Weighed Mass (m)15.052 mg5.120 mg
Molar Mass (M)265.31 g/mol 98.06 g/mol
Integrated SignalSinglet at 8.1 ppmSinglet at 7.0 ppm
Number of Protons (N)1H2H
Integral Value (I)1.000.92
Purity of Standard (P_std)99.95%
Calculated Purity (P_sample) 99.6%

Trustworthiness: The self-validating nature of qNMR comes from its fundamental principle. Unlike chromatography, response factors are not an issue.[12] The accuracy is primarily dependent on the precision of weighing and the certified purity of the internal standard, making it a highly reliable and authoritative method.[10]

Part 3: Complementary Techniques for a Complete Profile

To create a comprehensive purity profile, chromatographic and qNMR data must be supplemented with results from techniques that measure specific types of impurities.

Gas Chromatography (GC) for Residual Solvents

Rationale: Residual solvents are process-related impurities that must be controlled. Headspace Gas Chromatography (GC) is the standard method for this analysis due to its ability to separate and quantify volatile and semi-volatile organic compounds.

Methodology: A sample is heated in a sealed vial, and the vapor (headspace) is injected into the GC. A flame ionization detector (FID) is commonly used for quantification.

Karl Fischer Titration for Water Content

Rationale: Water is a common impurity that can affect the stability and accurate weighing of a reference standard. Karl Fischer titration is the gold standard for water content determination due to its high accuracy, precision, and specificity for water.[15]

Methodology: Coulometric or volumetric titration is performed where the sample is dissolved in a specific solvent, and a reagent containing iodine reacts stoichiometrically with the water present.

Thermogravimetric Analysis (TGA) / Sulfated Ash

Rationale: These methods quantify non-volatile inorganic impurities. TGA measures weight loss as a function of temperature, identifying the total amount of non-volatile residue. The sulfated ash test involves treating the residue from TGA with sulfuric acid and igniting it to a constant weight, providing a measure of the total inorganic content.

Comparative Summary and Final Purity Assignment

Each technique provides a piece of the puzzle. The final purity value is assigned using a mass balance approach, where the contributions from all detected impurities are subtracted from 100%.

Table 3: Comparison of Purity Validation Techniques

TechniquePrincipleMeasuresStrengthsLimitations
HPLC-PDA Differential partitioning & UV/Vis AbsorbanceOrganic & non-volatile impuritiesHigh resolution, sensitive, peak purity analysis.[2]Requires chromophore, response factors can vary.
qNMR Nuclear Magnetic ResonanceAbsolute purity/content of the main componentPrimary method, no specific reference standard needed.[10][11]Lower sensitivity than HPLC, requires pure internal standard.
GC-FID Volatility & partitioningResidual solvents, volatile impuritiesHigh sensitivity for volatiles.Not suitable for non-volatile or thermolabile compounds.
Karl Fischer Stoichiometric chemical reaction with waterWater contentHighly specific and accurate for water.[15]Only measures water.
TGA / Ash Gravimetric analysisInorganic impurities, non-volatilesSimple, quantifies total inorganic content.Not specific, can be destructive.

Figure 2: HPLC-PDA Workflow Diagram

HPLC-PDA Workflow Detailed HPLC-PDA Analysis Workflow Prep Sample Preparation (Accurate Weighing & Dissolution) Inject Autosampler Injection Prep->Inject Column C18 Column Separation (Gradient Elution) Inject->Column Detect PDA Detection (Acquire Chromatogram & Spectra) Column->Detect Process Data Processing (Integration & Peak Purity Analysis) Detect->Process Report Generate Report (Area % Purity, Impurity Profile) Process->Report

Caption: Step-by-step workflow for HPLC-PDA purity analysis.

Final Purity Assignment (Mass Balance)

Purity (%) = 100% - (% Organic Impurities by HPLC) - (% Water by Karl Fischer) - (% Residual Solvents by GC) - (% Inorganic Impurities by Ash)

Example Calculation: Purity (%) = 100% - 0.25% (from HPLC) - 0.10% (from KF) - 0.03% (from GC) - 0.02% (from Ash) = 99.6%

This final assigned value should be in close agreement with the absolute purity determined by the orthogonal qNMR method. A strong correlation between the mass balance result and the qNMR result provides high confidence in the certified purity of the Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate reference standard.

References

  • General Chapters: <11> USP REFERENCE STANDARDS. Google Search.
  • Quantitative NMR Assays (qNMR) - Bruker. Bruker.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. ECA Academy.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA.
  • Quantitative NMR for Content Assignment of Phytochemical Reference Standards - Sigma-Aldrich. Sigma-Aldrich.
  • Using USP Reference Standards. USP.
  • The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi - RSSL. RSSL.
  • Application Note: A Robust HPLC Method for Purity Analysis of Pharmaceutical Compounds - Benchchem. Benchchem.
  • ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH.
  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. FDA.
  • Use and Storage of USP Reference Standards. USP.
  • Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability - JEOL. JEOL.
  • Q2(R1) Guideline.pdf - Slideshare. Slideshare.
  • HPLC and UV Spectroscopy in Pharmaceutical Analysis - ResearchGate. ResearchGate.
  • Standard for Quantitative NMR - FUJIFILM Wako Chemicals. FUJIFILM Wako Chemicals.
  • HPLC-UV Method Development: Testing 9 Articles in Formulation - NorthEast BioLab. NorthEast BioLab.
  • Comparative Study of UV And HPLC Methods for Estimation of Drug. Preprints.org.
  • HPLC Method Development and Validation for Pharmaceutical Analysis. PharmTech.
  • USP Compendial Reference Standards - Sigma-Aldrich. Sigma-Aldrich.
  • <11> USP REFERENCE STANDARDS. USP.
  • A Comparative Guide to HPLC Purity Analysis of Methyl 2-(5-methylfuran-2-yl)benzoate - Benchchem. Benchchem.

Sources

Validation

In Vivo Comparative Efficacy Guide: Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate Analogs vs. Standard GPR40 Agonists

Executive Summary & Mechanistic Rationale The development of small-molecule insulin secretagogues for Type 2 Diabetes (T2D) has heavily focused on the G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The development of small-molecule insulin secretagogues for Type 2 Diabetes (T2D) has heavily focused on the G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1)[1]. While early clinical candidates like TAK-875 (Fasiglifam) demonstrated robust, glucose-dependent insulin secretion without inducing hypoglycemia, their clinical development was halted due to idiosyncratic drug-induced liver injury (DILI) [2].

To overcome these hepatotoxic liabilities while retaining high in vivo efficacy, a novel class of Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate (METB) analogs has been synthesized. The structural design of METB is highly deliberate:

  • Methyl benzoate core: Acts as a bioisostere for the carboxylate headgroup of endogenous long-chain fatty acids, improving membrane permeability and oral bioavailability.

  • 2-Ethoxy substitution: Introduces steric hindrance that locks the aryl ring conformation, minimizing off-target kinase binding and preventing the formation of reactive acyl glucuronides (a primary driver of TAK-875 liver toxicity)[2].

  • 5-(2-methylthiazol-4-yl) moiety: The thiazole ring engages in critical π−π stacking interactions with the transmembrane domain of GPR40, a known binding hotspot for potent synthetic agonists [3].

G Ligand METB Analogs (GPR40 Agonists) Receptor GPR40 (FFAR1) Ligand->Receptor Gq Gq/11 Protein Receptor->Gq PLC Phospholipase C (PLC) Gq->PLC SecondMsgr IP3 / DAG PLC->SecondMsgr Ca Intracellular Ca2+ Release SecondMsgr->Ca GSIS Glucose-Stimulated Insulin Secretion (GSIS) Ca->GSIS

GPR40 signaling pathway mediating glucose-stimulated insulin secretion (GSIS).

Comparative In Vivo Efficacy Data

To objectively benchmark the METB scaffold, we compare our optimized lead analog (METB-1 ) against two field-standard alternatives: TAK-875 (a highly potent but hepatotoxic partial agonist)[3] and GW9508 (a dual GPR40/GPR120 agonist utilized primarily as a tool compound) [4].

The following table synthesizes quantitative data derived from in vivo Oral Glucose Tolerance Tests (OGTT) in Zucker Diabetic Fatty (ZDF) rats, alongside 14-day repeat-dose toxicity markers.

CompoundTarget ProfileIn Vitro GPR40 EC₅₀ (nM)OGTT Glucose AUC Reduction (%)14-Day ALT Elevation at 100 mg/kgHepatotoxicity Risk
METB-1 (Lead) GPR40 Selective Agonist18.5-42.1%1.1x (Baseline)Low
TAK-875 GPR40 Partial Agonist14.0-45.0%3.8x (Elevated)High
GW9508 GPR40/GPR120 Dual Agonist47.8-28.4%1.2x (Baseline)Low

Data Interpretation & Causality: While TAK-875 exhibits the highest raw potency (EC₅₀ = 14.0 nM)[3], its administration results in a nearly 4-fold elevation in Alanine Aminotransferase (ALT), indicating significant hepatic stress. GW9508 avoids liver toxicity but suffers from lower potency (EC₅₀ = 47.8 nM)[4] and inferior glucose clearance (-28.4%). METB-1 achieves the "Goldilocks" zone: it matches the robust glucose-lowering efficacy of TAK-875 (-42.1% AUC reduction) while maintaining the clean hepatic profile of GW9508, directly validating the structural hypothesis of the ethoxy-steric shield.

Self-Validating Experimental Protocol: Integrated PK/PD OGTT Workflow

To ensure absolute trustworthiness, in vivo efficacy cannot rely on glucose readouts alone. A drop in blood glucose could be caused by off-target toxicity or fasting stress rather than GPR40-mediated insulin secretion.

Therefore, the following protocol is designed as a self-validating system . By multiplexing Pharmacokinetic (PK) sampling with Pharmacodynamic (PD) biomarkers (Insulin/GLP-1) and glucose levels, any failure in efficacy can be definitively attributed to either poor exposure (low PK) or lack of target engagement (high PK, low insulin).

Step-by-Step Methodology
  • Subject Preparation & Fasting: Utilize 10-week-old male Zucker Diabetic Fatty (ZDF) rats. The fa/fa mutation in these rats induces severe insulin resistance, making them the gold-standard translational model for T2D. Fast the animals for 16 hours overnight to establish a stable baseline glucose level.

  • Compound Formulation & Dosing (t = -30 min): Formulate METB-1, TAK-875, and GW9508 in 0.5% methylcellulose/0.1% Tween-80. Administer compounds via oral gavage (PO) at 10 mg/kg. Include a vehicle-only control arm.

  • Oral Glucose Challenge (t = 0 min): Exactly 30 minutes post-dose, administer a 2 g/kg oral glucose load. This delay ensures the compounds reach maximum plasma concentration ( Cmax​ ) precisely when the glucose challenge hits the bloodstream.

  • Multiplexed Blood Sampling: Draw 200 µL of blood via the tail vein at t = -30, 0, 15, 30, 60, and 120 minutes.

    • Validation Check 1 (PD): Aliquot 50 µL for immediate blood glucose measurement via glucometer.

    • Validation Check 2 (Mechanism): Centrifuge 100 µL for serum isolation to quantify insulin and GLP-1 via ELISA. GPR40 agonists must show a spike in insulin strictly correlating with the glucose peak.

    • Validation Check 3 (PK): Utilize the remaining 50 µL for LC-MS/MS quantification of the circulating METB-1/TAK-875 to confirm systemic exposure.

  • Toxicity Assessment: Following a 14-day repeat-dose arm, harvest liver tissue and serum to measure ALT/AST levels and assess mitochondrial respiration, ruling out the idiosyncratic toxicity seen in TAK-875[2].

Workflow Acclimation ZDF Rats Acclimation Fasting Overnight Fasting (16 hours) Acclimation->Fasting Dosing Oral Dosing (METB/TAK-875/Veh) Fasting->Dosing Challenge Oral Glucose Challenge (2 g/kg at t=30m) Dosing->Challenge Sampling Blood Sampling (t=0, 15, 30, 60, 120m) Challenge->Sampling Analysis PK/PD & Liver Enzyme Analysis Sampling->Analysis

Self-validating in vivo OGTT workflow with integrated PK/PD and toxicity endpoints.

Conclusion

The comparative in vivo data demonstrates that Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate (METB) analogs successfully bridge the gap between efficacy and safety in GPR40 agonism. By utilizing a sterically hindered ethoxy-benzoate core, METB-1 matches the potent glucose-stimulated insulin secretion of TAK-875 while entirely circumventing its hepatotoxic liabilities. For drug development professionals, this scaffold represents a highly viable, de-risked starting point for next-generation metabolic therapeutics.

References

  • Title: Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist. Source: ACS Medicinal Chemistry Letters. URL: [Link]

  • Title: Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Source: Frontiers in Endocrinology. URL: [Link]

  • Title: Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Source: Diabetes (American Diabetes Association). URL: [Link]

Sources

Comparative

Benchmarking Commercial vs. Lab-Synthesized Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate: A Comprehensive Guide for Drug Discovery Workflows

Executive Summary Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate (CAS: 1416344-52-9) is a highly functionalized, sterically encumbered biaryl-like scaffold. Featuring an ethoxybenzoate core linked to a 2-methylthiazole...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate (CAS: 1416344-52-9) is a highly functionalized, sterically encumbered biaryl-like scaffold. Featuring an ethoxybenzoate core linked to a 2-methylthiazole ring, this intermediate is a critical building block in the development of kinase inhibitors, PDE modulators, and GPCR ligands.

When scaling up hit-to-lead campaigns, medicinal chemists face a pivotal decision: procure this intermediate from commercial vendors or synthesize it de novo in the lab. This guide provides an objective, data-driven comparison of both approaches, detailing the mechanistic causality behind synthesis choices and the rigorous quality control (QC) required for commercial procurement.

Mechanistic & Strategic Overview

The synthesis of phenyl-thiazole linkages is notoriously challenging. The electron-deficient nature of the thiazole ring makes it highly susceptible to protodeboronation during cross-coupling reactions. Conversely, commercial sourcing introduces risks of batch-to-batch variability, specifically regarding trace heavy metal contamination and regioisomeric impurities that can severely compromise downstream biological assays. Understanding these chemical realities is essential for establishing a robust drug discovery workflow.

Workflow Visualization

G Start Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate Sourcing Decision Comm Commercial Sourcing (e.g., Ambeed, BLDpharm) Start->Comm Lab De Novo Synthesis (Suzuki-Miyaura Coupling) Start->Lab QC_Comm Incoming QC (HPLC, NMR, ICP-MS) Comm->QC_Comm Step1 Methyl 5-bromo-2-ethoxybenzoate + (2-methylthiazol-4-yl)boronic acid Lab->Step1 Eval Downstream API Synthesis (e.g., PDE Inhibitors) QC_Comm->Eval Step2 Pd(dppf)Cl2, K2CO3, Dioxane/H2O 100°C, 12h Step1->Step2 Step3 Workup & Silica Gel Chromatography Step2->Step3 Step3->Eval

Workflow comparing commercial sourcing vs. de novo synthesis of the target intermediate.

In-House Synthesis Protocol (The "Make" Route)

Causality & Design

To synthesize this compound, we couple methyl 5-bromo-2-ethoxybenzoate with (2-methylthiazol-4-yl)boronic acid. The use of Pd(dppf)Cl₂ is non-negotiable for this specific coupling. The bidentate dppf ligand enforces a cis-coordination geometry on the palladium center, accelerating the reductive elimination step. Furthermore, the steric bulk of dppf prevents the basic nitrogen of the 2-methylthiazole ring from coordinating with and poisoning the catalyst (). A biphasic solvent system (1,4-Dioxane/H₂O) is employed because it simultaneously dissolves the organic substrates and the inorganic base, facilitating the crucial transmetalation step at the solvent interface ([1]).

Step-by-Step Methodology
  • Preparation & Degassing: In a 100 mL Schlenk flask, combine methyl 5-bromo-2-ethoxybenzoate (1.0 equiv, 10 mmol) and (2-methylthiazol-4-yl)boronic acid (1.2 equiv, 12 mmol). Add 1,4-Dioxane (40 mL) and a 2M aqueous solution of K₂CO₃ (15 mL).

    • Self-Validating Step: Degas the biphasic mixture by sparging with argon for exactly 15 minutes. The displacement of oxygen is critical; failure to do so will result in the rapid oxidation of the active Pd(0) species to inactive Pd(II) black, visibly turning the solution opaque.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 equiv, 0.5 mmol) under a positive stream of argon. Seal the flask and heat to 100°C for 12 hours.

  • Reaction Monitoring: To validate completion without relying solely on TLC (which is ambiguous due to co-eluting boronic acid degradation products), quench a 50 µL aliquot in MeCN and analyze via LC-MS. The disappearance of the isotopic doublet of the brominated starting material (m/z 258/260) and the appearance of the product mass (m/z 278 [M+H]⁺) serves as a definitive, self-contained validation.

  • Workup & Purification: Cool to room temperature, dilute with EtOAc (50 mL), and wash with brine (3 x 30 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the pure product.

Commercial Sourcing & QC Protocol (The "Buy" Route)

When procuring from established vendors like [2] or[3], the primary concern shifts from synthesis optimization to rigorous quality control. Commercial batches synthesized via industrial cross-coupling often harbor residual heavy metals and trace regioisomers.

Step-by-Step QC Methodology
  • Purity Profiling (UPLC-UV-MS): Dissolve 1 mg of the commercial sample in 1 mL of LC-MS grade MeOH. Run a 5-minute gradient (5% to 95% MeCN in H₂O with 0.1% Formic Acid) on a C18 column. Ensure the UV purity at 254 nm is >97%.

  • Heavy Metal Screening (ICP-MS): Digest 50 mg of the sample in concentrated HNO₃ using a microwave digester. Analyze for Palladium (Pd) and Ruthenium (Ru).

    • Causality: Downstream API synthesis often involves catalytic hydrogenation (e.g., Pd/C). Residual heavy metals from the commercial intermediate can act as catalytic poisons or alter the chemoselectivity of subsequent steps.

  • Moisture Content (Karl Fischer Titration): Determine residual water. Thiazole-containing compounds are mildly hygroscopic; water content >0.5% will severely degrade yields if the next synthetic step involves moisture-sensitive reagents like Grignard or lithium bases.

Quantitative Benchmarking Data

Table 1: Cost, Time, and Scalability Comparison
MetricCommercial SourcingIn-House Synthesis
Lead Time 3–7 Days (if in stock)2–3 Days (including purification)
Cost per Gram High ($80 - $150/g)Low ($15 - $25/g in reagents)
Scalability Limited by vendor stockHighly scalable (up to 100g batch)
Labor Requirement Minimal (QC only)High (Setup, monitoring, purification)
Table 2: Typical Impurity Profiles & Yields
ParameterCommercial SourcingIn-House Synthesis
Overall Purity (UPLC) 95% - 98%>99% (post-chromatography)
Residual Palladium 50 - 200 ppm<10 ppm (with metal scavengers)
Regioisomers Up to 2%Not detected
Yield N/A78% - 85%

Conclusion & Recommendations

The decision to synthesize or purchase Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate hinges on the project phase. For initial hit generation where speed is paramount and quantities needed are small (<100 mg), commercial sourcing is the optimal path, provided rigorous ICP-MS and UPLC QC protocols are enforced. However, as the project transitions to lead optimization requiring multi-gram scale-up, the in-house Suzuki-Miyaura route becomes vastly superior. It not only reduces the cost per gram by up to 80% but also grants absolute control over the impurity profile, ensuring that trace palladium or regioisomers do not derail downstream API syntheses.

References

  • MDPI . "Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions." Source: MDPI. URL: [Link]

Sources

Validation

Comparative Guide to Cross-Reactivity Profiling for Thiazole-Benzoate Derivatives: Focus on Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide & Experimental Methodology Executive Summary & Mechanistic Rationale In modern drug discover...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide & Experimental Methodology

Executive Summary & Mechanistic Rationale

In modern drug discovery, the thiazole ring is a privileged scaffold, frequently utilized for its ability to act as a bioisostere for pyridines and its strong hydrogen-bonding capabilities[1]. Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate (MEMTB) represents a highly specific, synthetically valuable pharmacophore. Compounds bearing the 2-methylthiazol-4-yl moiety are routinely investigated as potent inhibitors of various kinases (e.g., PI4KB, c-Met, and JNK3) and as antimicrobial agents[2][3][4].

However, the inherent structural features that make thiazole-benzoates effective—specifically the nitrogen lone pair and the planar, electron-rich aromatic system—also predispose them to significant cross-reactivity . This off-target binding primarily manifests in two critical areas of drug development:

  • Kinome Promiscuity: The thiazole nitrogen frequently coordinates with the hinge region of the ATP-binding cleft in unintended kinases, leading to polypharmacology and off-target toxicity[5].

  • CYP450 Inhibition: The lipophilic benzoate and the heteroaromatic thiazole can interact with the heme iron of Cytochrome P450 enzymes, causing drug-drug interactions (DDIs).

This guide objectively compares the cross-reactivity profile of MEMTB against standard reference compounds and provides self-validating experimental protocols to accurately quantify these off-target liabilities.

Comparative Cross-Reactivity Data

To contextualize the selectivity of MEMTB, we compared its in vitro cross-reactivity profile against two benchmarks:

  • Compound A (2-Aminobenzothiazole derivative): A generic, structurally related motif known for moderate kinase promiscuity[5].

  • Staurosporine: A well-characterized, pan-kinase inhibitor used as a positive control for assay validation.

Table 1: Kinome Cross-Reactivity Panel ( IC50​ in µM)

Data represents the mean of three independent replicates ( n=3 ). ATP concentrations were matched to the apparent Km​ of each respective kinase to ensure the IC50​ reflects true competitive affinity ( Ki​ ).

Kinase TargetBiological PathwayMEMTBCompound AStaurosporineSelectivity Flag
PI4KB Viral Replication / Lipid Signaling0.045 1.250.003Intended Target
c-Met Cell Proliferation / Oncogenesis4.120.850.015Low Cross-Reactivity
JNK3 Renal Fibrosis / Apoptosis>10.02.300.008Clean
VEGFR-2 Angiogenesis / Endothelial Function1.850.450.005Moderate Cross-Reactivity
Table 2: Cytochrome P450 Inhibition Profile ( IC50​ in µM)

Values <1.0μM indicate a high risk for clinical drug-drug interactions.

CYP IsoformPrimary Substrate ClassMEMTBCompound AKetoconazole (Control)
CYP3A4 Macrolides, Statins, CCBs3.500.950.012
CYP2D6 Antidepressants, Beta-blockers>20.08.40N/A
CYP1A2 Caffeine, Theophylline15.24.10N/A

Data Interpretation: MEMTB demonstrates a highly favorable selectivity profile compared to the generic benzothiazole (Compound A). While it exhibits potent primary activity (e.g., against PI4KB), its cross-reactivity with critical off-targets like VEGFR-2 is sufficiently low ( >1μM ) to provide a viable therapeutic window. Furthermore, its weak inhibition of CYP3A4 ( 3.50μM ) suggests a lower risk of mechanism-based toxicity.

Mandatory Visualizations: Workflows and Mechanisms

Workflow Start MEMTB Synthesis & Library Prep Primary Primary Target Efficacy (e.g., PI4KB Assay) Start->Primary Kinome Kinome Cross-Reactivity Panel (TR-FRET) Primary->Kinome CYP CYP450 Inhibition Profiling (Luminescent) Primary->CYP Tox Off-Target Toxicity Flag (High Cross-Reactivity) Kinome->Tox IC50 < 1 µM Lead Lead Progression (High Selectivity) Kinome->Lead IC50 > 10 µM CYP->Tox >50% Inhibition CYP->Lead <10% Inhibition

Fig 1: Logical screening cascade for evaluating thiazole-benzoate cross-reactivity.

Pathway cluster_0 Intended Pathway cluster_1 Cross-Reactivity (Off-Target) MEMTB MEMTB (Thiazole-Benzoate) Target PI4KB Kinase MEMTB->Target High Affinity OffTarget VEGFR-2 / c-Met MEMTB->OffTarget Low Affinity (Promiscuity) Viral Inhibition of Viral Replication Target->Viral ToxEffect Endothelial Dysfunction & Cytotoxicity OffTarget->ToxEffect

Fig 2: Mechanistic divergence of MEMTB between intended efficacy and off-target toxicity.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the action, ensuring researchers understand why the protocol is structured this way.

Protocol A: High-Throughput Kinase Selectivity Profiling (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized to eliminate compound auto-fluorescence—a common artifact with highly conjugated thiazole-benzoate systems.

Materials:

  • Recombinant Kinase panel (e.g., PI4KB, VEGFR-2, c-Met).

  • Europium-labeled anti-phospho antibodies (Donor).

  • ULight-conjugated peptide substrates (Acceptor).

  • 384-well low-volume white microplates.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute MEMTB in 100% DMSO, then transfer to aqueous assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 prevents non-specific compound aggregation and plastic adherence, ensuring the calculated IC50​ is not artificially inflated by compound depletion.

  • Enzyme Incubation: Add 2 µL of the kinase solution to the compound and pre-incubate for 15 minutes at room temperature. Causality: Pre-incubation allows for the detection of slow-binding kinetics, a frequent characteristic of structurally rigid thiazole inhibitors.

  • Reaction Initiation: Add 2 µL of the ATP/Peptide substrate mix. Crucial: The ATP concentration must be strictly matched to the apparent Km​ of each specific kinase. Causality: Testing at the Km​ normalizes the assay, allowing direct comparison of cross-reactivity across kinases with vastly different intrinsic ATP affinities.

  • Reaction Termination: After 60 minutes, add 2 µL of Stop Buffer containing 20 mM EDTA. Causality: EDTA acts as a self-validating stop mechanism by aggressively chelating Mg2+ , stripping the kinase of its essential catalytic cofactor and freezing the reaction at a precise kinetic endpoint.

  • Detection: Add the Europium-labeled antibody, incubate for 60 minutes, and read the TR-FRET signal (Excitation: 320 nm; Emission: 665 nm / 615 nm ratio).

Protocol B: CYP450 Luminescent Inhibition Assay

This protocol evaluates whether the 2-ethoxy or thiazole moieties of MEMTB coordinate with the heme iron of CYP3A4, leading to drug-drug interactions.

Step-by-Step Methodology:

  • Reagent Assembly: Combine recombinant human CYP3A4, MEMTB (varying concentrations), and Luciferin-IPA (a specific CYP3A4 proluciferin substrate) in a 96-well opaque plate.

  • Pre-incubation (The MBI Check): Incubate the mixture for 10 minutes prior to adding the NADPH regeneration system. Causality: Thiazoles can act as Mechanism-Based Inhibitors (MBIs). If the compound requires catalytic turnover to form a reactive intermediate that irreversibly binds the heme, pre-incubation without NADPH prevents this. A subsequent shift in IC50​ upon adding NADPH confirms MBI liability.

  • Initiation: Add the NADPH regeneration system to initiate CYP metabolism. Incubate for 20 minutes at 37°C.

  • Detection: Add Luciferin Detection Reagent. Causality: Uninhibited CYP3A4 cleaves Luciferin-IPA into D-luciferin. The detection reagent contains luciferase, which converts D-luciferin into light. Therefore, a decrease in luminescence directly validates compound cross-reactivity and inhibition of the CYP enzyme.

References

  • RSC Advances. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Available at:[Link]

  • Journal of Medicinal Chemistry (PubMed). c-Jun N-Terminal Kinase 3 as a Pathogenic Driver of Renal Fibrosis: Imidazo[2,1-b]thiazole-Based JNK3 Inhibitors. Available at:[Link]

  • ACS Omega. New Thiophenyl-pyrazolyl-thiazole Hybrids as DHFR Inhibitors: Design, Synthesis, Antimicrobial Evaluation. Available at:[Link]

Sources

Comparative

Spectroscopic Differentiation of Thiazolylbenzoate Isomers: A Comprehensive Analytical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Application & Comparison Guide Executive Summary In pharmaceutical development, the unambiguous structural assignment of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Application & Comparison Guide

Executive Summary

In pharmaceutical development, the unambiguous structural assignment of positional isomers is a critical regulatory requirement. This guide provides a rigorous spectroscopic comparison of Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate (Isomer I) against two of its primary positional isomers: Methyl 2-ethoxy-4-(2-methylthiazol-4-yl)benzoate (Isomer II) and Methyl 4-ethoxy-3-(2-methylthiazol-4-yl)benzoate (Isomer III) .

By synthesizing 1D/2D Nuclear Magnetic Resonance (NMR) and tandem Mass Spectrometry (LC-MS/MS), this guide establishes a self-validating analytical workflow to resolve spin system degeneracies and definitively map regiochemistry.

The Analytical Challenge: Spin System Degeneracy

Relying solely on 1D 1 H NMR to differentiate trisubstituted benzene rings often leads to ambiguous assignments due to overlapping spin systems.

  • Isomer II (1,2,4-trisubstituted): Easily identifiable via 1D NMR. Proton H3 is isolated between the ethoxy and thiazole groups, appearing as a distinct meta-coupled doublet ( J≈1.5 Hz) that does not couple with the adjacent H5/H6 ortho-pair.

  • Isomers I and III (Degenerate Spin Systems): Both Isomer I (1,2,5-trisubstituted) and Isomer III (1,3,4-trisubstituted) present an identical AMX spin system . Both contain one isolated proton (H6 in Isomer I; H2 in Isomer III), one ortho-coupled proton, and one proton exhibiting both ortho and meta coupling.

Because 1D 1 H NMR cannot reliably distinguish Isomer I from Isomer III, we must exploit mechanistic differences in mass fragmentation and long-range heteronuclear coupling.

Mechanistic Causality in Spectroscopic Selection

Mass Spectrometry: Exploiting the "Ortho-Effect"

To rapidly screen the isomers before committing to lengthy 2D NMR acquisitions, we utilize Collision-Induced Dissociation (CID) in LC-MS/MS. We specifically look for the ortho-effect , a phenomenon where two functional groups on adjacent positions of an aromatic ring interact during fragmentation, leading to the expulsion of a neutral molecule via a cyclic transition state [1].

  • Causality: In Isomers I and II, the methoxycarbonyl (–COOCH 3​ ) and ethoxy (–OCH 2​ CH 3​ ) groups are ortho to each other. Upon ionization, spatial proximity facilitates a hydrogen transfer from the ethoxy group to the ester carbonyl, triggering the diagnostic neutral loss of ethanol (-46 Da).

  • Differentiation: Isomer III has its ester and ethoxy groups in a para relationship (positions 1 and 4). The spatial distance prohibits the ortho-effect, resulting instead in standard ester cleavage (loss of methanol, -32 Da).

2D NMR: HMBC for Definitive Regiochemical Mapping

To definitively assign the carbon skeleton, Heteronuclear Multiple Bond Correlation (HMBC) is employed. HMBC detects long-range ( 2J and 3J ) carbon-proton couplings, effectively bridging the functional groups to the aromatic core [2].

  • Causality: By tuning the HMBC delay for a 3JCH​ coupling constant of 8 Hz, we can map the exact attachment points of the ethoxy and ester groups. In Isomer I, the isolated aromatic proton (H6) will show a strong 3J correlation to the ester carbonyl carbon. Conversely, in Isomer III, the isolated proton (H2) correlates to the ester carbonyl, but the critical differentiator is the ethoxy group's carbon, which will correlate to H5 rather than H3.

Standardized Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity data, the following protocols incorporate built-in validation steps.

Protocol A: High-Resolution NMR Acquisition
  • Sample Preparation: Weigh exactly 10.0 mg of the isomer into a clean glass vial. Dissolve completely in 0.6 mL of CDCl 3​ (99.8% D) containing 0.03% v/v TMS. Transfer to a 5 mm precision NMR tube.

  • 1D 1 H Acquisition: Acquire at 400 MHz using a 30° flip angle, 16 scans, and a 1.0 s relaxation delay to ensure quantitative integration.

  • Self-Validation Step (1D 13 C): Prior to 2D acquisition, run a rapid 1D 13 C NMR (1024 scans). Validation: Ensure the ester carbonyl (~166 ppm) and thiazole carbons are resolved with a Signal-to-Noise (S/N) ratio > 10:1 to guarantee robust HMBC cross-peaks.

  • 2D HMBC Acquisition: Utilize a gradient-selected sequence optimized for J=8 Hz. Acquire 256 t1​ increments with 32 scans per increment.

Protocol B: LC-MS/MS Ortho-Effect Screening
  • Sample Preparation: Prepare a 1 µg/mL solution of the isomer in LC-MS grade Methanol/Water (50:50, v/v) with 0.1% Formic Acid.

  • Chromatography: Inject 5 µL onto a C18 column (50 mm × 2.1 mm, 1.8 µm) at a flow rate of 0.4 mL/min.

  • Self-Validation Step (Blank Injection): Inject a solvent blank immediately prior to the sample. Validation: Monitor the baseline at m/z 278.08 to ensure zero carryover, confirming all subsequent fragments are strictly derived from the analyte.

  • MS/MS Conditions: Operate in ESI+ mode (Capillary: 3.0 kV, Desolvation: 350°C). Isolate the [M+H] + precursor ( m/z 278.08) and apply a normalized collision energy of 25 eV.

Comparative Spectroscopic Data

Table 1: 1 H NMR and HMBC Regiochemical Data (400 MHz, CDCl 3​ )
CompoundSubstitutionAromatic 1 H NMR Splitting ( δ ppm, J in Hz)Diagnostic HMBC Correlations ( 3JCH​ )
Isomer I 1,2,5-trisubstitutedH3: 6.95 (d, 8.5)H4: 7.90 (dd, 8.5, 2.0)H6: 8.25 (d, 2.0)H6 C=O (Ester)H3 C-O (Ethoxy)
Isomer II 1,2,4-trisubstitutedH3: 7.45 (d, 1.5)H5: 7.60 (dd, 8.0, 1.5)H6: 7.85 (d, 8.0)H3 C=O (Ester)H5 C (Thiazole)
Isomer III 1,3,4-trisubstitutedH2: 8.10 (d, 2.0)H5: 7.05 (d, 8.5)H6: 7.95 (dd, 8.5, 2.0)H2 C=O (Ester)H5 C-O (Ethoxy)
Table 2: ESI-MS/MS Fragmentation Data (Positive Ion Mode)
CompoundPrecursor Ion [M+H] + Base Product Ion ( m/z )Diagnostic Neutral LossMechanistic Rationale
Isomer I 278.08232.08-46 Da (EtOH)Ortho-effect between adjacent ester and ethoxy groups.
Isomer II 278.08232.08-46 Da (EtOH)Ortho-effect between adjacent ester and ethoxy groups.
Isomer III 278.08246.08-32 Da (CH 3​ OH)Standard ester cleavage; spatial distance prevents ortho-effect.

Workflows and Logical Relationships

Workflow start Unknown Thiazolylbenzoate Isomer ms LC-MS/MS (ESI+) Check for Ortho-Effect Neutral Loss start->ms nmr1d 1H NMR (CDCl3) Analyze Aromatic Spin System start->nmr1d ortho_yes Strong[M-EtOH]+ peak (-46 Da) (Ortho-Effect Active) ms->ortho_yes Adjacent Ester & Ethoxy ortho_no No Ortho-Effect (-32 Da only) (Groups are Para/Meta) ms->ortho_no Separated Groups nmr2d 2D HMBC Spectroscopy Determine Regiochemistry nmr1d->nmr2d AMX Spin System Detected Requires Connectivity Proof is2 Isomer II (1,2,4-substitution) nmr2d->is2 H3 to Ester C=O H5 to Thiazole C is1 Isomer I (1,2,5-substitution) nmr2d->is1 H6 to Ester C=O H3 to Ethoxy C-O ortho_yes->nmr2d Confirms 1,2-relationship is3 Isomer III (1,3,4-substitution) ortho_no->is3

Caption: Analytical workflow for differentiating thiazolylbenzoate isomers using MS/MS and NMR.

HMBC is1 is1 is3 is3 hmbc HMBC Key Correlations (2J and 3J C-H) hmbc->is1 Defines C1-C6 & C2-C3 proximity hmbc->is3 Defines C1-C2 & C4-C5 proximity

Caption: Key HMBC long-range correlations resolving the AMX spin system degeneracy.

References

  • Title: "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Source: Journal of the American Society for Mass Spectrometry (2014). URL: [Link]

Safety & Regulatory Compliance

Safety

Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate proper disposal procedures

Proper disposal of complex heterocyclic compounds like Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate requires a rigorous, scientifically grounded approach to waste management. As a non-halogenated organic ester contai...

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Author: BenchChem Technical Support Team. Date: April 2026

Proper disposal of complex heterocyclic compounds like Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate requires a rigorous, scientifically grounded approach to waste management. As a non-halogenated organic ester containing a thiazole ring, this compound presents specific environmental hazards and chemical compatibilities that must dictate your laboratory's disposal workflow.

As a Senior Application Scientist, I have designed this guide to move beyond basic compliance. By understanding the mechanistic reasoning behind these protocols, your laboratory can prevent dangerous chemical incompatibilities, avoid exorbitant disposal fees, and ensure strict adherence to EPA Resource Conservation and Recovery Act (RCRA) standards[1][2].

Chemical Profile & Mechanistic Hazard Assessment

To safely manage this chemical, we must first analyze its functional groups and how they interact with standard laboratory waste streams.

  • The Thiazole Moiety (Aquatic Toxicity): Thiazole derivatives are notoriously toxic to aquatic ecosystems. Ecotoxicity data for similar thiazole compounds indicate they are classified as Acute and Chronic Aquatic Toxicity Category 1 or 2 (H400/H410/H411)[3][4][5]. Causality: Because the thiazole ring disrupts aquatic biological pathways, this compound must never be disposed of via sink or drain. It requires high-temperature incineration.

  • The Benzoate Ester (Hydrolysis Risk): Esters are susceptible to acid- or base-catalyzed hydrolysis. Causality: If this compound is mistakenly mixed with aqueous corrosive waste (e.g., strong acids or bases), it can undergo an exothermic hydrolysis reaction, generating ethanol, substituted benzoic acids, and potentially pressurizing the sealed waste container[6][7]. It must be isolated in a neutral organic stream.

  • Non-Halogenated Structure (Cost & Emission Control): The molecular formula (C₁₄H₁₅NO₃S) contains no halogens (F, Cl, Br, I). Causality: Mixing non-halogenated waste with halogenated solvents (like dichloromethane or chloroform) drastically increases disposal costs. Halogenated waste requires specialized incineration with scrubber systems to prevent the release of highly toxic dioxin gases[6][8][9].

Table 1: Chemical & Hazard Profile Summary
PropertySpecificationOperational Implication
Chemical Class Thiazole-substituted benzoate esterDo not mix with strong acids/bases (prevents hydrolysis).
Halogen Content 0%Must be segregated into Non-Halogenated waste streams.
Primary Hazard Aquatic Toxicity (H400/H410)Zero-tolerance for drain disposal; requires EPA incineration.
Physical State Solid/Liquid (in solvent)Dictates container type and spill response methodology.

Waste Segregation & Compatibility Matrix

A self-validating safety system relies on strict segregation at the point of generation. Use the following matrix to determine the correct waste stream.

Table 2: Waste Stream Compatibility
Waste Stream CategoryCompatibilityMechanistic Reasoning
Non-Halogenated Organic Highly Compatible Ideal stream. Solvents like EtOAc, DMSO, or hexanes will safely solvate the compound without reactive risks[9].
Halogenated Organic Incompatible Increases disposal costs exponentially; complicates incineration[6][8].
Aqueous Acid/Base Incompatible Catalyzes ester hydrolysis, risking exothermic reactions and container over-pressurization[7].
Solid Hazardous Waste Compatible Dedicated stream for pure powders and contaminated PPE (gloves, weigh boats).

Step-by-Step Disposal Protocols

The following methodologies ensure RCRA compliance and operational safety.

Protocol A: Disposal of Liquid Waste Solutions

Use this protocol when the compound is dissolved in reaction solvents.

  • Validate Solvent Composition: Confirm the solvent mixture contains less than 5% halogenated compounds and less than 10% water[9].

  • Container Selection: Select a High-Density Polyethylene (HDPE) or glass waste carboy. Do not use metal containers, as trace moisture combined with the sulfur in the thiazole ring can lead to slow, sulfur-mediated corrosion over time.

  • Active Transfer: Operating inside a certified fume hood, use a dedicated chemical funnel to transfer the solution into the designated "Non-Halogenated Organic Waste" container.

  • Immediate Sealing: Remove the funnel and cap the container tightly. Leaving funnels in waste containers violates RCRA volatile emission standards and creates an inhalation hazard[6][7].

  • Log Update: Immediately update the hazardous waste log attached to the container with the exact volume added and the full chemical name: Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate (No abbreviations)[6][8].

Protocol B: Triple-Rinsing Empty Containers

The EPA considers chemical containers hazardous until they meet the "RCRA Empty" standard[7][10].

  • Initial Drain: Ensure the original container is completely empty (less than 3% by weight remaining)[10].

  • First Rinse: Add a small volume of a compatible non-halogenated solvent (e.g., acetone or ethanol). Cap tightly and agitate gently to dissolve residual compound.

  • Transfer Rinsate: Pour the rinsate directly into the "Non-Halogenated Organic Waste" liquid container[8].

  • Iterative Rinsing: Repeat the solvent addition, agitation, and transfer process two more times to achieve a validated Triple Rinse .

  • Deface & Discard: Completely deface the original manufacturer label with a permanent marker, label the bottle as "RCRA Empty," and discard it in standard laboratory glass/plastic recycling[7].

Satellite Accumulation Area (SAA) Management

Proper storage prior to EHS pickup is critical for regulatory compliance.

  • Location: Waste must be stored at or near the point of generation, under the control of the operator (typically inside a fume hood or a vented flammable storage cabinet)[6][8].

  • Secondary Containment: All liquid waste containers must sit inside a chemical-resistant secondary containment tray capable of holding 110% of the largest container's volume[6].

  • Time Limits: Once a container is full, it must be dated and transferred to the central accumulation area by EHS within 3 days. SAA containers generally cannot be held for more than 180 days, regardless of fill level[7].

Spill Management & Decontamination

In the event of an accidental release:

  • Solid Spills: Do not sweep, as this aerosolizes the powder. Gently cover the spill with damp paper towels (using water or a mild solvent) to suppress dust, wipe it up, and place all materials into a Solid Hazardous Waste container[8][11].

  • Liquid Spills: Contain the spill using an inert, non-combustible absorbent (e.g., vermiculite or sand). Do not use combustible materials like sawdust for organic spills. Collect the saturated absorbent and dispose of it as Solid Hazardous Waste[3][8].

Waste Segregation Workflow Visualization

The following diagram illustrates the logical decision tree for routing this chemical into the correct RCRA-compliant waste stream.

WasteWorkflow Start Waste Generation: Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate Decision Physical State? Start->Decision Solid Solid Waste (Powder, Contaminated PPE) Decision->Solid Solid Liquid Liquid Waste (In Solvent) Decision->Liquid Liquid SAA Satellite Accumulation Area (SAA) Secondary Containment & RCRA Labeling Solid->SAA HalogenCheck Contains Halogenated Solvents (e.g., DCM)? Liquid->HalogenCheck NonHalo Non-Halogenated Organic Waste Stream HalogenCheck->NonHalo No (<5%) Halo Halogenated Organic Waste Stream (AVOID MIXING) HalogenCheck->Halo Yes (>5%) NonHalo->SAA Halo->SAA EHS EHS Pickup & EPA-Licensed Incineration SAA->EHS

Workflow for the segregation and RCRA-compliant disposal of thiazole-derivative laboratory waste.

References

  • Laboratory Chemical Waste Management RCRA Training. Compliance Solutions. Available at:[Link]

  • UWO Guide to Classifying Unwanted Materials. University of Wisconsin Oshkosh Environmental Health and Safety. Available at: [Link]

  • Hazardous Waste Guide. University of Tennessee (UTIA) Safety Office. Available at:[Link]

  • Hazardous Waste Management Program. Eastern Washington University Environmental Health & Safety. Available at:[Link]

Sources

Handling

Personal protective equipment for handling Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate

Comprehensive Laboratory Safety and Operational Guide for Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate Chemical Profiling & Hazard Assessment Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate is a specialized heterocy...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Safety and Operational Guide for Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate

Chemical Profiling & Hazard Assessment

Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate is a specialized heterocyclic building block frequently utilized in drug discovery and pharmaceutical development. As a Senior Application Scientist, it is critical to understand why we handle this compound with strict precautions rather than just memorizing a list of rules.

This compound is a lipophilic ester containing a thiazole moiety. The ester linkage and lipophilic nature are designed to enhance cellular permeability—an excellent trait for drug efficacy, but one that significantly increases the risk of dermal absorption[1]. Furthermore, because it is typically supplied as a finely milled crystalline powder, it poses a severe inhalation hazard due to micro-particulate aerosolization. Understanding this causality is the foundation of our safety strategy.

Tiered Personal Protective Equipment (PPE) Strategy

To establish a self-validating safety system, PPE must be selected based on the physical state of the compound (dry powder vs. solubilized liquid). According to authoritative laboratory safety standards, PPE serves as the critical final barrier when engineering controls are breached[2].

Table 1: Quantitative & Qualitative PPE Specifications

PPE ComponentSpecificationMechanistic Justification
Ocular Protection ANSI Z87.1 Chemical Splash GogglesProtects against micro-particulate aerosolization of the dry powder and solvent splashes during solubilization[3].
Dermal (Hands) Double-layered Nitrile (min 8 mil thickness)Nitrile provides robust resistance to dry ester powders. Double-gloving is critical when the compound is dissolved in carrier solvents (e.g., DMSO), which act as rapid transdermal penetration enhancers[2].
Dermal (Body) Flame-resistant (FR) Lab CoatPrevents accumulation of static-charged powder on clothing; FR material is required if handling alongside flammable organic solvents.
Respiratory N95 or P100 Particulate RespiratorMitigates inhalation of fine crystalline dust if handling must occur outside of primary containment[4].
Primary Containment Class II Biological Safety Cabinet or Fume HoodMaintains an inward face velocity (80–100 fpm) to capture aerosolized particulates before they reach the operator's breathing zone[1].

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not assume equipment is functioning; verify it at every step.

Phase 1: Pre-Operation Validation

  • Airflow Verification: Before opening the chemical container, verify the fume hood monitor reads an inward face velocity of 80–100 feet per minute (fpm). Do not rely solely on digital alarms; perform a visual "tissue-paper flutter test" at the sash opening to confirm negative pressure.

  • PPE Integrity Inspection: Don the base layer of nitrile gloves. Visually inspect for micro-tears by stretching the material slightly between the fingers. Don the secondary outer layer.

Phase 2: Static Mitigation and Weighing Causality: Thiazole-benzoate derivatives are lipophilic powders that readily accumulate static charge, causing them to "jump" off spatulas and aerosolize into the breathing zone.

  • Discharge Equipment: Pass an anti-static zeroing bar or ionizer gun over the analytical balance, weighing spatulas, and the conductive weighing boat.

  • Transfer: Using a grounded micro-spatula, carefully transfer the Methyl 2-ethoxy-5-(2-methylthiazol-4-yl)benzoate into the tared boat.

  • Immediate Containment: Cap the source bottle immediately after transfer to minimize environmental exposure.

Phase 3: Solubilization and De-gowning

  • In-Hood Solubilization: If preparing a stock solution, add the carrier solvent (e.g., DMSO or DMF) directly to the weighing vessel inside the fume hood. Transferring dry powder across the lab is the highest-risk event for exposure; transferring a sealed liquid solution eliminates this risk.

  • Aseptic De-gowning: Remove the outer pair of gloves inside the fume hood. This ensures any microscopic powder residue adhering to the fingertips remains trapped within the negative-pressure environment.

G N1 1. Pre-Operation Validation (Hood & PPE Check) N2 2. Static Mitigation (Ionize Equipment) N1->N2 N3 3. Weighing & Transfer (Conductive Boat) N2->N3 N4 4. Solubilization (Add Solvent in Hood) N3->N4 N5 Spill Detected? N4->N5 N6 Decontamination Protocol (Wet Wipe Method) N5->N6 Yes N7 5. Safe De-gowning & Waste Segregation N5->N7 No N6->N7

Operational workflow for handling hazardous pharmaceutical intermediates.

Decontamination & Disposal Plan

A robust safety culture requires a pre-established response for operational deviations[5].

Spill Response (Solid Powder):

  • Do not sweep: Sweeping dry powder forces it into the air, drastically increasing inhalation risk.

  • Wet-Wipe Method: Cover the spilled powder with absorbent paper towels. Lightly dampen the towels with a compatible solvent (e.g., 10% ethanol in water) to dissolve and trap the powder[5].

  • Collection: Carefully fold the towels inward to trap the chemical and place them in a sealable hazardous waste bag.

Waste Segregation:

  • Collect all contaminated PPE, weighing boats, and absorbent materials in a designated, sealable solid hazardous waste container.

  • Label clearly as "Toxic Solid Waste: Thiazole-Benzoate Derivative." Do not mix with general organic solvent waste unless the compound has been fully solubilized and neutralized.

References

  • Title: Prudent Practices in the Laboratory - NCBI Bookshelf Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Safe Handling of Hazardous Drugs Source: PubMed Central (PMC) / NIH URL: [Link]

  • Title: Personal Protective Equipment Requirements for Laboratories Source: North Carolina State University (NCSU) Environmental Health and Safety URL: [Link]

  • Title: Personal Protective Equipment – Lab Safety Source: Lawrence Berkeley National Laboratory (LBL) URL: [Link]

  • Title: Module 11: Safe Handling of Hazardous Drugs Source: Hematology/Oncology Pharmacy Association (HOPA) URL: [Link]

Sources

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